Product packaging for Capsiate(Cat. No.:CAS No. 205687-01-0)

Capsiate

Cat. No.: B039960
CAS No.: 205687-01-0
M. Wt: 306.4 g/mol
InChI Key: ZICNYIDDNJYKCP-SOFGYWHQSA-N
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Description

Capsiate is a naturally occurring, non-pungent capsaicin analog found in CH-19 Sweet peppers, serving as a potent and selective agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. Unlike capsaicin, this compound activates TRPV1 on sensory neurons without inducing irritation, making it an invaluable pharmacological tool for studying thermogenesis, energy expenditure, and lipid metabolism without the confounding effects of pain or neurotoxicity. Its primary research value lies in elucidating the mechanisms of diet-induced thermogenesis and developing potential therapeutic strategies for obesity and metabolic syndrome. Upon binding, this compound induces calcium influx through TRPV1, leading to the release of catecholamines, which in turn stimulate β-adrenoceptors to upregulate uncoupling protein 1 (UCP1) expression and promote fat oxidation. This mechanism underpins its application in studies focused on brown adipose tissue (BAT) activation and white adipose tissue (WAT) browning. Furthermore, this compound is utilized in neuroscience research to investigate the role of TRPV1 in pain perception, neurogenic inflammation, and neuronal signaling pathways, providing critical insights in a model that avoids receptor desensitization often caused by pungent agonists. Supplied with detailed analytical documentation, including HPLC and MS data to confirm identity and ≥98% purity, this compound is essential for high-quality, reproducible research in metabolism, pharmacology, and neurobiology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26O4 B039960 Capsiate CAS No. 205687-01-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-hydroxy-3-methoxyphenyl)methyl (E)-8-methylnon-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4/c1-14(2)8-6-4-5-7-9-18(20)22-13-15-10-11-16(19)17(12-15)21-3/h6,8,10-12,14,19H,4-5,7,9,13H2,1-3H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICNYIDDNJYKCP-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CCCCCC(=O)OCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/CCCCC(=O)OCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174575
Record name Capsiate
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Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205687-01-0
Record name Capsiate
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URL https://commonchemistry.cas.org/detail?cas_rn=205687-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Capsiate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Capsiate
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Record name CAPSIATE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Review of the Biological Activities of Capsiate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological activities of capsiate, a non-pungent analog of capsaicin found in CH-19 Sweet peppers. This document summarizes key findings on its mechanisms of action, physiological effects, and potential therapeutic applications, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Biological Activities and Mechanisms of Action

This compound, despite its lack of pungency, shares many of the biological activities of capsaicin, primarily through its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] Unlike capsaicin, which activates TRPV1 receptors in the mouth causing a burning sensation, this compound is hydrolyzed in the oral mucosa and thus activates TRPV1 receptors primarily in the gut.[1] This activation triggers a range of downstream signaling events, leading to its observed effects on metabolism, inflammation, and cellular growth.

Metabolic Regulation

A significant body of research has focused on the metabolic effects of this compound, particularly its potential as an anti-obesity agent.

Anti-Obesity and Thermogenic Effects:

This compound has been shown to increase energy expenditure and enhance fat oxidation.[1][3] This thermogenic effect is mediated through the activation of the sympathetic nervous system.[1] Studies in humans have demonstrated that this compound supplementation can modestly increase resting energy expenditure.[4] A meta-analysis of clinical studies concluded that capsaicin and capsinoids could increase energy expenditure by approximately 70 kcal/day in individuals with a BMI > 25 kg/m ².[5][6] One study found that daily supplementation with 6 mg of capsinoids for 12 weeks resulted in a reduction in abdominal fat in overweight individuals.[3][7]

Glucose Metabolism:

This compound has also been shown to improve glucose metabolism. In diabetic rats, both capsaicin and this compound improved glucose tolerance and potentiated insulin secretion.[8] Notably, this compound was found to enhance hepatic insulin sensitivity, an effect not observed with capsaicin.[8]

Anti-Inflammatory Activity

This compound exhibits potent anti-inflammatory properties. It has been shown to inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response.[9][10] This inhibition prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[9][11] In vivo studies have demonstrated that pretreatment with nordihydrothis compound, a related capsinoid, can protect mice from lethal septic shock and reduce intestinal inflammation.[9]

Antioxidant Properties

Capsinoids, including this compound, have demonstrated significant antioxidant activity.[12][13] They can protect against free radical attack and inhibit lipid peroxidation.[12][13] Studies have shown their efficacy in scavenging lipid peroxyl radicals, an effect attributed to their ability to donate hydrogen atoms.[13]

Anti-Cancer Potential

Emerging research suggests that this compound may possess anti-cancer properties. It has been shown to inhibit angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[14] This anti-angiogenic effect is mediated through the direct inhibition of Src kinase activity.[14][15] this compound and its related compounds may be more applicable in cancer therapy than capsaicin due to their non-pungent nature.[16]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the biological activities of this compound.

Biological Activity Model System Dosage/Concentration Key Quantitative Finding Reference
Energy Expenditure Humans (BMI > 25 kg/m ²)Not specifiedIncrease of 292 kJ/day (69.79 kcal/day)[6]
Abdominal Fat Overweight Humans6 mg/day capsinoid for 12 weeksModest reduction in abdominal fat[3][7]
Lipid Metabolism 3T3-L1 White AdipocytesCombination of capsaicin and this compoundDecreased triacylglycerol (0.2849 ± 0.0188 mmol/g of protein vs. control 0.6703 ± 0.0385)[17]
Src Kinase Inhibition In vitro kinase assay~10 μmol/LIC50 for inhibition of purified Src kinase[15]
VEGF-induced Permeability HUVECs5, 10, or 25 μmol/LDose-dependent inhibition of VEGF-induced endothelial permeability[15]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments investigating the biological activities of this compound.

Assessment of Anti-Obesity Effects in Humans
  • Study Design: Double-blind, randomized, placebo-controlled trial.

  • Participants: Overweight or obese subjects.

  • Intervention: Oral administration of 6 mg/day capsinoid for 12 weeks.

  • Outcome Measures:

    • Primary: Change in abdominal fat mass measured by dual-energy X-ray absorptiometry (DXA).

    • Secondary: Changes in body weight, body mass index (BMI), and other anthropometric parameters.

  • Reference: [7]

In Vitro Anti-Inflammatory Assay (NF-κB Activation)
  • Cell Line: Jurkat T cells or murine peritoneal macrophages.

  • Stimulus: TNF-α or lipopolysaccharide (LPS) to induce NF-κB activation.

  • Treatment: Pre-incubation with varying concentrations of this compound.

  • Methodology:

    • Nuclear extracts are prepared from treated and untreated cells.

    • Electrophoretic mobility shift assay (EMSA) is performed using a radiolabeled oligonucleotide probe containing the NF-κB consensus sequence to assess DNA binding activity.

    • Western blot analysis is used to determine the protein levels of IκBα in the cytoplasm and the p65 subunit of NF-κB in the nucleus.

  • Reference: [9][11]

In Vitro Angiogenesis Assay (Tube Formation)
  • Cell Line: Human umbilical vein endothelial cells (HUVECs).

  • Methodology:

    • HUVECs are seeded on a layer of Matrigel in a 96-well plate.

    • Cells are treated with vascular endothelial growth factor (VEGF) in the presence or absence of varying concentrations of this compound.

    • After incubation (typically 18-24 hours), the formation of capillary-like structures (tubes) is observed and photographed under a microscope.

    • The degree of tube formation is quantified by measuring the total tube length or the number of branch points.

  • Reference: [14]

Antioxidant Activity Assays
  • DPPH Radical Scavenging Assay: Measures the ability of this compound to donate a hydrogen atom to the stable DPPH radical, resulting in a color change that is quantified spectrophotometrically.[18][19]

  • Rancimat Assay: Evaluates the antioxidant activity of this compound in a lipid matrix (e.g., soybean oil) by measuring the induction period of oxidation under accelerated conditions (high temperature and airflow).[18][19]

  • Autoxidation of Linoleic Acid: The rate of inhibition of linoleic acid autoxidation in a micellar system is measured to assess the chain-breaking antioxidant activity of this compound.[18][19]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the biological activities of this compound.

TRPV1_Activation This compound This compound TRPV1 TRPV1 Receptor (Gut) This compound->TRPV1 SNS Sympathetic Nervous System (SNS) Activation TRPV1->SNS Thermogenesis Increased Thermogenesis SNS->Thermogenesis FatOxidation Enhanced Fat Oxidation SNS->FatOxidation

This compound activation of the TRPV1 receptor and downstream metabolic effects.

NFkB_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IκB Kinase (IKK) Inflammatory_Stimuli->IKK IkBa_p Phosphorylation of IκBα IKK->IkBa_p IkBa_d Degradation of IκBα IkBa_p->IkBa_d NFkB_Release NF-κB Release and Nuclear Translocation IkBa_d->NFkB_Release Gene_Expression Pro-inflammatory Gene Expression NFkB_Release->Gene_Expression This compound This compound This compound->IKK Inhibits

Inhibition of the NF-κB signaling pathway by this compound.

Adipocyte_Browning Capsaicin_this compound Capsaicin + this compound Combination PPARg Peroxisome Proliferator-Activated Receptor γ (PPARγ) Capsaicin_this compound->PPARg Activates Beta3_AR β3-Adrenergic Receptor (β3-AR) Capsaicin_this compound->Beta3_AR Activates Browning Induction of Browning in White Adipocytes PPARg->Browning Beta3_AR->Browning Lipid_Metabolism Improved Lipid Metabolic Profile Browning->Lipid_Metabolism

PPARγ/β3-AR signaling pathway in adipocyte browning induced by capsaicin and this compound.

Src_Kinase_Inhibition VEGF VEGF VEGFR VEGF Receptor (KDR/Flk-1) VEGF->VEGFR Src Src Kinase VEGFR->Src Activates Downstream Downstream Signaling (e.g., p125FAK, VE-cadherin) Src->Downstream Angiogenesis Angiogenesis & Vascular Permeability Downstream->Angiogenesis This compound This compound This compound->Src Inhibits

Inhibition of Src kinase signaling by this compound, leading to anti-angiogenic effects.

Experimental_Workflow_Antioxidant Sample This compound Sample DPPH DPPH Radical Scavenging Assay Sample->DPPH Rancimat Rancimat Assay (Lipid Matrix) Sample->Rancimat Autoxidation Linoleic Acid Autoxidation Assay Sample->Autoxidation Data Quantification of Antioxidant Activity DPPH->Data Rancimat->Data Autoxidation->Data

Experimental workflow for assessing the antioxidant activity of this compound.

References

The Discovery, Isolation, and Scientific Significance of Capsiate from Sweet Peppers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, isolation, and biological significance of capsiate, a non-pungent analog of capsaicin found in sweet peppers. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways.

Introduction: The Emergence of a Non-Pungent Capsaicinoid

Capsinoids are a group of compounds structurally similar to capsaicinoids, the compounds responsible for the pungency of hot peppers. The primary and most abundant capsinoid is this compound. Unlike capsaicin, which possesses a pungent amide bond, this compound has an ester bond, rendering it non-pungent. This unique characteristic has garnered significant scientific interest, as this compound exhibits many of the beneficial physiological effects of capsaicin, such as anti-obesity and metabolic-enhancing properties, without the associated spiciness and potential for gastrointestinal irritation.

The initial discovery of capsinoids was a pivotal moment in the study of Capsicum species. In 1998, a team of Japanese researchers led by Kenji Kobata first reported the isolation of novel capsaicinoid-like substances, this compound and dihydrothis compound, from the fruits of a non-pungent cultivar of Capsicum annuum L., named 'CH-19 Sweet'[1][2]. This discovery opened up new avenues for research into the biosynthesis of these compounds and their potential applications in food, pharmaceuticals, and nutraceuticals.

Biosynthesis of this compound in Sweet Peppers

The biosynthesis of this compound in sweet peppers is a fascinating deviation from the well-established capsaicinoid pathway in pungent varieties. Both pathways share common precursors, originating from the phenylpropanoid and branched-chain fatty acid pathways. However, a critical enzymatic step differentiates the synthesis of the vanillylamine moiety of capsaicin from the vanillyl alcohol moiety of this compound.

In pungent peppers, vanillin is converted to vanillylamine by the putative aminotransferase (pAMT). In non-pungent, this compound-producing cultivars like 'CH-19 Sweet', a mutation or downregulation of the pAMT gene leads to an accumulation of vanillin. This vanillin is then reduced to vanillyl alcohol by the enzyme cinnamyl alcohol dehydrogenase (CAD)[3]. The vanillyl alcohol is subsequently esterified with a branched-chain fatty acid, such as 8-methyl-6-nonenoic acid, by capsaicin synthase to form this compound[3].

capsiate_biosynthesis Phenylalanine Phenylalanine Phenylpropanoid Pathway Phenylpropanoid Pathway Phenylalanine->Phenylpropanoid Pathway Vanillin Vanillin Phenylpropanoid Pathway->Vanillin Vanillyl Alcohol Vanillyl Alcohol Vanillin->Vanillyl Alcohol Cinnamyl Alcohol Dehydrogenase (CAD) This compound This compound Vanillyl Alcohol->this compound Valine Valine Branched-Chain Fatty Acid Pathway Branched-Chain Fatty Acid Pathway Valine->Branched-Chain Fatty Acid Pathway 8-Methyl-6-nonenoyl-CoA 8-Methyl-6-nonenoyl-CoA Branched-Chain Fatty Acid Pathway->8-Methyl-6-nonenoyl-CoA 8-Methyl-6-nonenoyl-CoA->this compound Capsaicin Synthase

This compound Biosynthesis Pathway

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of this compound from sweet peppers, based on established and optimized protocols.

Extraction of this compound

The choice of solvent is critical for the efficient extraction of this compound. Due to its ester structure, this compound is more lipophilic than capsaicin.

Protocol: Solvent Extraction of this compound

  • Sample Preparation: Harvest fresh sweet pepper fruits (e.g., 'CH-19 Sweet' or other known this compound-containing varieties). Wash the fruits with deionized water and dry them thoroughly. The fruits can be either freeze-dried or oven-dried at a low temperature (e.g., 40-50°C) to a constant weight to minimize degradation of the target compounds. Once dried, grind the pepper material into a fine powder using a blender or a mill.

  • Solvent Selection: Ethyl acetate has been shown to be a highly effective solvent for this compound extraction. Other suitable solvents include acetone, methanol, and pentane[4][5].

  • Extraction Procedure:

    • Weigh approximately 10 g of the dried pepper powder and place it into a flask.

    • Add 100 mL of ethyl acetate to the flask.

    • Macerate the mixture at room temperature with constant stirring for 24 hours. Alternatively, use ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) for shorter extraction times and potentially higher yields[4].

    • After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Repeat the extraction process with the residue two more times with fresh solvent to ensure maximum recovery.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Purification of this compound

The crude extract contains a mixture of compounds, including other capsinoids, fats, and pigments. Column chromatography is a standard method for purifying this compound.

Protocol: Column Chromatography Purification

  • Stationary Phase: Prepare a silica gel 60 (70-230 mesh) column.

  • Mobile Phase: A gradient of n-hexane and ethyl acetate is commonly used. Start with a low polarity mobile phase (e.g., n-hexane:ethyl acetate 95:5) and gradually increase the polarity.

  • Procedure:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Load the dissolved extract onto the top of the prepared silica gel column.

    • Begin elution with the starting mobile phase, collecting fractions.

    • Gradually increase the proportion of ethyl acetate in the mobile phase (e.g., to 90:10, 85:15, etc.).

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) using a similar solvent system and a UV lamp (254 nm) for visualization.

    • Pool the fractions containing the purified this compound.

    • Evaporate the solvent from the pooled fractions to obtain purified this compound.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for the quantification of this compound.

Protocol: HPLC Analysis

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a UV or Diode Array Detector (DAD), and an autosampler.

  • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of acetonitrile and water.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol or acetonitrile. From the stock solution, prepare a series of calibration standards of known concentrations.

    • Sample Preparation: Dissolve a known weight of the purified extract in the mobile phase and filter it through a 0.45 µm syringe filter.

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column.

      • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) for isocratic elution.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 20 µL.

      • Detection: UV detection at 280 nm.

    • Analysis: Inject the standard solutions to generate a calibration curve (peak area vs. concentration). Inject the sample solution and determine the peak area of this compound. Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data

The content of this compound can vary significantly depending on the pepper cultivar, ripening stage, and extraction method used.

Table 1: this compound Content in Different Sweet Pepper Cultivars

CultivarThis compound Content (µg/g dry weight)Reference
'CH-19 Sweet'Varies with ripening, can exceed 1000 µg/g in immature fruit[6]
'Filius Blue'Maximum concentration at 34 days post-anthesis
'Filius Green'Maximum concentration at 34 days post-anthesis
'Habanero'~603.66 µg/g in intermediate development stages
'509-45-1'Can exceed 1000 µg/g in immature green stage[6]

Table 2: Comparison of Extraction Methods for Capsinoids

Extraction MethodSolventYieldReference
MacerationEthyl AcetateHigh[5]
MacerationAcetoneModerate[5]
MacerationMethanolModerate[4]
Ultrasound-Assisted Extraction (UAE)Methanol:Ethyl Acetate (42:58)Optimized high yield[4]
Microwave-Assisted Extraction (MAE)Methanol:Ethyl Acetate (42:58)Optimized high yield[4]
Supercritical Fluid Extraction (SFE)Carbon DioxideHigh, solvent-free extract[7]

Signaling Pathways Activated by this compound

This compound exerts its biological effects through the activation of several key signaling pathways.

PPARγ/β3-AR Signaling Pathway

This compound has been shown to induce browning of white adipocytes, a process that increases energy expenditure. This effect is mediated through the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the β3-Adrenergic Receptor (β3-AR) signaling pathways. Activation of these receptors leads to the upregulation of genes involved in thermogenesis and lipid metabolism.

PPARg_b3AR_pathway This compound This compound PPARγ PPARγ This compound->PPARγ Activates β3-AR β3-AR This compound->β3-AR Activates Gene Expression Gene Expression PPARγ->Gene Expression Upregulates β3-AR->Gene Expression Upregulates Thermogenesis Thermogenesis Gene Expression->Thermogenesis Lipid Metabolism Lipid Metabolism Gene Expression->Lipid Metabolism

This compound-activated PPARγ/β3-AR Signaling
Src Kinase Signaling Pathway

This compound has also been found to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and other pathologies. This anti-angiogenic effect is mediated by the direct inhibition of Src kinase activity. Vascular Endothelial Growth Factor (VEGF) is a potent stimulator of angiogenesis. This compound blocks the VEGF-induced activation of Src kinase and its downstream signaling, thereby inhibiting endothelial cell proliferation, migration, and tube formation.

Src_kinase_pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds Src Kinase Src Kinase VEGFR-2->Src Kinase Activates Downstream Signaling Downstream Signaling Src Kinase->Downstream Signaling Activates This compound This compound This compound->Src Kinase Inhibits Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis

Inhibition of Src Kinase Pathway by this compound

Conclusion

The discovery and isolation of this compound from sweet peppers have provided a valuable molecule for scientific investigation. Its non-pungent nature, combined with its beneficial biological activities, makes it a promising candidate for the development of functional foods, nutraceuticals, and therapeutic agents for metabolic disorders and cancer. This technical guide offers a foundational resource for researchers to further explore the potential of this intriguing compound. The detailed protocols and pathway visualizations are intended to facilitate experimental design and a deeper understanding of the molecular mechanisms underlying the effects of this compound.

References

Capsiate: A Comprehensive Technical Guide to its Physicochemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsiate, a non-pungent analog of capsaicin, has garnered significant interest in the scientific community for its potential therapeutic applications, including weight management, anti-inflammatory effects, and metabolic improvement.[1] As a member of the capsinoid family, its ester bond linkage, in contrast to the amide bond of capsaicinoids, results in a significantly lower pungency, making it a more palatable alternative for oral administration.[2] This technical guide provides an in-depth overview of the core physicochemical properties and solubility of this compound, offering valuable data and experimental insights for researchers and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for formulation development, bioavailability assessment, and understanding its biological interactions. The key physicochemical parameters for this compound are summarized in the table below. It is important to note that due to the structural similarity and more extensive research on capsaicin, some of the presented data for this compound are estimated or supplemented with data from capsaicin where specific this compound data is unavailable.

PropertyValueSource
Molecular Formula C₁₈H₂₆O₄[3]
Molecular Weight 306.4 g/mol [3]
Appearance Crystalline or waxy solid, off-white to pale yellowInferred from Capsaicin[4]
Melting Point Not explicitly found for this compound. Capsaicin: 62-65 °C[5][6][7]
Boiling Point 421.27 °C (estimated)[8]
pKa (Strongest Acidic) 9.91 (estimated)[9]
logP (Octanol-Water Partition Coefficient) 4.2 - 4.515 (estimated)[3][8][9]
Polar Surface Area 55.76 Ų[9]

Solubility Profile

The solubility of this compound is a critical factor influencing its absorption and bioavailability. Generally characterized as a lipophilic compound, this compound exhibits poor solubility in aqueous solutions and greater solubility in organic solvents and oils.[10]

Qualitative Solubility

This compound is sparingly soluble in water but shows good solubility in various organic solvents.[11] Its stability is a key consideration, as it is known to be labile in polar and protic solvents like water and alcohols, where it can undergo degradation.[11]

Quantitative Solubility Data

Precise quantitative solubility data for this compound is limited in publicly available literature. However, data for its structural analogue, capsaicin, provides a valuable reference point for formulation development.

SolventSolubility of CapsaicinSource
Water0.0013 g/100 mL (13 mg/L)[6]
EthanolFreely soluble; >30 mg/mL[12][13]
MethanolSoluble[14]
AcetoneSoluble[15]
Ethyl AcetateEffective solvent for extraction[15]
Diethyl EtherFreely soluble[12]
BenzeneFreely soluble[12]
Dimethyl Sulfoxide (DMSO)>30 mg/mL[13]
Olive OilSoluble[16]
Sunflower OilHigh solubility[11]
Gingelly OilHigh solubility[11]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data. The following sections outline the methodologies for determining key physicochemical and solubility parameters.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then quantified.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed glass flask.

    • Place the flask in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the solution to stand to let undissolved solids settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a chemically inert filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered saturated solution to a suitable concentration for analysis.

    • Determine the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate the original solubility based on the dilution factor.

Determination of Melting Point (Capillary Method)

The melting point is a key indicator of a crystalline solid's purity.

Principle: A small, powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed.

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is dry and finely powdered.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube into a melting point apparatus.

    • Set the apparatus to heat at a controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a common method for determining the acid dissociation constant (pKa).

Principle: The pH of a solution of the compound is measured as a titrant of known concentration is added incrementally. The pKa is determined from the resulting pH titration curve.

Procedure:

  • Solution Preparation:

    • Dissolve a known amount of this compound in a suitable solvent mixture (e.g., water-cosolvent if solubility is an issue).

    • Calibrate a pH meter using standard buffer solutions.

  • Titration:

    • Place the this compound solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

    • Slowly add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, known volumes.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized. This point corresponds to the inflection point of the titration curve.

Signaling Pathway

This compound exerts many of its biological effects through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel.[2] Activation of TRPV1 leads to an influx of calcium ions (Ca²⁺), initiating a cascade of downstream signaling events.

capsiate_TRPV1_pathway This compound-Induced TRPV1 Signaling Pathway This compound This compound trpv1 TRPV1 Receptor This compound->trpv1 Binds and Activates trpmembrane Cell Membrane ca_influx Ca²⁺ Influx trpv1->ca_influx Opens Channel downstream Downstream Signaling (e.g., PKC, PKA, CaMKII activation) ca_influx->downstream cellular_response Cellular Responses (e.g., Neurotransmitter Release, Gene Expression Changes) downstream->cellular_response

Caption: this compound activates the TRPV1 receptor, leading to calcium influx and downstream signaling.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical experimental workflow for determining the solubility of this compound.

solubility_workflow Experimental Workflow for Solubility Determination start Start prepare Prepare Supersaturated Solution (this compound in Solvent) start->prepare equilibrate Equilibrate (e.g., 24-48h in Shaker Bath) prepare->equilibrate separate Separate Solid and Liquid Phases (Centrifuge/Filter) equilibrate->separate quantify Quantify this compound in Supernatant (e.g., HPLC) separate->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: A streamlined workflow for determining this compound solubility using the shake-flask method.

Logical Relationship of Physicochemical Properties to Formulation

The physicochemical properties of this compound are interconnected and directly influence formulation strategies. This diagram illustrates these relationships.

formulation_logic Impact of Physicochemical Properties on Formulation logp High logP (Lipophilicity) solubility Poor Aqueous Solubility logp->solubility formulation Formulation Strategy solubility->formulation pka Weakly Acidic (pKa ~9.9) pka->formulation lipid_based Lipid-Based Formulations (e.g., SEDDS, nanoemulsions) formulation->lipid_based solid_dispersion Amorphous Solid Dispersions formulation->solid_dispersion ph_modifiers Use of pH Modifiers (for ionization) formulation->ph_modifiers

Caption: Key physicochemical properties of this compound and their influence on formulation design.

References

biosynthesis of capsiate in Capsicum annuum

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biosynthesis of Capsiate in Capsicum annuum

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a non-pungent analogue of capsaicin, is a member of the capsinoid family of compounds found in certain varieties of Capsicum annuum. Structurally, capsinoids are esters of vanillyl alcohol and branched-chain fatty acids, distinguishing them from the pungent capsaicinoids, which are amides of vanillylamine.[1][2][3] This structural difference, specifically the substitution of an ester bond for an amide bond, results in a dramatically lower pungency, estimated to be about 1/1000th that of capsaicin.[1][4] Despite this, this compound retains many of the beneficial physiological activities of capsaicin, such as thermogenic and anti-obesity effects, making it a compound of significant interest for pharmaceutical and nutraceutical applications.[3][4]

The biosynthesis of this compound occurs in the placental tissue of the pepper fruit and is intricately linked to the capsaicinoid pathway.[1] Its formation is predominantly observed in specific non-pungent cultivars, such as 'CH-19 Sweet', where mutations in key enzymatic steps divert metabolic flux away from capsaicin production.[2][4] This guide provides a detailed technical overview of the this compound biosynthetic pathway, the key enzymes involved, quantitative gene expression data, and relevant experimental protocols.

The Biosynthetic Pathway: A Critical Divergence

The synthesis of this compound leverages the same two primary precursor pathways as capsaicin: the phenylpropanoid pathway, which produces the vanillyl moiety, and the branched-chain fatty acid pathway, which provides the acyl group.[5][6][7]

  • Phenylpropanoid Pathway : This pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce feruloyl-CoA. This intermediate is then converted to vanillin.

  • Branched-Chain Fatty Acid Pathway : This pathway typically starts with amino acids like valine or leucine to produce short- to medium-chain fatty acids, which are then activated to their acyl-CoA esters, such as 8-methyl-6-nonenoyl-CoA.[6]

The critical bifurcation point that determines whether capsaicin or this compound is synthesized occurs at the metabolic fate of vanillin .[5]

  • To Capsaicin (Pungent Pathway) : Vanillin is converted to vanillylamine in a reaction catalyzed by the putative aminotransferase (pAMT).[5][8]

  • To this compound (Non-Pungent Pathway) : Vanillin undergoes reduction to form vanillyl alcohol. This reaction is catalyzed by cinnamyl alcohol dehydrogenase (CAD), an enzyme also involved in lignin biosynthesis.[5][8]

Finally, the enzyme capsaicin synthase (CS) , encoded by the Pun1 gene, catalyzes the condensation of the acyl-CoA with either vanillylamine (to form capsaicin) or vanillyl alcohol (to form this compound).[5][9] Therefore, the presence and activity of pAMT versus CAD are the primary determinants for the differential accumulation of capsaicinoids and capsinoids. A loss-of-function mutation in the pAMT gene is a key reason for capsinoid accumulation in varieties like 'CH-19 Sweet'.[1]

Capsiate_Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_fatty_acid Branched-Chain Fatty Acid Pathway cluster_final_products Final Products Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid Feruloyl_CoA Feruloyl_CoA p_Coumaric_acid->Feruloyl_CoA Vanillin Vanillin Feruloyl_CoA->Vanillin Vanillylamine Vanillylamine Vanillin->Vanillylamine  pAMT Vanillyl_alcohol Vanillyl Alcohol Vanillin->Vanillyl_alcohol  CAD Valine_Leucine Valine_Leucine Fatty_Acids Fatty_Acids Valine_Leucine->Fatty_Acids e.g. 8_methyl_6_nonenoyl_CoA 8_methyl_6_nonenoyl_CoA Fatty_Acids->8_methyl_6_nonenoyl_CoA e.g. CS Capsaicin Synthase (Pun1) 8_methyl_6_nonenoyl_CoA->CS Vanillylamine->CS Vanillyl_alcohol->CS Capsaicin Capsaicin (Amide Bond) This compound This compound (Ester Bond) CS->Capsaicin Condensation CS->this compound Esterification

This compound and Capsaicin Biosynthetic Pathways.

Key Enzymes and Genes

The differential production of this compound is primarily controlled by the expression and function of three key genes: CAD, pAMT, and Pun1.

  • Cinnamyl Alcohol Dehydrogenase (CAD) : This enzyme is a key player in the lignin biosynthetic pathway in plants, where it reduces cinnamyl aldehydes to their corresponding alcohols.[8][10] In the context of capsinoid synthesis, CAD has been identified as the enzyme responsible for the reduction of vanillin to vanillyl alcohol.[8] Its expression is notably higher in the red, mature fruit placenta of capsinoid-producing varieties compared to immature green fruits.[8] The reaction is NADPH-dependent.[11]

  • Putative Aminotransferase (pAMT) : This enzyme catalyzes the conversion of vanillin to vanillylamine, the direct precursor to capsaicin.[5] In non-pungent, this compound-producing varieties like 'CH-19 Sweet', the pAMT gene contains mutations that lead to a loss of function.[1] This enzymatic block prevents the formation of vanillylamine, causing vanillin to accumulate and be shunted towards the CAD-catalyzed reduction to vanillyl alcohol, thus favoring this compound synthesis.[4]

  • Capsaicin Synthase (CS / Pun1) : Encoded by the Pun1 locus, this acyltransferase is the pivotal enzyme that catalyzes the final condensation step for both capsaicinoids and capsinoids.[6][9] It facilitates the formation of an amide bond between vanillylamine and a fatty acid-CoA or an ester bond between vanillyl alcohol and a fatty acid-CoA.[5][9] The presence of a functional, dominant Pun1 allele is essential for the production of both compound classes; plants with a recessive pun1/pun1 genotype produce neither capsaicin nor this compound.[12]

Quantitative Data

Gene Expression Levels

The relative transcript levels of pAMT, Pun1, and CAD vary significantly between pungent and capsinoid-producing cultivars, as well as during fruit development. The following table summarizes quantitative real-time PCR (qRT-PCR) data from placental tissue of different Capsicum varieties.

Table 1: Relative Transcript Levels of Key Biosynthetic Genes in Placental Tissue (Data summarized from Sano et al., 2022. Expression is normalized, with the level in 'CH-19 Sweet' mature red fruit set to 1)[13]

VarietyFruit StageGeneRelative Transcript Level (Mean)Primary Product
'CH-19 Sweet' Immature GreenpAMT~0.5This compound
Mature RedpAMT1.0
Immature GreenPun1~0.6
Mature RedPun11.0
Immature GreenCAD~0.2
Mature RedCAD1.0
Red Habanero Immature GreenpAMT~12.0Capsaicin
Mature RedpAMT~2.5
Immature GreenPun1~15.0
Mature RedPun1~2.0
Immature GreenCAD~0.1
Mature RedCAD~0.2

Observations: In the pungent Red Habanero, pAMT and Pun1 expression are dramatically higher than in 'CH-19 Sweet', especially in the immature stage, correlating with high capsaicin production. Conversely, CAD expression, while present, is significantly lower. In the this compound-producing 'CH-19 Sweet', CAD expression increases upon maturation, coinciding with this compound accumulation.

Enzyme Kinetics

Table 2: Reference Enzyme Kinetic Parameters for Sorghum bicolor CAD Isoforms (Data from Scully et al., 2018. Assays performed with NADPH as the cofactor)[11][14]

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)
SbCAD2 p-Coumaraldehyde1.7 ± 0.320.3 ± 0.611.9
Coniferaldehyde19.1 ± 1.118.0 ± 0.40.9
Sinapaldehyde9.0 ± 0.726.2 ± 0.72.9
SbCAD4 p-Coumaraldehyde113.0 ± 19.09.9 ± 0.80.1
Coniferaldehyde10.4 ± 1.226.5 ± 0.82.5
Sinapaldehyde6.8 ± 0.715.3 ± 0.42.3

Experimental Protocols

Protocol 1: Capsinoid Extraction and HPLC Analysis

This protocol outlines a standard method for the quantification of this compound and related capsinoids from pepper fruit tissue.

HPLC_Workflow start Start: Collect Placental Tissue sample_prep 1. Sample Preparation - Freeze-dry and grind tissue to a fine powder. - Accurately weigh ~0.5 g of powder. start->sample_prep extraction 2. Extraction - Add 25 mL of acetonitrile or methanol. - Sonicate in a water bath for 20 min. - Shake for an additional 15 min. sample_prep->extraction filtration1 3. Clarification - Centrifuge the mixture. - Filter the supernatant through Whatman No. 1 paper. extraction->filtration1 filtration2 4. Final Filtration - Pass the clarified extract through a 0.45 µm syringe filter (PTFE or nylon). filtration1->filtration2 hplc_analysis 5. HPLC Analysis - Inject 10-20 µL onto the HPLC system. filtration2->hplc_analysis data_quant 6. Data Quantification - Identify peaks by retention time against standards. - Quantify using a calibration curve. hplc_analysis->data_quant end End: Report Concentration data_quant->end

Workflow for HPLC Analysis of Capsinoids.

Methodology Details:

  • Sample Preparation :

    • Excise placental tissue from Capsicum fruits. Immediately freeze in liquid nitrogen and lyophilize (freeze-dry).

    • Grind the dried tissue into a homogeneous fine powder using a mortar and pestle or a spice grinder.

    • Accurately weigh approximately 0.5 g of the dried powder into a 50 mL conical tube.[15]

  • Extraction :

    • Add 25 mL of HPLC-grade acetonitrile to the tube.[16][17] Alternatively, ethanol can be used.[15]

    • Vortex thoroughly and place the tube in an ultrasonic water bath for 20 minutes to facilitate cell disruption and extraction.[18]

    • Transfer to an orbital shaker for an additional 15-30 minutes at room temperature.

  • Clarification and Filtration :

    • Centrifuge the extract at ~5,000 x g for 10 minutes to pellet solid debris.

    • Decant the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial. This step is critical to prevent column clogging.[18]

  • HPLC Conditions :

    • System : A standard HPLC system with a gradient pump, autosampler, column oven, and a Diode Array (DAD) or UV detector.

    • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18]

    • Mobile Phase : Isocratic elution with Acetonitrile:Water (60:40 v/v).[16][17]

    • Flow Rate : 1.0 mL/min.[16][18]

    • Column Temperature : 30 °C.[18]

    • Detection : UV absorbance at 280 nm.[16][17][18]

    • Injection Volume : 10 µL.[18]

  • Quantification :

    • Prepare a series of standard solutions of pure this compound of known concentrations (e.g., 1-100 µg/mL).

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Identify the this compound peak in the sample chromatograms by comparing its retention time to that of the standard.

    • Calculate the concentration of this compound in the sample extract using the regression equation from the calibration curve.

Protocol 2: Gene Expression Analysis via RNA-Seq

This protocol provides a general workflow for analyzing the transcriptome of Capsicum placental tissue to identify and quantify genes involved in this compound biosynthesis.

RNASeq_Workflow start Start: Collect Placental Tissue rna_extraction 1. Total RNA Extraction - Use a TRIzol-based method or a plant-specific RNA extraction kit. - Treat with DNase I to remove genomic DNA. start->rna_extraction qc1 2. RNA Quality Control - Assess integrity (RIN > 8) using Bioanalyzer. - Quantify using Qubit or NanoDrop. rna_extraction->qc1 library_prep 3. Library Preparation - Purify mRNA using oligo(dT) beads. - Fragment mRNA. - Synthesize first and second strand cDNA. - Ligate sequencing adapters. qc1->library_prep sequencing 4. High-Throughput Sequencing - Perform sequencing on an Illumina platform (e.g., NovaSeq, HiSeq). library_prep->sequencing qc2 5. Raw Read Quality Control - Use tools like FastQC to assess read quality. - Trim adapters and low-quality bases. sequencing->qc2 mapping 6. Read Alignment - Map clean reads to the *Capsicum annuum* reference genome. qc2->mapping quantification 7. Expression Quantification - Count reads per gene. - Normalize counts (e.g., RPKM, FPKM, TPM). mapping->quantification analysis 8. Differential Expression Analysis - Identify genes with significant expression changes between samples/conditions. quantification->analysis end End: Biological Interpretation analysis->end

References

The Intracellular Engagements of Capsiate: A Technical Guide to its Cellular Pathway Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsiate, a non-pungent capsaicin analog found in CH-19 Sweet peppers, has garnered significant attention in the scientific community for its potential therapeutic applications, particularly in the realms of metabolic disorders and obesity. Unlike its pungent counterpart, capsaicin, this compound offers the prospect of harnessing similar beneficial physiological effects without the associated sensory irritation. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound interacts with and modulates key cellular pathways. We will delve into the signaling cascades it triggers, present quantitative data from relevant studies, and provide detailed experimental protocols to facilitate further research in this promising field.

Core Cellular Signaling Pathways Modulated by this compound

This compound exerts its biological effects by engaging with a network of interconnected cellular signaling pathways. The primary and most well-documented of these is the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This initial interaction serves as a gateway, triggering a cascade of downstream events that ultimately influence cellular metabolism, energy expenditure, and inflammatory responses. Key pathways impacted by this compound include the AMPK/SIRT1 axis, the regulation of uncoupling proteins (UCPs), and the modulation of peroxisome proliferator-activated receptor gamma (PPARγ) and its coactivator PGC-1α.

Transient Receptor Potential Vanilloid 1 (TRPV1) Signaling

The activation of TRPV1, a non-selective cation channel, is the principal mechanism through which this compound initiates its cellular effects.[1] Binding of this compound to the TRPV1 receptor, located on the cell membrane of various cell types including sensory neurons and adipocytes, leads to a conformational change in the channel. This change allows for the influx of calcium ions (Ca2+) into the cell, a critical event that serves as a second messenger to propagate the signal downstream.[2]

TRPV1_Activation This compound This compound TRPV1 TRPV1 Channel This compound->TRPV1 Binds to Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens Downstream Downstream Signaling (e.g., AMPK, etc.) Ca_Influx->Downstream Activates

AMPK/SIRT1 Pathway Activation

A crucial downstream consequence of TRPV1 activation by this compound is the activation of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway. The influx of calcium, triggered by TRPV1, can lead to the activation of calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ), which in turn phosphorylates and activates AMPK.[3] Activated AMPK is a master regulator of cellular energy homeostasis. It promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP.

One of the key downstream targets of AMPK is SIRT1, a NAD+-dependent deacetylase. AMPK activation can increase the cellular NAD+/NADH ratio, thereby activating SIRT1. SIRT1, in turn, can deacetylate and modulate the activity of a variety of transcription factors and coactivators, including peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), to enhance mitochondrial biogenesis and function. Studies have shown that this compound treatment in HepG2 cells increases the phosphorylation of AMPK and the expression of SIRT1.[4]

AMPK_SIRT1_Pathway This compound This compound TRPV1 TRPV1 This compound->TRPV1 Ca_Influx ↑ [Ca²⁺]i TRPV1->Ca_Influx CaMKKb CaMKKβ Ca_Influx->CaMKKb AMPK AMPK CaMKKb->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation SIRT1 SIRT1 pAMPK->SIRT1 Activates Metabolic_Effects Improved Lipid & Glucose Metabolism pAMPK->Metabolic_Effects SIRT1->Metabolic_Effects

Upregulation of Uncoupling Proteins (UCPs)

This compound has been demonstrated to upregulate the expression of uncoupling proteins, particularly UCP1 in brown adipose tissue (BAT) and UCP2 in white adipose tissue (WAT).[5] UCPs are mitochondrial inner membrane proteins that dissipate the proton gradient generated by the electron transport chain, uncoupling it from ATP synthesis and leading to the production of heat (thermogenesis). The upregulation of UCP1 by this compound is thought to be mediated by the sympathetic nervous system.[6] Activation of TRPV1 by this compound can lead to the release of catecholamines, which then act on β3-adrenergic receptors in adipocytes to stimulate the expression of UCP1 and other thermogenic genes.

UCP1_Upregulation cluster_adipocyte Adipocyte This compound This compound SNS Sympathetic Nervous System Activation This compound->SNS Catecholamines Catecholamine Release SNS->Catecholamines b3AR β3-Adrenergic Receptor Catecholamines->b3AR Adipocyte Adipocyte UCP1_Gene UCP1 Gene b3AR->UCP1_Gene ↑ Transcription UCP1_Protein UCP1 Protein UCP1_Gene->UCP1_Protein Translation Thermogenesis Thermogenesis UCP1_Protein->Thermogenesis

Modulation of PPARγ and PGC-1α

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a critical role in adipogenesis and lipid metabolism. Some studies suggest that capsaicinoids can act as agonists of PPARγ.[7] The activation of PPARγ, in concert with its coactivator PGC-1α, can promote the "browning" of white adipose tissue, a process characterized by the emergence of beige adipocytes that express UCP1 and exhibit thermogenic capacity.[8] The interplay between TRPV1 activation and PPARγ signaling in response to this compound is an area of active research, with some evidence suggesting that these pathways may act in concert to regulate adipocyte function.[9]

Quantitative Data on this compound's Cellular Effects

The following tables summarize quantitative data from key studies investigating the effects of this compound on various cellular parameters.

Table 1: Effects of this compound on Lipid and Glucose Metabolism in Palmitic Acid-Treated HepG2 Cells [4]

ParameterThis compound Concentration (μM)Resultp-value
Triglyceride (TG)100Decreased< 0.05
Total Cholesterol (TC)100Decreased< 0.05
High-Density Lipoprotein (HDL-C)100Increased< 0.05
Glycogen Content100Increased< 0.05
p-AMPKα100Increased0.001
SIRT1 Expression100Increased0.000

Table 2: Effects of this compound on Uncoupling Protein (UCP) Expression in Mice [5]

TissueTreatment DurationUCP mRNA/ProteinResult
Brown Adipose Tissue2 weeksUCP1 protein and mRNAIncreased
White Adipose Tissue2 weeksUCP2 mRNAIncreased
Brown Adipose TissueSingle doseUCP1 mRNATemporarily increased
Skeletal MuscleSingle doseUCP3 mRNATemporarily increased

Experimental Protocols

The following are generalized protocols for key experiments commonly used to investigate the cellular effects of this compound. These should be adapted and optimized for specific experimental conditions.

Cell Culture and Treatment
  • Cell Lines:

    • HepG2 (Human Hepatocellular Carcinoma): Suitable for studying effects on liver metabolism. Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS).[10][11]

    • 3T3-L1 (Mouse Preadipocytes): A standard model for studying adipogenesis and adipocyte function. Differentiate into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.[4][12]

  • This compound Preparation: Dissolve this compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. Further dilute in culture medium to the desired final concentrations for treating cells. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.1%).

  • Treatment: Replace the culture medium with medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 24-48 hours) before proceeding with downstream analyses.[13]

Cell_Culture_Workflow Start Start with Preadipocytes or HepG2 Cells Culture Culture cells to confluence Start->Culture Differentiate Differentiate 3T3-L1 (if applicable) Culture->Differentiate Treat Treat with This compound Culture->Treat For HepG2 Differentiate->Treat Analyze Downstream Analysis (Western, RT-qPCR, etc.) Treat->Analyze

Western Blot Analysis

This protocol is used to detect and quantify specific proteins in cell lysates.

  • Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p-AMPK, anti-SIRT1, anti-UCP1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

Real-Time Quantitative PCR (RT-qPCR)

This protocol is used to measure the expression levels of specific messenger RNA (mRNA).

  • RNA Extraction: Isolate total RNA from treated cells using a commercial RNA extraction kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • qPCR: Perform qPCR using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or a probe-based assay (e.g., TaqMan). Use primers specific for the target genes (e.g., UCP1, SIRT1) and a reference gene (e.g., GAPDH, ACTB).

  • Data Analysis: Analyze the amplification data to determine the relative expression of the target genes using the ΔΔCt method.

Calcium Imaging

This protocol is used to measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound.

  • Cell Preparation: Plate cells (e.g., HEK293 cells expressing TRPV1) on glass-bottom dishes.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Imaging: Use a fluorescence microscope or a plate reader equipped for fluorescence measurements to acquire baseline fluorescence.

  • Stimulation: Add this compound to the cells and continuously record the changes in fluorescence intensity over time.

  • Data Analysis: Analyze the fluorescence data to determine the kinetics and magnitude of the calcium response.

Conclusion

This compound presents a compelling profile as a bioactive compound with the potential to modulate key cellular pathways involved in energy metabolism and thermogenesis. Its ability to activate TRPV1 and subsequently influence the AMPK/SIRT1 axis and UCP expression provides a molecular basis for its observed physiological effects. The quantitative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to further unravel the therapeutic potential of this non-pungent capsaicin analog. Future research should focus on elucidating the intricate crosstalk between these pathways and on translating these fundamental cellular insights into preclinical and clinical applications.

References

The Agonist Journey: A Technical Guide to Capsiate and TRPV1 Receptor Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Molecular Interactions and Cellular Consequences of Capsiate-Mediated TRPV1 Activation for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor by this compound, a non-pungent analog of capsaicin. We will explore the binding kinetics, downstream signaling cascades, and key experimental methodologies, offering a detailed resource for professionals in the fields of sensory biology, pharmacology, and therapeutic development.

Introduction: this compound and the TRPV1 Receptor

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in sensory neurons.[1][2] It functions as a polymodal molecular integrator, responding to a variety of stimuli including noxious heat (>43°C), acidic conditions (pH < 6.5), and endogenous and exogenous chemical agonists.[1][2][3][4] Capsaicin, the pungent compound in chili peppers, is the most well-known TRPV1 agonist.[5][6] this compound, a naturally occurring capsaicinoid found in non-pungent CH-19 sweet peppers, also acts as a TRPV1 agonist but with distinct physiological effects.[7][8][9] While both compounds activate TRPV1, this compound's unique chemical properties, including higher lipophilicity and instability in aqueous solutions, are thought to contribute to its lack of pungency.[8][9] This distinction makes this compound an intriguing molecule for therapeutic applications, particularly in metabolism and energy expenditure.

Upon activation by an agonist like this compound, the TRPV1 channel opens, allowing an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron.[6][10] This influx leads to membrane depolarization, the generation of action potentials, and the transmission of sensory signals.[6]

Quantitative Analysis of this compound-TRPV1 Interaction

The potency and efficacy of this compound in activating TRPV1 have been characterized through various in vitro and in vivo studies. While specific binding affinity (Kd) values for this compound are not as extensively reported as for capsaicin, its functional activity has been quantified.

ParameterLigandValueCell Type/SystemReference
EC₅₀ Capsaicin0.28 ± 0.03 µMHEK293 cells expressing TRPV1[11]
Capsaicin0.39 ± 0.05 µMHEK-TRPV1 cells[12]
Capsaicin~0.68–1.1 µMNative sensory neurons[12]
Capsaicin0.9 µMHEK293 cells expressing TRPV1[13]
Capsaicin2.2 ± 1.2 µMCHO cells expressing TRPV1[14]
Potency This compoundSimilar potency to capsaicinHEK293 cells expressing TRPV1[8][9]
Binding Affinity (Kₐ) Capsaicin~10⁶ M⁻¹Wildtype TRPV1[15]

Table 1: Quantitative data on the activation of the TRPV1 receptor by capsaicinoids.

The Molecular Pathway of TRPV1 Activation and Sensitization

The activation of TRPV1 by this compound initiates a complex cascade of intracellular signaling events. The initial influx of Ca²⁺ acts as a critical second messenger, triggering multiple downstream pathways that modulate neuronal excitability and sensitivity.

Primary Activation and Ion Influx

This compound binds to a specific pocket within the transmembrane domain of the TRPV1 receptor.[6][16] This binding event induces a conformational change in the channel, leading to its opening and the subsequent influx of cations.[6]

G cluster_membrane Plasma Membrane This compound This compound TRPV1 TRPV1 Receptor (Closed) This compound->TRPV1 Binds TRPV1_Open TRPV1 Receptor (Open) TRPV1->TRPV1_Open Conformational Change Ca_Na_Influx Ca²⁺ / Na⁺ Influx TRPV1_Open->Ca_Na_Influx Allows Depolarization Membrane Depolarization Ca_Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential

Figure 1: Initial activation of the TRPV1 receptor by this compound.

Sensitization via Protein Kinases

The activity of TRPV1 is significantly modulated by phosphorylation events mediated by several protein kinases.[3][5] This sensitization results in a lower threshold for activation and an enhanced response to stimuli.

  • Protein Kinase C (PKC): Inflammatory mediators can activate Gq-coupled receptors, leading to the activation of PKC.[5] PKC phosphorylates TRPV1, potentiating its response to agonists and reducing its temperature activation threshold.[5]

  • Protein Kinase A (PKA): Pro-inflammatory signals that increase intracellular cyclic AMP (cAMP) levels activate PKA.[5] PKA-mediated phosphorylation of TRPV1 enhances its sensitivity to capsaicin and heat.[5] PKA can also reduce the desensitization of the channel.[17]

  • Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): The influx of Ca²⁺ through TRPV1 can activate CaMKII, which in turn phosphorylates and sensitizes the channel, creating a positive feedback loop.[3]

G Inflammatory_Mediators Inflammatory Mediators GPCR Gq-Coupled Receptor Inflammatory_Mediators->GPCR PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC TRPV1 TRPV1 Receptor PKC->TRPV1 Phosphorylates Prostaglandins Prostaglandins AC Adenylyl Cyclase Prostaglandins->AC cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA PKA->TRPV1 Phosphorylates Ca_Influx Ca²⁺ Influx (via TRPV1) Calmodulin Calmodulin Ca_Influx->Calmodulin Binds CaMKII CaMKII Calmodulin->CaMKII CaMKII->TRPV1 Phosphorylates Sensitization TRPV1 Sensitization (Enhanced Response) TRPV1->Sensitization

Figure 2: TRPV1 sensitization pathways involving PKC, PKA, and CaMKII.

Desensitization of the TRPV1 Receptor

Prolonged or repeated activation of TRPV1 by this compound leads to a state of desensitization, where the channel becomes less responsive to subsequent stimuli.[17][18] This process is crucial for the analgesic effects of capsaicinoids.[19]

Calcium-Dependent Desensitization

The primary mechanism of desensitization is dependent on the influx of Ca²⁺ through the TRPV1 channel itself.[17][19][20] Elevated intracellular Ca²⁺ levels activate the calcium-sensitive phosphatase, calcineurin.[17][20] Calcineurin dephosphorylates TRPV1, counteracting the sensitizing effects of PKA and leading to a reduction in channel activity.[17] Calcium-bound calmodulin also plays a role in this process.[5]

Receptor Internalization and Degradation

Following prolonged agonist exposure, TRPV1 receptors can be removed from the cell surface through endocytosis.[20][21] This internalization is also a Ca²⁺-dependent process and is followed by the trafficking of the receptor to lysosomes for degradation.[20][21] This downregulation of TRPV1 contributes to long-term desensitization.[21]

G Prolonged_Activation Prolonged this compound Activation of TRPV1 Sustained_Ca_Influx Sustained Ca²⁺ Influx Prolonged_Activation->Sustained_Ca_Influx Calmodulin Calmodulin Sustained_Ca_Influx->Calmodulin Binds Endocytosis Receptor Endocytosis Sustained_Ca_Influx->Endocytosis Triggers Calcineurin Calcineurin (Phosphatase) Calmodulin->Calcineurin Activates Dephosphorylation TRPV1 Dephosphorylation Calcineurin->Dephosphorylation Desensitization Acute Desensitization (Reduced Activity) Dephosphorylation->Desensitization Lysosomal_Degradation Lysosomal Degradation Endocytosis->Lysosomal_Degradation Long_Term_Desensitization Long-Term Desensitization (Downregulation) Lysosomal_Degradation->Long_Term_Desensitization

Figure 3: Mechanisms of TRPV1 desensitization.

Key Experimental Protocols

The study of this compound and TRPV1 activation relies on a variety of sophisticated experimental techniques. Below are outlines of two fundamental methodologies.

Calcium Imaging Assay

This technique allows for the real-time monitoring of intracellular Ca²⁺ concentration changes in response to TRPV1 activation.

Objective: To measure the increase in intracellular Ca²⁺ in response to this compound application in cells expressing TRPV1.

Methodology:

  • Cell Culture: Culture HEK293 cells transiently or stably expressing the TRPV1 receptor on glass coverslips.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2-5 µM) or Fluo-4 AM (1-2 µM), in a physiological buffer (e.g., HBSS) for 30-60 minutes at 37°C.[22] Pluronic F-127 is often included to aid in dye solubilization.[22]

  • Washing: Gently wash the cells with fresh buffer to remove extracellular dye.[22]

  • Baseline Measurement: Mount the coverslip on a fluorescence microscope and record the baseline fluorescence intensity.[22]

  • Compound Application: Perfuse the cells with a solution containing this compound at various concentrations.

  • Data Acquisition: Continuously record the fluorescence intensity. For Fura-2, alternate excitation between 340 nm and 380 nm and measure emission at 510 nm.[22] For Fluo-4, use an excitation of 488 nm and measure emission at 520 nm.[22]

  • Analysis: Calculate the change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths (for Fura-2) to determine the relative change in intracellular Ca²⁺ concentration.

G Start Culture TRPV1-expressing cells on coverslips Load_Dye Incubate with Ca²⁺ fluorescent dye (e.g., Fluo-4 AM) Start->Load_Dye Wash_Cells Wash to remove extracellular dye Load_Dye->Wash_Cells Mount Mount on fluorescence microscope Wash_Cells->Mount Baseline Record baseline fluorescence Mount->Baseline Apply_this compound Perfuse with This compound solution Baseline->Apply_this compound Record_Fluorescence Continuously record fluorescence changes Apply_this compound->Record_Fluorescence Analyze Analyze data to quantify intracellular Ca²⁺ increase Record_Fluorescence->Analyze

Figure 4: Workflow for a calcium imaging experiment.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through the TRPV1 channel upon activation.

Objective: To record the electrical currents mediated by TRPV1 in response to this compound application.

Methodology:

  • Cell Preparation: Use cells expressing TRPV1 plated on coverslips.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with an appropriate internal solution.[22]

  • Gigaohm Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.[22]

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.[22]

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential, typically -60 mV.[22]

  • Baseline Recording: Record the baseline current.

  • Compound Application: Perfuse the cell with a solution containing this compound.

  • Current Recording: Record the inward current elicited by the activation of TRPV1.[22]

  • Analysis: Measure the peak amplitude of the this compound-evoked current. Construct a dose-response curve by plotting the current amplitude against the this compound concentration to determine the EC₅₀.[22]

G Start Prepare TRPV1-expressing cells and patch pipette Form_Seal Form Gigaohm seal on a single cell Start->Form_Seal Go_Whole_Cell Rupture membrane patch to achieve whole-cell configuration Form_Seal->Go_Whole_Cell Voltage_Clamp Clamp membrane potential at -60 mV Go_Whole_Cell->Voltage_Clamp Record_Baseline Record baseline ion current Voltage_Clamp->Record_Baseline Apply_this compound Perfuse cell with This compound solution Record_Baseline->Apply_this compound Record_Current Record inward current through TRPV1 channels Apply_this compound->Record_Current Analyze Analyze current amplitude to determine EC₅₀ Record_Current->Analyze

Figure 5: Workflow for a whole-cell patch-clamp experiment.

Conclusion and Future Directions

This compound's ability to activate TRPV1 without inducing pungency presents a significant opportunity for the development of novel therapeutics. Understanding the detailed molecular mechanisms of its interaction with the TRPV1 receptor, including the nuances of its binding, the specific downstream signaling pathways it preferentially activates, and the long-term consequences of its-induced desensitization, is paramount. Future research should focus on elucidating the precise structural basis for the differences in pungency between this compound and capsaicin, as well as exploring the therapeutic potential of this compound in metabolic disorders, pain management, and other conditions where TRPV1 modulation is beneficial. The methodologies and pathways detailed in this guide provide a foundational framework for these ongoing and future investigations.

References

Unveiling the Non-Pungent Powerhouse: A Technical Guide to Capsiate Sources Beyond CH-19 Sweet Peppers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsiate, a non-pungent analog of capsaicin, has garnered significant scientific interest for its potential therapeutic applications, including anti-obesity and metabolic health benefits. While the CH-19 Sweet pepper is the most well-known source, a broader understanding of its natural distribution is crucial for research and development. This technical guide provides an in-depth exploration of natural this compound sources beyond the CH-19 Sweet pepper, complete with detailed experimental protocols for its quantification and an elucidation of its key signaling pathways.

Natural Sources of this compound: An Exclusive Trait of the Capsicum Genus

Extensive research has consistently demonstrated that the natural occurrence of capsiates, including this compound, dihydrothis compound, and nordihydrothis compound, is exclusively confined to the plant genus Capsicum. To date, no scientific evidence supports the presence of capsiates in any other plant species. This exclusivity underscores the unique biosynthetic pathways that have evolved within this genus.

While CH-19 Sweet remains a primary source, several other Capsicum varieties have been identified as containing capsiates, often in varying concentrations. This diversity offers a range of options for researchers seeking to isolate and study these compounds.

Quantitative Data on this compound and Dihydrothis compound Content in Various Capsicum Cultivars

The following table summarizes the quantitative data on this compound and dihydrothis compound content found in various Capsicum cultivars, providing a comparative overview for researchers.

Capsicum CultivarSpeciesThis compound Content (µg/g dry weight unless otherwise specified)Dihydrothis compound Content (µg/g dry weight unless otherwise specified)Reference
'Filius Blue'C. annuumMaximum concentration at 34 days post-anthesis[1]Not specified[1]
'Filius Green'C. annuumMaximum concentration at 34 days post-anthesis[1]Not specified[1]
'Habanero'C. chinense~603.66 µg/g DW at intermediate ripening stages[2][3]Not specified[2][3]
'Bhut Jolokia'C. chinenseAccumulation starts 10-20 days post-anthesis, peaks at 40 days[2]Not specified[2]
'SNU11-001'C. annuum6855.98 ± 1795.53 µg/g DW[2]Not specified[2]
'Aji Dulce'C. chinenseHigh capsinoid content reported[2]Not specified[2]
'Maru Salad'C. annuumContains capsinoids[2]Not specified[2]
'Dieta' seriesC. annuumContains capsinoids[2]Not specified[2]

Experimental Protocols

Extraction and Purification of Capsiates from Capsicum Fruit

This protocol outlines a common method for the extraction and purification of capsiates from dried and powdered pepper fruit, employing solvent extraction and liquid-liquid partitioning.

Materials:

  • Dried and powdered Capsicum fruit material

  • Pentane

  • Acetonitrile

  • Rotary evaporator

  • Separatory funnel

  • Filter paper and funnel

Procedure:

  • Extraction:

    • Submerge the powdered pepper material in pentane (e.g., a 1:10 solid-to-solvent ratio).

    • Stir or agitate the mixture for a defined period (e.g., 24 hours) at room temperature to facilitate the extraction of lipophilic compounds, including capsiates.

    • Filter the mixture to separate the pentane extract from the solid plant material.

    • Repeat the extraction process with fresh pentane to ensure maximum yield.

    • Combine the pentane extracts and concentrate them using a rotary evaporator to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude pentane extract in a fresh volume of pentane.

    • Transfer the pentane solution to a separatory funnel.

    • Add an equal volume of acetonitrile to the separatory funnel.

    • Shake the funnel vigorously for several minutes to allow for the partitioning of the compounds between the two immiscible solvents. Capsiates will preferentially partition into the more polar acetonitrile phase.

    • Allow the layers to separate and collect the lower acetonitrile phase.

    • Repeat the partitioning of the pentane phase with fresh acetonitrile to maximize the recovery of capsiates.

    • Combine the acetonitrile fractions and evaporate the solvent using a rotary evaporator to yield a this compound-enriched extract.

Quantification of this compound and Dihydrothis compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a detailed methodology for the quantitative analysis of this compound and dihydrothis compound using HPLC with a Diode Array Detector (DAD).

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (typically in a 60:40 v/v ratio) is effective.

  • Flow Rate: A flow rate of 1.0 mL/min is generally optimal.

  • Detection Wavelength: 280 nm is the standard wavelength for the detection of capsinoids.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation:

    • Prepare stock solutions of pure this compound and dihydrothis compound standards in the mobile phase.

    • Create a series of calibration standards of known concentrations by diluting the stock solutions.

  • Sample Preparation:

    • Dissolve the this compound-enriched extract obtained from the purification step in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Record the chromatograms and identify the peaks corresponding to this compound and dihydrothis compound based on their retention times compared to the standards.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Quantify the concentration of this compound and dihydrothis compound in the samples by interpolating their peak areas on the calibration curve.

Signaling Pathways of this compound Action

This compound exerts its biological effects through the activation of specific signaling pathways. The primary target is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Additionally, this compound has been shown to modulate the AMPK/SIRT1 pathway, which is crucial for cellular energy homeostasis.

TRPV1 Signaling Pathway

Activation of the TRPV1 receptor by this compound leads to an influx of cations, primarily calcium and sodium, into the cell. This influx triggers a cascade of downstream signaling events.

TRPV1_Signaling This compound This compound TRPV1 TRPV1 Receptor This compound->TRPV1 Binds to Ion_Influx Ca²⁺/Na⁺ Influx TRPV1->Ion_Influx Opens Downstream Downstream Signaling Events Ion_Influx->Downstream

Caption: this compound activates the TRPV1 receptor, leading to ion influx.

AMPK/SIRT1 Signaling Pathway

This compound has been demonstrated to activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathway, which plays a central role in regulating cellular metabolism.

AMPK_SIRT1_Signaling This compound This compound AMPK AMPK Activation This compound->AMPK SIRT1 SIRT1 Activation This compound->SIRT1 Lipid_Metabolism Improved Lipid Metabolism AMPK->Lipid_Metabolism Glucose_Metabolism Improved Glucose Metabolism AMPK->Glucose_Metabolism SIRT1->Lipid_Metabolism SIRT1->Glucose_Metabolism Experimental_Workflow cluster_Preparation Sample Preparation cluster_Extraction Extraction & Purification cluster_Analysis Analysis Pepper Capsicum Fruit Drying Drying & Grinding Pepper->Drying Solvent_Extraction Solvent Extraction (Pentane) Drying->Solvent_Extraction Partitioning Liquid-Liquid Partitioning (Acetonitrile) Solvent_Extraction->Partitioning HPLC HPLC-DAD Analysis Partitioning->HPLC Quantification Quantification HPLC->Quantification

References

Methodological & Application

Application Notes and Protocols for Capsiate Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and purification of capsiate, a non-pungent analog of capsaicin with potential applications in pharmaceuticals and nutraceuticals. The document includes both enzymatic and chemical synthesis routes, as well as purification methodologies based on chromatography and crystallization. Additionally, the signaling pathways of this compound are illustrated to provide a broader context for its biological activity.

I. This compound Synthesis

This compound can be synthesized through both enzymatic and chemical methods. Enzymatic synthesis offers a greener and more specific approach, while chemical synthesis can be advantageous for large-scale production.

Enzymatic Synthesis of this compound

Enzymatic synthesis of this compound typically involves the esterification of vanillyl alcohol with a suitable acyl donor, catalyzed by a lipase. Novozym 435, an immobilized lipase B from Candida antarctica, is a commonly used and efficient catalyst for this reaction.[1][2][3]

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound

This protocol describes the synthesis of this compound via transesterification of vanillyl alcohol with a fatty acid methyl ester using Novozym 435.

Materials:

  • Vanillyl alcohol

  • 8-Methyl-6-nonenoic acid methyl ester (or other suitable fatty acid methyl ester)

  • Novozym 435[1][2]

  • Dioxane (or other suitable organic solvent)[1]

  • Molecular sieves (4 Å)[1]

  • Reaction vessel (e.g., screw-capped vial)

  • Shaker incubator

Procedure:

  • To a screw-capped vial, add vanillyl alcohol (50 mM) and 8-methyl-6-nonenoic acid methyl ester (50 mM).[1]

  • Add dioxane to the desired reaction volume (e.g., 500 µL).[1]

  • Add Novozym 435 (20 mg) and molecular sieves (50 mg) to the reaction mixture.[1]

  • Seal the vial and place it in a shaker incubator at 25 °C for 20 hours.[1]

  • After the reaction is complete, remove the enzyme and molecular sieves by filtration.

  • The resulting solution contains this compound and can be further purified.

Quantitative Data for Enzymatic Synthesis:

Acyl DonorEnzymeSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl nonanoateNovozym 435Dioxane252086[1]
Various fatty acid methyl esters (C6-C18)Novozym 435Dioxane252064-86[1]
8-Methyl-trans-6-nonenoic acidNovozym 435Dioxane25-60 (isolated)[1]
8-Methylnonanoic acidNovozym 435Dioxane25-59 (isolated)[1]
Capsaicin (transacylation)Lipasen-hexane70--[4]
Chemical Synthesis of this compound

Chemical synthesis of this compound involves the esterification of vanillyl alcohol with a fatty acid or its activated derivative. A key challenge is the potential for side reactions involving the phenolic hydroxyl group of vanillyl alcohol.[5] To circumvent this, a protecting group strategy is often employed.

Experimental Protocol: Chemical Synthesis of this compound (with Protecting Group)

This protocol outlines a general approach for the chemical synthesis of this compound, including the protection of the phenolic hydroxyl group.

Materials:

  • Vanillin

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Reducing agent (e.g., NaBH4)

  • 8-Methyl-6-nonenoic acid

  • Activating agent (e.g., dicyclohexylcarbodiimide - DCC)

  • Deprotecting agent (e.g., tetrabutylammonium fluoride - TBAF)

  • Appropriate solvents (e.g., THF, dichloromethane)

Procedure:

  • Protection of Vanillin: React vanillin with TBDMSCl to protect the phenolic hydroxyl group.[5]

  • Reduction to Alcohol: Reduce the aldehyde group of the protected vanillin to a hydroxyl group using a suitable reducing agent to form TBDMS-protected vanillyl alcohol.

  • Activation of Fatty Acid: Activate 8-methyl-6-nonenoic acid using an activating agent like DCC.

  • Esterification: React the TBDMS-protected vanillyl alcohol with the activated fatty acid to form the protected this compound.

  • Deprotection: Remove the TBDMS protecting group using a deprotecting agent like TBAF to yield this compound.

  • The crude this compound is then purified.

II. This compound Purification

Following synthesis, this compound needs to be purified to remove unreacted starting materials, byproducts, and the catalyst. Common purification techniques include column chromatography and crystallization.

Purification by Column Chromatography

Column chromatography is a widely used technique for the purification of this compound. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar organic solvents.

Experimental Protocol: Silica Gel Column Chromatography of this compound

This protocol provides a general procedure for purifying this compound using a silica gel column.

Materials:

  • Crude this compound mixture

  • Silica gel (for column chromatography)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., hexane). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase. A gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane) is often used to separate the components.

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • Analysis: Analyze the collected fractions for the presence of this compound using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Pooling and Evaporation: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified product.

Quantitative Data for Chromatographic Purification:

Stationary PhaseMobile PhaseFlow Rate (mL/min)Column Temperature (°C)Purity AchievedReference
Phenyl-hexylAcidified water and methanol0.555-
Silica GelHexane/Ethyl Acetate Gradient-Ambient>95%General Protocol
Purification by Crystallization

Crystallization is another effective method for purifying this compound, especially for obtaining a highly pure solid product. The choice of solvent is crucial for successful crystallization.

Experimental Protocol: Recrystallization of this compound

This protocol describes a general method for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Suitable solvent or solvent mixture (e.g., ether/hexane)

  • Heating apparatus (e.g., hot plate)

  • Crystallization dish

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Crystal Formation: As the solution cools, pure this compound crystals will form.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified this compound crystals, for example, in a vacuum oven.

III. Signaling Pathways of this compound

This compound, similar to capsaicin, exerts its biological effects primarily through the activation of Transient Receptor Potential (TRP) channels, specifically TRPV1 and, to a lesser extent, TRPA1.[6]

This compound Activation of TRPV1 and TRPA1 Channels

This compound binds to and activates the TRPV1 channel, a non-selective cation channel predominantly expressed in sensory neurons.[7][8] This activation leads to an influx of calcium ions (Ca²⁺), triggering downstream signaling cascades.[9] Similarly, this compound can also activate the TRPA1 channel.[6]

capsiate_signaling This compound This compound trpa1 TRPA1 Channel This compound->trpa1 Activates trpv1 TRPV1 Channel This compound->trpv1 Activates ca_influx Ca²⁺ Influx trpa1->ca_influx Opens trpv1->ca_influx Opens downstream Downstream Signaling ca_influx->downstream

Caption: this compound activates TRPV1 and TRPA1 channels, leading to Ca²⁺ influx.

Experimental Workflow for this compound Synthesis and Purification

The overall process from synthesis to purified this compound can be summarized in the following workflow.

experimental_workflow start Start synthesis This compound Synthesis (Enzymatic or Chemical) start->synthesis crude Crude this compound synthesis->crude purification Purification crude->purification chromatography Column Chromatography purification->chromatography crystallization Crystallization purification->crystallization pure Pure this compound chromatography->pure crystallization->pure analysis Analysis (HPLC, NMR, MS) pure->analysis end End analysis->end

Caption: Workflow for this compound synthesis, purification, and analysis.

References

Application Note: Quantification of Capsiates in Plant Extracts and Pharmaceutical Formulations using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of capsiates, including E-capsiate and dihydrocapsiate, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Capsiates, the non-pungent analogs of capsaicinoids, are of increasing interest in the pharmaceutical and nutraceutical industries for their potential health benefits, including anti-obesity and metabolic enhancement properties. Accurate and reliable quantification of these compounds is crucial for quality control, formulation development, and research. This document outlines the necessary steps for sample preparation, chromatographic separation, and data analysis, and includes a summary of relevant quantitative data and a visual representation of the experimental workflow.

Introduction

Capsiates are a group of compounds naturally found in non-pungent varieties of chili peppers. Structurally similar to capsaicinoids, they possess an ester bond instead of the amide bond found in their pungent counterparts. This structural difference results in a lack of pungency, making them attractive for therapeutic applications. The most abundant capsiates are this compound, dihydrothis compound, and nordihydrothis compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of these compounds due to its high resolution, sensitivity, and reproducibility.[1][2] This application note details a validated HPLC method suitable for the routine analysis of capsiates in various matrices.

Experimental Protocols

Sample Preparation

The following protocol describes the extraction of capsiates from sweet pepper fruit. Modifications may be necessary for other sample matrices.

Materials:

  • Fresh or dried sweet pepper fruit

  • Acetonitrile (HPLC grade)[3]

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Mortar and pestle or blender

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE or nylon)

  • Volumetric flasks

  • Pipettes

Protocol:

  • Homogenization: Weigh approximately 5-10 grams of fresh, chopped pepper fruit or 1-2 grams of dried, ground pepper powder.[4]

  • Extraction: Transfer the homogenized sample to a suitable container and add 20 mL of acetonitrile.[3]

  • Sonication/Maceration: Sonicate the mixture for 30 minutes or let it macerate for 4 hours at room temperature with occasional shaking.

  • Centrifugation: Centrifuge the extract at 5000 x g for 10 minutes to pellet the solid material.[3]

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[3]

  • Dilution (if necessary): If high concentrations of capsiates are expected, dilute the filtered extract with the mobile phase to fall within the calibration curve range.

HPLC Instrumentation and Conditions

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic: Acetonitrile and water (60:40, v/v)[3][5]
Gradient (for improved separation of multiple compounds): 50% acetonitrile in water to 100% acetonitrile over 30 minutes.[6]
Flow Rate 1.0 mL/min[3]
Injection Volume 20 µL[3]
Column Temperature Ambient or 25 °C
Detection Wavelength 280 nm[3]
Standard Preparation and Calibration
  • Stock Standard Solution: Accurately weigh 10 mg of this compound and dihydrothis compound reference standards and dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Calibration Curve: Inject each working standard solution into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration for each analyte. The linearity of the method should be evaluated by the correlation coefficient (R²) of the calibration curve, which should be >0.99.

Data Presentation

The following tables summarize typical quantitative data for the HPLC analysis of capsiates and related compounds.

Table 1: Chromatographic Data

CompoundTypical Retention Time (min)
E-Capsiate6.5 - 9.1[3][7]
Dihydrothis compound8.5 - 9.2[3][7]

Retention times can vary depending on the specific HPLC system, column, and mobile phase composition.

Table 2: Method Validation Parameters

ParameterThis compoundDihydrothis compoundReference
Limit of Detection (LOD) 0.02 µmol/L0.02 µmol/L[8]
Limit of Quantification (LOQ) 0.05 µmol/L0.05 µmol/L[8]
Linearity Range 1 - 300 µg/mL (for E-capsiate)-
Recovery Up to 98%Up to 97%[8]

Note: Some data for capsaicin and dihydrocapsaicin are included for reference due to their structural similarity and co-analysis with capsiates. The LOD and LOQ for capsaicin have been reported as 0.070 µg/mL and 0.212 µg/mL, respectively, and for dihydrocapsaicin as 0.211 µg/mL and 0.640 µg/mL, respectively, in a validated HPLC method.[9][10]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Plant Material / Formulation homogenize Homogenization sample->homogenize extraction Solvent Extraction (Acetonitrile) homogenize->extraction centrifuge Centrifugation extraction->centrifuge filter Filtration (0.45 µm) centrifuge->filter hplc_injection HPLC Injection (20 µL) filter->hplc_injection separation C18 Reverse-Phase Column hplc_injection->separation detection UV Detection (280 nm) separation->detection chromatogram Chromatogram detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the quantification of capsiates in various samples. The detailed protocol for sample preparation and the specified chromatographic conditions provide a solid foundation for researchers and professionals in the field. Adherence to this protocol will enable accurate and reproducible results, which are essential for quality control, research, and the development of new products containing capsiates.

References

Application Notes and Protocols for Capsiate Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Capsiates, the non-pungent analogs of capsaicinoids, are a group of compounds found in certain varieties of pepper plants (genus Capsicum). Their potential applications in pharmaceuticals and nutraceuticals have garnered significant interest due to their reported anti-obesity, antioxidant, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the extraction of capsiates from plant material, focusing on methods ranging from traditional to modern techniques.

I. Overview of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of capsiates. The choice depends on factors such as the chemical nature of the compounds, the plant matrix, and the intended application of the extract. This section provides an overview of commonly employed extraction techniques.

  • Maceration: A simple and conventional method involving the soaking of plant material in a solvent. It is cost-effective but can be time-consuming and may result in lower yields compared to modern techniques.[1][2][3][4]

  • Soxhlet Extraction: A classical technique that uses a specialized apparatus to continuously wash the plant material with a heated solvent. It is more efficient than maceration but requires longer extraction times and larger solvent volumes.[5][6][7][8]

  • Ultrasound-Assisted Extraction (UAE): Utilizes high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer. UAE is a rapid and efficient method that can be performed at lower temperatures, preserving thermolabile compounds.[9][10][11][12]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to rapid extraction. MAE is known for its high efficiency, reduced solvent consumption, and shorter extraction times.[9][13][14][15][16]

  • Supercritical Fluid Extraction (SFE): A green technology that uses a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. SFE is highly selective and provides high-purity extracts without residual organic solvents.[17][18][19][20][21]

II. Quantitative Data Summary

The following tables summarize key quantitative parameters for various capsiate extraction methods, compiled from multiple research studies. These values can serve as a starting point for method development and optimization.

Table 1: Ultrasound-Assisted Extraction (UAE) Parameters

ParameterValueReference
SolventMethanol[10][11]
Solvent-to-Solid Ratio125 mL/g[11]
Temperature50 °C[10][11]
Extraction Time10 min[10][11]
Optimal Conditions Methanol, 50°C, 10 min [10]

Table 2: Microwave-Assisted Extraction (MAE) Parameters

ParameterValueReference
SolventEthanol[13]
Solvent-to-Solid Ratio50 mL/g (25 mL for 0.5 g)[13]
Temperature125 °C[13]
Extraction Time5 min[13]
Optimal Conditions Ethanol, 125°C, 5 min, 0.5g sample in 25mL solvent [13]

Table 3: Supercritical Fluid Extraction (SFE) Parameters

ParameterValueReference
SolventSupercritical CO2[17][18][19]
Co-solventEthanol (20% w/w)[19]
Pressure1450 psi (10 MPa) - 33 MPa[19][20]
Temperature40 °C - 45 °C[17][18][19]
Extraction Time60 min[17][18][19]
Optimal Yield Conditions 45°C, 1450 psi, 60 min [19]

Table 4: Maceration Parameters

ParameterValueReference
SolventEthanol (95%)[2][4]
Solvent-to-Solid Ratio5:1 (mL/g)[4]
Temperature50-60 °C[4]
Extraction Time60 min[4]
Extraction Yield Up to 3.408 mg/g of capsaicin [4]

III. Experimental Protocols

This section provides detailed, step-by-step protocols for the extraction of capsiates from dried and powdered pepper plant material.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

Objective: To extract capsiates from pepper powder using ultrasonication.

Materials:

  • Dried and powdered pepper material

  • Methanol

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh 1 gram of the dried pepper powder and place it into a 50 mL beaker.

  • Add 25 mL of methanol to the beaker.

  • Place the beaker in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

  • Sonicate the mixture for 10 minutes at a controlled temperature of 50°C.[10][11]

  • After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Wash the residue with a small amount of fresh methanol to ensure complete recovery of the extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C to remove the solvent.

  • The resulting oleoresin contains the extracted capsiates.

Protocol 2: Microwave-Assisted Extraction (MAE)

Objective: To rapidly extract capsiates from pepper powder using microwave irradiation.

Materials:

  • Dried and powdered pepper material

  • Ethanol

  • Microwave extraction system with closed vessels

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh 0.5 grams of the dried pepper powder and place it into a microwave extraction vessel.[13]

  • Add 25 mL of ethanol to the vessel.[13]

  • Seal the vessel and place it in the microwave extractor.

  • Set the extraction temperature to 125°C and the extraction time to 5 minutes.[13]

  • After the extraction is complete, allow the vessel to cool to room temperature before opening.

  • Filter the extract to remove the solid plant material.

  • Concentrate the filtered extract using a rotary evaporator to obtain the this compound-rich oleoresin.

Protocol 3: Supercritical Fluid Extraction (SFE)

Objective: To extract capsiates using an environmentally friendly method with high selectivity.

Materials:

  • Dried and powdered pepper material

  • Supercritical fluid extractor

  • Food-grade carbon dioxide (CO2)

  • Ethanol (as co-solvent)

Procedure:

  • Weigh approximately 40 grams of the dried pepper powder and pack it into the extraction vessel of the SFE system.[19]

  • Set the extraction parameters:

    • Temperature: 45°C[19]

    • Pressure: 1450 psi[19]

    • CO2 flow rate: As per instrument specifications

    • Co-solvent (Ethanol) percentage: 20% w/w[19]

  • Begin the extraction process and run for 60 minutes.[19]

  • The extracted capsiates will be collected in the separator vessel after the CO2 is depressurized and returned to a gaseous state.

  • Collect the extract from the separator. The extract will be a concentrated oleoresin.

IV. Visualizations

Capsaicinoid Biosynthesis Pathway

The biosynthesis of capsaicinoids, including capsiates, involves the convergence of the phenylpropanoid and the branched-chain fatty acid pathways.[22][23] Phenylalanine is the precursor for the vanillylamine moiety, while valine or leucine provides the precursor for the acyl moiety.[22][23]

Caption: Overview of the capsaicinoid biosynthesis pathway.

General Extraction Workflow

The following diagram illustrates a generalized workflow for the extraction of capsiates from plant material.

Extraction_Workflow Plant_Material Plant Material (e.g., Peppers) Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Extraction Extraction (Maceration, UAE, MAE, SFE) Grinding->Extraction Filtration Filtration / Separation Extraction->Filtration Solvent_Removal Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal Crude_Extract Crude this compound Extract Solvent_Removal->Crude_Extract Purification Purification (Optional) (e.g., Chromatography) Crude_Extract->Purification Pure_Capsiates Pure Capsiates Purification->Pure_Capsiates

Caption: A generalized workflow for this compound extraction.

TRPV1 Signaling Pathway for Capsaicinoids

Capsaicinoids, including capsiates, exert many of their physiological effects through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel.[24][25][26][27][28]

TRPV1_Signaling cluster_cell Sensory Neuron Capsaicinoid Capsaicinoid TRPV1 TRPV1 Channel Capsaicinoid->TRPV1 Binds to and activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Channel Opening Cell_Membrane Cell Membrane Cellular_Response Cellular Response (e.g., Neuropeptide Release, Signal Transduction) Ca_Influx->Cellular_Response Triggers

Caption: Simplified TRPV1 signaling pathway for capsaicinoids.

References

Application Notes and Protocols for In Vitro Capsiate Bioactivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and performing in vitro assays to evaluate the bioactivity of capsiates, non-pungent analogs of capsaicin found in CH-19 sweet peppers. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of key signaling pathways and workflows.

Quantitative Bioactivity Data of Capsinoids

The following table summarizes the quantitative data for the bioactivity of capsaicinoids from various in vitro assays. This data is essential for comparing the potency of different compounds and for designing dose-response experiments.

CompoundAssayCell Line/SystemEndpointResult (IC50/EC50)Reference
CapsaicinTRPV1 ActivationHEK293 cellsCurrent ActivationEC50: 7.59 ± 6.15 nM[1]
CapsaicinTRPV1 ActivationCHO cellsCurrent ActivationEC50: 2.2 ± 1.2 µM[2]
CapsaicinTRPV1 ActivationRat TRPV1Current ActivationEC50: 447 nM[3]
CapsaicinAntioxidant (DPPH)Chemical AssayRadical ScavengingIC50: 10.44 ppm[4]
CapsaicinCytotoxicityEca109 cellsCell ViabilitySafe concentration: 50 µM[5]
CapsazepineTRPV1 InhibitionHEK293 cellsCurrent InhibitionIC50: 30.7 ± 7.77 nM[6]

Experimental Protocols

This section provides detailed step-by-step protocols for key in vitro assays to determine the bioactivity of capsiates.

TRPV1 Receptor Activation Assay

This protocol describes how to measure the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) by capsiates using patch-clamp electrophysiology in a recombinant cell line.

Materials:

  • HEK293 cell line stably expressing human TRPV1 (hTRPV1)[7]

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Capsiate and Capsaicin (as a positive control)

  • Capsazepine (as an antagonist)

  • Intracellular and extracellular buffer solutions for patch-clamp recording[1]

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Cell Culture: Culture hTRPV1-HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Passage the cells every 2-3 days to maintain sub-confluency.

  • Cell Preparation: For electrophysiological recordings, seed the cells onto glass coverslips and allow them to adhere and grow for 24-48 hours.

  • Patch-Clamp Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with extracellular solution.

    • Obtain a high-resistance (GΩ) seal between the patch pipette filled with intracellular solution and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -60 mV.[6]

    • Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 400 ms) to elicit TRPV1 currents.[6]

  • Compound Application:

    • Prepare stock solutions of this compound, capsaicin, and capsazepine in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the extracellular solution.

    • Apply the compounds to the cell using a perfusion system.

    • To determine the EC50, apply increasing concentrations of this compound or capsaicin and record the corresponding current amplitudes.

    • To determine the IC50 of an antagonist, first activate the channel with a fixed concentration of agonist (e.g., EC50 of capsaicin) and then co-apply increasing concentrations of the antagonist.

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage (e.g., +80 mV).

    • Plot the normalized current response against the compound concentration and fit the data to a Hill function to determine the EC50 or IC50 value.

Antioxidant Activity: DPPH Radical Scavenging Assay

This colorimetric assay measures the capacity of capsiates to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • This compound and its analogs

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.[8][9]

  • Sample Preparation: Dissolve this compound and the positive control in methanol or ethanol to prepare a stock solution. From the stock solution, prepare a series of dilutions.

  • Assay Reaction:

    • In a 96-well plate, add a specific volume of each sample dilution to the wells.

    • Add the DPPH working solution to each well.

    • Include a control well containing only the solvent and DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9][10]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[9][11]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100[9]

    • Plot the percentage of scavenging against the sample concentration and determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay determines the ability of capsiates to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • LPS from E. coli

  • This compound

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[12]

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.[13]

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for 18-24 hours to induce NO production.[12][13]

    • Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

  • Nitrite Measurement:

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes.[12]

  • Absorbance Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite, a stable product of NO.[12][13]

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples from the standard curve.

    • Determine the percentage of inhibition of NO production by this compound compared to the LPS-stimulated control.

    • Calculate the IC50 value for NO inhibition.

Anti-Obesity Activity: 3T3-L1 Adipocyte Differentiation Assay

This assay assesses the effect of capsiates on the differentiation of 3T3-L1 preadipocytes into mature adipocytes.

Materials:

  • 3T3-L1 preadipocyte cell line

  • DMEM with 10% calf serum (for proliferation)

  • DMEM with 10% FBS (for differentiation)

  • Differentiation induction medium (MDI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.[14]

  • Insulin medium: DMEM with 10% FBS and 10 µg/mL insulin.

  • This compound

  • Oil Red O staining solution

Procedure:

  • Cell Proliferation: Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum until they reach confluence.

  • Induction of Differentiation:

    • Two days post-confluence (Day 0), replace the medium with MDI induction medium containing different concentrations of this compound.

    • After 2 days (Day 2), replace the medium with insulin medium containing this compound.

    • After another 2 days (Day 4), switch to DMEM with 10% FBS and continue to treat with this compound for another 4-6 days, changing the medium every 2 days.

  • Assessment of Adipogenesis (Oil Red O Staining):

    • On Day 8-10, wash the differentiated adipocytes with PBS.

    • Fix the cells with 10% formalin for at least 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Stain the cells with Oil Red O solution for 10-20 minutes to visualize the intracellular lipid droplets.

    • Wash with water and visualize under a microscope.

  • Quantification:

    • To quantify the lipid accumulation, extract the Oil Red O stain from the cells using isopropanol and measure the absorbance at 510 nm.

    • Compare the absorbance of this compound-treated cells to that of untreated differentiated cells.

Cytotoxicity Assessment: MTT Assay

This assay is crucial to ensure that the observed bioactivities are not due to cytotoxic effects of the compounds.

Materials:

  • The cell line of interest (e.g., HEK293, RAW 264.7, 3T3-L1)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Remove the treatment medium.

    • Add fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[15]

  • Solubilization:

    • Remove the MTT-containing medium.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the CC50 (concentration that causes 50% cytotoxicity) if applicable.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound bioactivity and the workflows of the described in vitro assays.

Signaling Pathways

capsiate_signaling cluster_trvp1 TRPV1 Activation cluster_ampk Anti-Obesity Pathway cluster_nfkb Anti-inflammatory Pathway This compound This compound trvp1 TRPV1 Channel This compound->trvp1 ca_influx Ca2+ Influx trvp1->ca_influx ampk AMPK Activation ca_influx->ampk sirt1 SIRT1 Activation ampk->sirt1 browning Adipocyte Browning sirt1->browning fat_accumulation ↓ Fat Accumulation browning->fat_accumulation lps LPS tlr4 TLR4 lps->tlr4 nfkb_activation NF-κB Activation tlr4->nfkb_activation no_production ↑ NO Production nfkb_activation->no_production tnfa_production ↑ TNF-α Production nfkb_activation->tnfa_production capsiate_inflam This compound capsiate_inflam->nfkb_activation Inhibition assay_workflows cluster_antioxidant DPPH Antioxidant Assay Workflow cluster_inflammation NO Inhibition Assay Workflow cluster_obesity 3T3-L1 Differentiation Assay Workflow a1 Prepare this compound Dilutions a2 Add DPPH Solution a1->a2 a3 Incubate in Dark (30 min) a2->a3 a4 Measure Absorbance at 517 nm a3->a4 a5 Calculate % Scavenging & IC50 a4->a5 b1 Seed RAW 264.7 Macrophages b2 Pre-treat with this compound b1->b2 b3 Stimulate with LPS b2->b3 b4 Collect Supernatant b3->b4 b5 Add Griess Reagent b4->b5 b6 Measure Absorbance at 540 nm b5->b6 b7 Calculate % Inhibition & IC50 b6->b7 c1 Culture 3T3-L1 to Confluence c2 Induce Differentiation with MDI + this compound c1->c2 c3 Maintain in Insulin Medium + this compound c2->c3 c4 Mature Adipocytes c3->c4 c5 Oil Red O Staining c4->c5 c6 Quantify Lipid Accumulation c5->c6

References

Application Notes and Protocols for Capsiate Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of protocols for the administration of capsiate in rodent models, drawing from established research to ensure efficacy and reproducibility.

Introduction

This compound, a non-pungent analog of capsaicin found in CH-19 Sweet peppers, has garnered significant interest for its potential anti-obesity and metabolic benefits.[1][2] Unlike capsaicin, this compound offers the advantage of enhancing energy metabolism and suppressing fat accumulation without the characteristic pungency, making it a valuable compound for metabolic research.[1][3] These protocols outline standard methods for administering this compound to rodent models to investigate its physiological effects.

Data Presentation: Quantitative Summary of this compound Administration Protocols

The following tables summarize key quantitative data from various studies involving this compound administration in rodent models.

Table 1: Oral Administration of this compound in Mice

Mouse StrainAdministration RouteDosage (mg/kg body weight)DurationKey FindingsReference
C57BL/6JOral Gavage1012 weeksAmeliorated high-fat diet-induced metabolic disorders.[4]
C57BL/6JOral Gavage2 and 1012 weeksPrevented high-fat diet-induced adiposity, hepatic steatosis, and glucose intolerance.[4]
ICROral Gavage10 and 502 weeksMarkedly suppressed body fat accumulation.[3]
C57BL/6JOral Gavage108 weeksIn combination with exercise, additively reduced abdominal fat rate.[5][6]
C57BL/6JOral Gavage10 and 1002 weeksReduced oxidative cost of contraction in exercising muscle. The higher dose also reduced body weight gain and abdominal fat.[7]
Not SpecifiedDietary SupplementationNot specified> 2 weeksReduced body weight, body fat percentage, and abdominal fat.[1][6]

Table 2: Oral Administration of Capsaicin (for comparative purposes) in Rodents

Rodent ModelAdministration RouteDosage (mg/kg body weight)DurationKey FindingsReference
MiceOral GavageNot SpecifiedNot SpecifiedCaused TRPV1-dependent acute hypothermia and a long-lasting increase in locomotor activity.[8]
MiceOral Gavage102 weeksSuppressed body fat accumulation.[3]
RatsOral Gavage6, 10, and 15Single DoseThe 15 mg/kg dose significantly increased endurance performance time.[9]

Signaling Pathways of this compound

This compound primarily exerts its effects through the activation of the sympathetic nervous system (SNS).[1] Upon oral administration, this compound is absorbed and can activate the transient receptor potential vanilloid 1 (TRPV1), similar to capsaicin.[2] This activation leads to an increase in adrenaline and noradrenaline secretion, which in turn enhances energy expenditure and promotes fat metabolism.[1][2]

capsiate_signaling cluster_ingestion Oral Administration cluster_activation Cellular Activation cluster_sns Sympathetic Nervous System cluster_effects Physiological Effects This compound This compound TRPV1 Receptor TRPV1 Receptor This compound->TRPV1 Receptor Activates Adrenal Gland Adrenal Gland TRPV1 Receptor->Adrenal Gland Stimulates Adrenaline/Noradrenaline Release Adrenaline/Noradrenaline Release Adrenal Gland->Adrenaline/Noradrenaline Release Increased Energy Expenditure Increased Energy Expenditure Adrenaline/Noradrenaline Release->Increased Energy Expenditure Fat Oxidation Fat Oxidation Adrenaline/Noradrenaline Release->Fat Oxidation Suppressed Fat Accumulation Suppressed Fat Accumulation Increased Energy Expenditure->Suppressed Fat Accumulation Fat Oxidation->Suppressed Fat Accumulation

Caption: this compound signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound administration in rodent models.

Protocol 1: Oral Gavage Administration

Oral gavage is a common method for precise dose administration.[10]

Materials:

  • This compound

  • Vehicle (e.g., corn oil, 1% Tween 80 in saline)[11]

  • Gavage needles (flexible or rigid, appropriate size for the animal)[12]

  • Syringes

  • Animal scale

Procedure:

  • Animal Preparation: Acclimatize animals to handling for several days prior to the experiment to reduce stress.

  • Dosage Calculation: Weigh each animal to determine the precise volume of the this compound solution to be administered based on the target dosage (e.g., 10 mg/kg). The maximum recommended dosing volume is 10 mL/kg.[12]

  • This compound Solution Preparation: Dissolve the calculated amount of this compound in the chosen vehicle. Ensure the solution is homogenous.

  • Animal Restraint: Gently but firmly restrain the rodent. For rats, one common method is to hold the animal's head between the index and middle fingers without compressing the trachea, while supporting the body with the remaining fingers and hand.[13]

  • Gavage Needle Insertion:

    • Measure the gavage needle externally from the tip of the animal's nose to the last rib to determine the correct insertion depth.[14]

    • Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The tube should pass smoothly without resistance.[12] If resistance is met, withdraw and re-insert.

  • Substance Administration: Once the needle is correctly positioned in the stomach, slowly administer the this compound solution.

  • Post-Administration Monitoring: Observe the animal for at least 15 minutes post-gavage for any signs of distress, such as respiratory difficulty or abnormal behavior.[14][15]

Protocol 2: Dietary Supplementation

This method is suitable for chronic administration and mimics human consumption patterns.

Materials:

  • This compound

  • Standard or high-fat rodent chow

  • Food mixer

Procedure:

  • Diet Preparation:

    • Determine the required concentration of this compound in the diet based on the average daily food intake of the animals and the target daily dosage.

    • Thoroughly mix the this compound with the powdered or crushed rodent chow to ensure a homogenous distribution.

    • If necessary, the mixed diet can be repelleted.

  • Administration: Provide the this compound-supplemented diet to the animals ad libitum.

  • Monitoring:

    • Measure food intake daily to monitor the actual this compound consumption per animal.

    • Monitor the body weight of the animals regularly.

Protocol 3: Intraperitoneal (IP) Injection

While less common for this compound administration in metabolic studies, IP injection is a potential route. It is noted that subcutaneous injection of this compound can induce nociceptive responses in mice.[16]

Materials:

  • This compound

  • Sterile vehicle (e.g., saline)

  • Syringes

  • Needles (23-27 gauge)[13]

Procedure:

  • Dosage and Solution Preparation: Prepare a sterile solution of this compound in the chosen vehicle.

  • Animal Restraint: Restrain the animal to expose the abdomen. For mice, this can be achieved by scruffing the neck and securing the tail.

  • Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[13]

  • Injection: Insert the needle at a 30-40 degree angle into the peritoneal cavity. Aspirate to ensure a vessel has not been punctured before injecting the solution.

  • Post-Injection Monitoring: Observe the animal for any signs of distress or adverse reactions at the injection site.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a study investigating the effects of this compound in a rodent model of diet-induced obesity.

experimental_workflow Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements Group Allocation Group Allocation Baseline Measurements->Group Allocation Control Group Control Group Group Allocation->Control Group Vehicle This compound Group This compound Group Group Allocation->this compound Group This compound Treatment Period Treatment Period Control Group->Treatment Period This compound Group->Treatment Period Data Collection Data Collection Treatment Period->Data Collection Weekly/Bi-weekly Endpoint Measurements Endpoint Measurements Treatment Period->Endpoint Measurements Data Collection->Treatment Period Data Analysis Data Analysis Endpoint Measurements->Data Analysis

Caption: General experimental workflow.

References

Application Notes and Protocols for the Formulation of Capsiate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsiate, a non-pungent analog of capsaicin found in CH-19 sweet peppers, has garnered significant interest for its potential therapeutic applications, including anti-obesity, anti-inflammatory, and anti-cancer effects. These properties are attributed to its ability to modulate various cellular signaling pathways. This document provides detailed application notes and protocols for the formulation and use of this compound in in vitro cell culture experiments to ensure reliable and reproducible results.

Data Presentation

Table 1: Solubility and Storage of this compound
ParameterRecommendationSource
Solvent for Stock Solution Dimethyl Sulfoxide (DMSO)General laboratory practice for hydrophobic compounds
Stock Solution Concentration 10-100 mMDerived from common lab practices
Storage of Stock Solution -20°C, protected from lightGeneral guidance for labile compounds
Final DMSO Concentration in Media < 0.1% (v/v)To avoid solvent-induced cytotoxicity
Stability in Aqueous Solution Labile in polar/protic solvents (e.g., water, ethanol). More stable in non-polar solvents.[1]Sutoh et al., 2001[1]
Stability in Cell Culture Media Prepare fresh dilutions from stock for each experiment.Best practice due to potential instability in aqueous environments.[1]
Table 2: Recommended this compound Concentrations for In Vitro Experiments
Cell LineExperiment TypeConcentration RangeObserved Effect
HepG2 (Human Liver Cancer)Lipid and Glucose Metabolism25-100 µMImproved lipid and glucose metabolism via AMPK/SIRT1 activation.[2]
3T3-L1 (Mouse Adipocytes)Lipid Metabolism25-50 µM (in combination with capsaicin)Enhanced lipid metabolism and browning.
Various Cancer Cell LinesCell Viability / Apoptosis50-300 µM (Capsaicin data, analogous for this compound)Inhibition of proliferation and induction of apoptosis.[3][4][5]

Note: As specific IC50 values for this compound are not widely reported, researchers should perform dose-response studies to determine the optimal concentration for their specific cell line and experimental endpoint.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or glass vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Weighing: In a sterile environment (e.g., a chemical fume hood), accurately weigh the desired amount of this compound powder.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed this compound).

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution, but avoid excessive heat.[6]

  • Aliquoting and Storage: Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is below 0.1%. Replace the existing medium with the this compound-containing medium. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound as described in Protocol 2.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Protocol 4: Western Blot Analysis of Protein Phosphorylation

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer containing inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Electrophoresis and Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the separated proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody (e.g., overnight at 4°C), followed by washing and incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_assays Assays prep_stock Prepare this compound Stock Solution (in DMSO) prep_working Prepare Working Solutions (in Culture Medium) prep_stock->prep_working treat_cells Treat Cells with this compound prep_working->treat_cells seed_cells Seed Cells in Multi-well Plates seed_cells->treat_cells viability Cell Viability Assay (e.g., MTT) treat_cells->viability apoptosis Apoptosis Assay (e.g., Annexin V) treat_cells->apoptosis western Western Blot (Protein Analysis) treat_cells->western

Caption: Experimental workflow for this compound treatment in cell culture.

trpv1_pathway This compound This compound trpv1 TRPV1 Channel This compound->trpv1 Activates ca_influx Ca2+ Influx trpv1->ca_influx Opens downstream Downstream Signaling (e.g., CaMKKβ activation) ca_influx->downstream Initiates

Caption: this compound-mediated activation of the TRPV1 signaling pathway.

ampk_pathway This compound This compound upstream Upstream Kinases (e.g., LKB1, CaMKKβ) This compound->upstream Activates ampk AMPK upstream->ampk p_ampk p-AMPK (Active) ampk->p_ampk Phosphorylation sirt1 SIRT1 p_ampk->sirt1 Activates metabolism Metabolic Regulation (e.g., ↑ Fatty Acid Oxidation, ↓ Lipogenesis) p_ampk->metabolism Promotes

Caption: this compound-induced activation of the AMPK signaling pathway.

mapk_pathway This compound This compound ros ROS Production This compound->ros mapkkk MAPKKK (e.g., ASK1, TAK1) ros->mapkkk Activates mapkk MAPKK (e.g., MKK3/6, MKK4/7) mapkkk->mapkk Phosphorylates mapk MAPK (p38, JNK, ERK) mapkk->mapk Phosphorylates cellular_response Cellular Responses (e.g., Apoptosis, Inflammation) mapk->cellular_response Regulates

Caption: Involvement of this compound in the MAPK signaling pathway.

References

Application Notes and Protocols for In Vivo Research of Capsiate Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsiate, a non-pungent analogue of capsaicin found in CH-19 Sweet peppers, has garnered significant interest for its potential therapeutic applications, particularly in the management of obesity and metabolic disorders. Like capsaicin, this compound is an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] Activation of TRPV1 in the gut can trigger a cascade of physiological responses, including increased energy expenditure, promotion of fat metabolism, and thermogenesis, without the characteristic pungency of capsaicin.[2][3]

However, the clinical translation of this compound is hindered by its high lipophilicity and instability in aqueous environments, leading to poor oral bioavailability.[1] To overcome these limitations, advanced drug delivery systems are being developed to enhance the solubility, stability, and in vivo efficacy of this compound. This document provides detailed application notes and protocols for the formulation, characterization, and in vivo evaluation of various this compound delivery systems.

Featured this compound Delivery Systems

Several nanoformulation strategies have been explored to improve the oral bioavailability and therapeutic efficacy of capsaicinoids like this compound. These systems encapsulate the active compound, protecting it from degradation and enhancing its absorption.

  • Nanoemulsions: Oil-in-water nanoemulsions are effective carriers for lipophilic compounds like this compound. They offer a large surface area for absorption and can be stabilized using various polymers.

  • Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from solid lipids. They are biocompatible, biodegradable, and can provide controlled release of the encapsulated drug.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.

Data Presentation: Characteristics of Capsaicinoid Delivery Systems

The following table summarizes key quantitative data from studies on various capsaicinoid nanoformulations. Note that much of the detailed research has been conducted with capsaicin, which serves as a close structural and functional analogue for this compound.

Delivery SystemActive CompoundParticle Size (nm)Encapsulation Efficiency (%)Key In Vivo Finding (Rodent Models)Reference
Liposomes Capsaicin52.2 ± 1.381.9 ± 2.433.34-fold increase in relative bioavailability compared to free capsaicin.
Nanoemulsion Capsaicin~20Not ReportedRelative bioavailability of up to 131.7% compared to control.
Solid Lipid Nanoparticles (SLNs) Capsaicin~80Not ReportedStable in circulation for up to 3 days, providing controlled release.[4]
Solid SNEDDS CapsaicinNot ReportedNot Reported3.6-fold increase in bioavailability compared to plain capsaicin.
Hydroxypropyl-β-cyclodextrin Inclusion Complex CapsaicinNot Applicable75.831.39-fold increase in relative bioavailability.

Signaling Pathways

This compound-Mediated TRPV1 Activation and Downstream Metabolic Effects

This compound exerts its metabolic effects primarily through the activation of the TRPV1 channel. The following diagram illustrates the key signaling pathways involved.

G cluster_0 Oral Administration cluster_1 Gastrointestinal Lumen cluster_2 Cellular Response cluster_3 Systemic Effects This compound This compound Delivery System TRPV1 TRPV1 Channel (Gut Epithelial Cells) This compound->TRPV1 Activation Ca_influx Ca2+ Influx TRPV1->Ca_influx SNS Sympathetic Nervous System Activation Ca_influx->SNS PGC1a ↑ PGC-1α Expression Ca_influx->PGC1a Adipose Adipose Tissue SNS->Adipose Muscle Skeletal Muscle SNS->Muscle PGC1a->Muscle Thermogenesis ↑ Thermogenesis (UCP1) Adipose->Thermogenesis FatOx ↑ Fat Oxidation Muscle->FatOx Energy ↑ Energy Expenditure FatOx->Energy Thermogenesis->Energy

This compound-induced TRPV1 signaling cascade.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from methods used for capsaicin SLN formulation.[4]

Materials:

  • This compound

  • Stearic acid (or other suitable solid lipid)

  • Surfactant (e.g., Tween 80)

  • Organic solvent (e.g., acetone or ethanol)

  • Distilled water

  • High-shear homogenizer

  • Probe sonicator

Procedure:

  • Preparation of the Lipid Phase: Dissolve this compound and stearic acid in the organic solvent.

  • Preparation of the Aqueous Phase: Dissolve the surfactant in distilled water.

  • Emulsification: Heat both the lipid and aqueous phases to a temperature above the melting point of the lipid. Add the lipid phase to the aqueous phase under high-shear homogenization to form a coarse oil-in-water emulsion.

  • Sonication: Subject the coarse emulsion to probe sonication to reduce the particle size and form a nanoemulsion.

  • Nanoparticle Formation: Cool the nanoemulsion in an ice bath to solidify the lipid, forming SLNs.

  • Purification: Centrifuge or dialyze the SLN dispersion to remove excess surfactant and unencapsulated this compound.

  • Characterization: Analyze the SLNs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: In Vivo Efficacy Study in a Diet-Induced Obesity Mouse Model

Animals:

  • Male C57BL/6J mice, 5-6 weeks old.

Experimental Design:

  • Acclimation: Acclimate mice for one week with ad libitum access to standard chow and water.

  • Induction of Obesity: Feed mice a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity. A control group should be fed a standard low-fat diet (LFD).

  • Grouping: Randomly divide the HFD-fed mice into the following groups (n=8-10 per group):

    • HFD + Vehicle

    • HFD + Free this compound

    • HFD + this compound Delivery System (e.g., SLNs)

  • Administration: Administer the vehicle, free this compound, or this compound delivery system daily via oral gavage for 4-8 weeks. A typical dose for this compound is 10 mg/kg body weight.[5]

  • Monitoring: Monitor body weight and food intake 2-3 times per week.

Protocol 3: Oral Gavage Administration in Mice

Materials:

  • Appropriately sized flexible plastic or metal gavage needle (e.g., 20-22 gauge for adult mice).

  • Syringe (1 mL).

  • This compound formulation or vehicle.

Procedure:

  • Animal Restraint: Gently but firmly restrain the mouse to immobilize its head and body.

  • Gavage Needle Insertion: Gently insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.

  • Substance Administration: Slowly administer the prepared formulation. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

  • Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress.

Protocol 4: Measurement of Energy Expenditure via Indirect Calorimetry

Equipment:

  • Indirect calorimetry system with metabolic cages.

Procedure:

  • Acclimation: Acclimate mice to the metabolic cages for 24-48 hours before data collection.

  • Measurement: After the treatment period, place individual mice into the metabolic chambers with free access to food and water.

  • Data Collection: Measure oxygen consumption (VO2) and carbon dioxide production (VCO2) over a 24-hour period.[6]

  • Data Analysis: Calculate the Respiratory Exchange Ratio (RER = VCO2/VO2) and energy expenditure.

Protocol 5: Body Composition Analysis using DEXA

Equipment:

  • Dual-Energy X-ray Absorptiometry (DEXA) scanner for small animals.

Procedure:

  • Anesthesia: Anesthetize the mouse using isoflurane.

  • Positioning: Place the anesthetized mouse in a prone position on the scanner bed.

  • Scanning: Perform a whole-body scan according to the manufacturer's instructions.

  • Data Analysis: Analyze the scan to determine lean mass, fat mass, and bone mineral density.[7][8]

Experimental Workflow for In Vivo Evaluation of this compound Delivery Systems

G cluster_0 Phase 1: Model Development cluster_1 Phase 2: Treatment cluster_2 Phase 3: Efficacy Assessment cluster_3 Phase 4: Data Analysis Acclimation Acclimation (1 week) Obesity_Induction Diet-Induced Obesity (8-12 weeks) Acclimation->Obesity_Induction Grouping Randomize into Treatment Groups Obesity_Induction->Grouping Dosing Daily Oral Gavage (4-8 weeks) Grouping->Dosing Monitoring Monitor Body Weight & Food Intake Dosing->Monitoring Calorimetry Indirect Calorimetry (Energy Expenditure) Monitoring->Calorimetry DEXA DEXA Scan (Body Composition) Monitoring->DEXA Tissues Tissue Collection & Analysis Calorimetry->Tissues DEXA->Tissues Analysis Statistical Analysis & Interpretation Tissues->Analysis

In vivo experimental workflow.
Protocol 6: Western Blot for UCP1 in Adipose Tissue

Materials:

  • Adipose tissue samples (e.g., brown adipose tissue - BAT, or inguinal white adipose tissue - iWAT).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against UCP1.

  • Secondary HRP-conjugated antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction: Homogenize adipose tissue in RIPA buffer. Centrifuge to remove lipids and cell debris.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with the primary anti-UCP1 antibody, followed by the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[9][10]

Conclusion

The development of effective oral delivery systems is crucial for harnessing the therapeutic potential of this compound. The protocols and application notes provided herein offer a comprehensive guide for researchers to formulate, characterize, and evaluate this compound nanoformulations in preclinical in vivo models of obesity and metabolic disease. By utilizing these standardized methodologies, researchers can generate robust and reproducible data to advance the development of novel this compound-based therapeutics.

References

HPLC-UV method for capsiate detection in extracts

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC-UV method provides a reliable and accurate approach for the detection and quantification of capsiates in various extracts. This application note outlines a comprehensive protocol for researchers, scientists, and professionals in drug development.

Application Note

Introduction

Capsiates, including capsiate and dihydrothis compound, are non-pungent analogs of capsaicinoids found in certain varieties of pepper plants (Capsicum sp.).[1] Unlike capsaicin, which is responsible for the "hot" sensation, capsiates have a similar chemical structure but are noted for their potential anti-obesity and metabolic-boosting properties without the associated pungency.[2] Accurate quantification of these compounds in plant extracts and formulated products is crucial for research, quality control, and the development of new pharmaceuticals and nutraceuticals. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used, robust, and sensitive method for this purpose.[3][4]

Principle

This method employs reverse-phase HPLC, where the stationary phase (typically a C18 column) is non-polar, and the mobile phase is a polar solvent mixture. Capsiates in the injected sample are separated based on their differential partitioning between the stationary and mobile phases. More non-polar compounds interact more strongly with the stationary phase, resulting in longer retention times. Following separation, the compounds pass through a UV detector. Capsiates contain a chromophore that absorbs UV light at a characteristic wavelength, typically around 280 nm.[1][5][6][7] The amount of UV absorbance is directly proportional to the concentration of the this compound in the sample, allowing for accurate quantification by comparing the peak area to that of a known standard.

Method Validation and Performance

The described method is validated according to ICH guidelines to ensure its accuracy, precision, and reliability.[3] Key validation parameters are summarized below.

Table 1: Summary of Quantitative Data and Method Validation Parameters

ParameterTypical ValueDescription
Linearity (R²) > 0.997The method shows excellent linearity over the specified concentration range.[3]
Retention Time (this compound) ~6.5 minVaries with specific column and mobile phase composition.[8]
Retention Time (Dihydrothis compound) ~8.5 minVaries with specific column and mobile phase composition.[8]
Limit of Detection (LOD) 0.07 - 0.21 µg/mLThe lowest concentration of analyte that can be reliably detected.[9][10][11]
Limit of Quantification (LOQ) 0.21 - 0.64 µg/mLThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[9][10][11]
Precision (%RSD) < 2%Demonstrates high repeatability (intra-day) and intermediate precision (inter-day).[7][12]
Accuracy (Recovery) 98 - 102%Indicates the closeness of the measured value to the true value.[13][14]
Wavelength (λmax) 280 nmThe optimal UV wavelength for detecting capsiates and capsaicinoids.[1][5][6]

Detailed Experimental Protocol

Materials and Instrumentation
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, degasser, autosampler, and column oven.

    • UV-Vis or Photodiode Array (PDA) Detector.[7][11]

    • Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][6][7]

    • Data acquisition and processing software (e.g., Empower).[7]

    • Analytical balance, ultrasonic bath, vortex mixer, and centrifuge.

  • Chemicals and Reagents:

    • This compound and Dihydrothis compound reference standards.

    • Acetonitrile (HPLC grade).[1]

    • Water (HPLC grade or ultrapure).

    • Methanol (HPLC grade).[5]

    • Acetic Acid or Trifluoroacetic Acid (TFA) (optional, for mobile phase modification).[5][9]

    • Solvents for extraction (e.g., Methanol, Ethanol, Acetonitrile).[1][5][11]

Preparation of Solutions
  • Mobile Phase Preparation (Isocratic):

    • Prepare a mixture of acetonitrile and water. A common ratio is 60:40 (v/v).[1]

    • For improved peak shape, the aqueous phase can be acidified to pH 3.2 with glacial acetic acid.[9][10]

    • Degas the mobile phase for at least 15 minutes using an ultrasonic bath or vacuum filtration before use.

  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

    • Sonicate for 10 minutes to ensure complete dissolution. This stock solution should be stored at 4°C and protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

    • These solutions will be used to construct the calibration curve.

Sample Preparation (from Dried Pepper Fruit)
  • Drying and Grinding: Dry the pepper fruit samples (e.g., in an oven at 50°C) to a constant weight and grind them into a fine powder.

  • Extraction:

    • Accurately weigh approximately 5 g of the powdered sample into a flask.[11]

    • Add 50 mL of methanol (or another suitable extraction solvent).

    • Extract using an ultrasonic bath at 60°C for 60 minutes or by reflux extraction for 3-4 hours.[5][11]

  • Filtration:

    • Allow the extract to cool to room temperature.

    • Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.[5][14]

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the this compound concentration falls within the linear range of the calibration curve.

HPLC-UV Analysis
  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase: Acetonitrile:Water (60:40, v/v).[1]

    • Flow Rate: 1.0 mL/min.[7]

    • Injection Volume: 20 µL.[6]

    • Column Temperature: 30°C.[5]

    • Detection Wavelength: 280 nm.[5][6]

  • Analysis Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the working standard solutions in increasing order of concentration to generate a calibration curve.

    • Inject the prepared sample extracts. It is recommended to inject a standard periodically to check for system stability.[11]

Data Analysis and Calculations
  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

    • Determine the concentration of this compound in the injected sample solution by using its peak area and the regression equation.

  • Calculate Original Sample Concentration:

    • Account for any dilution factors used during sample preparation to calculate the final concentration of this compound in the original dried fruit material (e.g., in mg/g).

    Formula: Concentration (mg/g) = (C_hplc × V_ext × DF) / W_sample

    Where:

    • C_hplc = Concentration from HPLC (mg/mL)

    • V_ext = Total volume of extraction solvent (mL)

    • DF = Dilution factor

    • W_sample = Weight of the initial sample (g)

Visualizations

G Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Dried Pepper Sample Grind Grinding to Powder Sample->Grind Extract Solvent Extraction (e.g., Methanol, Sonication) Grind->Extract Filter Filtration (0.45 µm) Extract->Filter HPLC HPLC Injection Filter->HPLC Separation C18 Column Separation HPLC->Separation Detection UV Detection at 280 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Quantification via Calibration Curve Integration->Calculation Result Final Concentration (mg/g) Calculation->Result

Caption: Experimental Workflow for this compound Analysis.

G HPLC Method Development & Validation Logic cluster_dev cluster_val Dev Method Development Col Column Selection (e.g., C18) Dev->Col Mob Mobile Phase (ACN:Water Ratio, pH) Dev->Mob Det Detector Settings (Wavelength = 280nm) Dev->Det Val Method Validation (ICH) Col->Val Mob->Val Det->Val Spec Specificity Val->Spec Lin Linearity & Range Val->Lin Acc Accuracy (Recovery) Val->Acc Prec Precision (Intra- & Inter-day) Val->Prec LOD LOD / LOQ Val->LOD Rob Robustness Val->Rob App Routine Application Spec->App Lin->App Acc->App Prec->App LOD->App Rob->App QC Quality Control & Sample Analysis App->QC

Caption: HPLC Method Development & Validation Logic.

References

Optimizing Capsiate Dosage for Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsiate, a non-pungent analog of capsaicin found in CH-19 Sweet peppers, has garnered significant interest for its potential therapeutic applications, including anti-obesity and anti-inflammatory effects.[1][2][3][4] Unlike capsaicin, this compound offers the advantage of enhancing energy expenditure and suppressing fat accumulation without the associated pungency and gastric irritation.[1][2][5] This document provides detailed application notes and standardized protocols for optimizing this compound dosage in preclinical animal studies, ensuring reliable and reproducible results for researchers in metabolic and inflammatory disease research.

Data Presentation: this compound Dosage and Effects in Animal Models

The following tables summarize the quantitative data from various studies on the administration of this compound to different animal models, detailing the dosage, administration route, duration, and observed physiological effects.

Table 1: Effects of this compound on Metabolic Parameters

Animal ModelDosageAdministration RouteDurationKey FindingsReference(s)
Mice (High-Fat Diet)10 mg/kgOral8 weeksIn combination with exercise, additively reduced abdominal fat rate by 18%. Without exercise, it significantly increased the abdominal fat rate and reduced energy expenditure by 9%.[1]
Mice10 mg/kg/dayOral2 weeksMarkedly suppressed body fat accumulation.[5]
Mice50 mg/kg/dayOral2 weeksMarkedly suppressed body fat accumulation.[5]
Mice10 mg/kg or 100 mg/kgOral2 weeksReduced oxidative cost of contraction in exercising muscle. The higher dose also reduced body weight gain and abdominal fat content.[6]
Diabetic Rats6 mg/kg/dayOral28 daysIncreased body weight and glycogen content, inhibited intestinal sugar absorption, and slightly increased insulin levels.[3]
Mice (High-Fat Diet)0.015% in foodIn-feed10 weeksLowered obesity, fasting glucose, insulin, and leptin.[7]

Table 2: Anti-inflammatory Effects of Capsaicinoids

Animal ModelCompoundDosageAdministration RouteDurationKey FindingsReference(s)
RatsCapsaicin2.5 mg/kgIntraperitonealAcuteSignificantly inhibited paw swelling induced by egg albumin, comparable to diclofenac.[8][9][10]
Septic RatsCapsaicin1 mg/kgSubcutaneousAcuteIncreased anti-inflammatory IL-10 levels and attenuated increases in pro-inflammatory cytokines (TNF-alpha, IL-6).[11]
Septic RatsCapsaicin150 mg/kgSubcutaneousAcuteDid not show the same beneficial anti-inflammatory effects as the low dose.[11]
ApoE Knockout MiceCapsaicin0.015% in dietIn-feedNot specifiedReduced leukocyte rolling and adhesion, indicating anti-inflammatory effects in the context of atherosclerosis.[12]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Rodents

This protocol describes the standard procedure for oral administration of this compound to mice and rats using a gavage needle.

Materials:

  • This compound solution

  • Appropriate-sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats)[13]

  • Syringes

  • Animal scale

  • 70% ethanol

Procedure:

  • Animal Preparation: Weigh the animal to determine the correct dosing volume. The recommended maximum volume for oral gavage is 10 ml/kg for mice and 10-20 ml/kg for rats.[13][14][15]

  • Gavage Needle Selection and Measurement: Select a gavage needle with a rounded or ball tip to prevent esophageal trauma.[14] To determine the correct insertion length, measure the distance from the corner of the animal's mouth to the last rib or xiphoid process.[14][15] Mark this length on the needle.

  • Restraint: Restrain the animal firmly but gently to immobilize the head and align the esophagus with the stomach.[14][16] For mice, this can be achieved by scruffing the neck. For rats, wrapping in a towel may be necessary.[16][17]

  • Administration:

    • Gently insert the gavage needle into the mouth, guiding it along the roof of the mouth and over the base of the tongue into the esophagus.[14]

    • Advance the needle slowly and without force. The animal should swallow as the tube passes.[14][15] If resistance is met, withdraw and re-attempt.

    • Once the needle is in place, dispense the this compound solution slowly.[18]

  • Post-Administration Monitoring: After administration, withdraw the needle gently.[14] Observe the animal for any signs of distress, such as difficulty breathing, which could indicate accidental entry into the trachea.[14]

Protocol 2: Subcutaneous Injection of this compound in Rodents

This protocol outlines the procedure for subcutaneous administration of this compound.

Materials:

  • This compound solution (sterile)

  • Sterile syringes

  • Sterile needles (e.g., 25-27 gauge for mice)[19]

  • 70% ethanol

  • Animal scale

Procedure:

  • Dosage Calculation: Weigh the animal to calculate the required injection volume. The maximum recommended subcutaneous injection volume at a single site for mice is typically around 3 mL, with larger volumes dispersed over multiple sites.[20]

  • Site Preparation: The preferred site for subcutaneous injection is the loose skin over the back of the neck or flank.[21][22] Clean the injection site with 70% ethanol.

  • Restraint: Restrain the animal securely. For mice, scruffing the neck will create a "tent" of skin.[21]

  • Injection:

    • Insert the needle, bevel up, into the base of the skin tent at a shallow angle.[21]

    • Aspirate slightly by pulling back on the plunger to ensure a blood vessel has not been entered. If blood appears, withdraw the needle and select a new site.[17][23]

    • Inject the solution at a steady pace.[20]

  • Post-Injection Care: Withdraw the needle and apply gentle pressure to the injection site if necessary. Monitor the animal for any adverse reactions.

Protocol 3: Assessment of Energy Expenditure

This protocol describes the use of metabolic chambers to measure the resting metabolic rate (RMR) in mice.

Materials:

  • Metabolic chambers (open-circuit indirect calorimetry system)[1]

  • Gas analyzers (for O₂ and CO₂)

Procedure:

  • Acclimation: Acclimate the mice to the metabolic chambers for a set period before the experiment to reduce stress-induced metabolic changes.

  • This compound Administration: Administer this compound orally or via the desired route at a predetermined time before placing the animals in the chambers. For acute studies, this may be immediately before measurement.[1]

  • Measurement:

    • Place each mouse individually into a metabolic chamber with free access to food and water.[1]

    • Continuously measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂) for 24 hours.[1]

    • The flow rate of air through the chambers should be set appropriately (e.g., 3 L/min).[1]

  • Data Analysis: Calculate the respiratory exchange ratio (RER = VCO₂ / VO₂) and energy expenditure (EE) using established formulas.[2][24] Sleeping metabolic rate (SMR) can be determined by averaging the lowest energy expenditure over a 3-hour period during the dark cycle.[24]

Protocol 4: Induction and Assessment of Paw Edema for Anti-Inflammatory Studies

This protocol details a common method for inducing acute inflammation in a rat's hind paw to evaluate the anti-inflammatory effects of this compound.

Materials:

  • Phlogistic agent (e.g., fresh egg albumin)[8][9][25]

  • This compound solution

  • Reference anti-inflammatory drug (e.g., Diclofenac, 100 mg/kg)[8][9][25]

  • Plethysmometer or calipers

  • Syringes and needles

Procedure:

  • Animal Grouping: Divide animals into control, this compound-treated, and reference drug-treated groups.

  • Drug Administration: Administer this compound or the reference drug via the desired route (e.g., intraperitoneally) at a specified time before inducing inflammation.

  • Induction of Inflammation: Inject a subplantar dose of the phlogistic agent (e.g., 0.5 ml/kg of fresh egg albumin) into the right hind paw of each rat.[8][9][25]

  • Measurement of Paw Edema:

    • Measure the paw circumference or volume at baseline (before induction) and at regular intervals afterward (e.g., 30 min, 1, 2, 4, 8, 16, and 32 hours).[8]

    • Calculate the percentage of inflammation and the percentage of inhibition of edema using the following formulas:

      • % Inflammation = (Ct - C0) / C0 * 100

      • % Inhibition = [(Ct control - C0 control) - (Ct treated - C0 treated)] / (Ct control - C0 control) * 100 (Where C0 is the initial paw circumference and Ct is the paw circumference at time t).

  • Biochemical Analysis: At the end of the experiment, blood samples can be collected to measure inflammatory biomarkers such as C-reactive protein (CRP), TNF-alpha, and IL-6.[8][11]

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound in Metabolic Regulation

This compound exerts its metabolic effects primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This activation triggers a cascade of downstream signaling events.

Capsiate_Metabolic_Pathway This compound This compound TRPV1 TRPV1 Receptor This compound->TRPV1 Binds to Ca_influx Ca2+ Influx TRPV1->Ca_influx AMPK AMPK Activation TRPV1->AMPK PPAR PPARα/γ Activation TRPV1->PPAR SNS Sympathetic Nervous System (SNS) Activation Ca_influx->SNS Adrenaline Adrenaline Secretion SNS->Adrenaline UCP1 UCP1 Expression (Thermogenesis) Adrenaline->UCP1 Fat_Oxidation Increased Fat Oxidation AMPK->Fat_Oxidation PPAR->UCP1 Adiponectin Adiponectin Expression PPAR->Adiponectin

Caption: this compound-induced metabolic signaling cascade.

Experimental Workflow for Evaluating this compound's Anti-obesity Effects

The following diagram illustrates a typical experimental workflow for assessing the impact of this compound on diet-induced obesity in a mouse model.

Experimental_Workflow start Start: Diet-Induced Obese Mice grouping Randomly Assign to Groups: - Control (Vehicle) - this compound-Treated start->grouping treatment Daily Administration of This compound or Vehicle (e.g., Oral Gavage) grouping->treatment monitoring Monitor Body Weight, Food Intake, and Energy Expenditure treatment->monitoring endpoint Endpoint Analysis: - Body Composition (DEXA/MRI) - Adipose Tissue Weight - Blood Glucose & Insulin - Inflammatory Markers monitoring->endpoint data Data Analysis and Interpretation endpoint->data

Caption: Workflow for anti-obesity studies.

Logical Relationship: Dose-Dependent Effects of this compound

This diagram illustrates the logical relationship between this compound dosage and its potential physiological effects, highlighting that effects can be dose-dependent and may differ between acute and chronic administration.

Dose_Response_Logic Dose This compound Dosage Low Dose High Dose Acute Acute Effects Increased Energy Expenditure Adrenaline Secretion Dose:low->Acute:outcome may lead to Dose:high->Acute:outcome may lead to Chronic_Low Chronic Low Dose Effects Potential for Fat Mass Reduction Improved Insulin Sensitivity Dose:low->Chronic_Low:outcome may lead to Chronic_High Chronic High Dose Effects Significant Reduction in Body Weight and Adiposity Potential for Adverse Effects Dose:high->Chronic_High:outcome may lead to

Caption: this compound dose-effect relationship.

References

Application Notes and Protocols: Capsiate as a Tool Compound in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsiate, a non-pungent analog of capsaicin found in CH-19 Sweet peppers, is a valuable tool compound for investigating metabolic pathways.[1][2][3] Its ability to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel without the characteristic pungency of capsaicin makes it a preferred agent for in vivo and in vitro studies on energy expenditure, fat oxidation, and glucose metabolism.[2][3][4][5] These application notes provide a comprehensive overview of the use of this compound in metabolic research, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant signaling pathways.

Mechanism of Action

This compound primarily exerts its metabolic effects through the activation of the TRPV1 receptor, a non-selective cation channel.[2][4][6] While it can permeate the plasma membrane, its effects are often initiated by binding to TRPV1 in the gastrointestinal tract before being rapidly hydrolyzed, which contributes to its lack of pungency.[3][7] Activation of TRPV1 triggers a cascade of signaling events that influence energy homeostasis:

  • Sympathetic Nervous System (SNS) Activation: this compound intake leads to the activation of the SNS and subsequent release of catecholamines like adrenaline and noradrenaline from the adrenal medulla.[3][4] This enhances energy expenditure and promotes fat oxidation.[2][3][4]

  • AMPK/SIRT1 Pathway Activation: In hepatocytes, this compound has been shown to activate AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1).[1] This pathway plays a crucial role in improving lipid and glucose metabolism by increasing fatty acid oxidation and inhibiting fat synthesis.[1][8]

  • PPARγ/β3-AR Signaling: In white adipocytes, this compound, particularly in combination with capsaicin, can induce browning through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ) and β3-adrenergic receptor (β3-AR) signaling pathways.[9]

  • PKA Signaling: this compound can activate protein kinase A (PKA), which in turn enhances the activity of the mitochondrial respiratory chain and promotes fatty acid oxidation.[8]

Data Presentation

The following tables summarize quantitative data from studies investigating the metabolic effects of this compound.

Table 1: Effects of this compound on Lipid and Glucose Metabolism in Palmitic Acid-Treated HepG2 Cells [1]

ParameterControl (PA-alone)100 µM this compoundP-value
Triglyceride (TG) level (mmol/g of protein)0.0562 ± 0.01420.0381 ± 0.00550.024
Total Cholesterol (TC) level (mmol/g of protein)0.1087 ± 0.00370.0359 ± 0.00590.000
High-Density Lipoprotein-Cholesterol (HDL-C) level (mmol/g of protein)0.0189 ± 0.00670.1050 ± 0.01060.000
Glycogen content (mg/10⁶ cells)0.0065 ± 0.00070.0146 ± 0.00080.000

Table 2: Effects of this compound on Gene and Protein Expression in Palmitic Acid-Treated HepG2 Cells (100 µM this compound Treatment) [1]

TargetRegulationP-value
Phospho-AMPKUpregulated0.001
SIRT1Upregulated0.000
FGF21Downregulated0.003
CD36Upregulated0.000
Phospho-ACCUpregulated0.034
CPT1Upregulated0.013
GLUT1Upregulated0.001
GLUT4Upregulated0.029
GKUpregulated0.000
Phospho-GSUpregulated0.045
PEPCKDownregulated0.001

Table 3: Effects of this compound in Animal Models of Metabolic Disorders

Animal ModelDosageDurationKey FindingsReference
90% Pancreatectomized Diabetic Rats0.025% in high-fat diet8 weeksReduced body weight gain, visceral fat, and serum leptin; improved glucose tolerance; enhanced hepatic insulin sensitivity.[10][11]
Mice on High-Fat Diet10 mg/kg daily with exercise8 weeksAdditively reduced abdominal fat rate by 18% with exercise; upregulated β3-adrenoceptors in adipose tissue.[12][13]
Mice100 mg/kg daily14 daysReduced UCP3 gene expression, increased muscle phosphocreatine levels, and decreased abdominal fat content.[14]

Table 4: Effects of this compound on Energy Expenditure in Humans [15]

PopulationEffect on Energy ExpenditureP-value
OverallIncreased by 245 kJ/day (58.56 kcal/day)0.030
BMI < 25 kg/m ²No significant effect0.718
BMI > 25 kg/m ²Increased by 292 kJ/day (69.79 kcal/day)0.023

Signaling Pathways and Experimental Workflows

capsiate_signaling_pathway This compound This compound TRPV1 TRPV1 Receptor This compound->TRPV1 activates SNS Sympathetic Nervous System (SNS) TRPV1->SNS activates AMPK AMPK TRPV1->AMPK activates PKA PKA TRPV1->PKA activates PPARg PPARγ / β3-AR TRPV1->PPARg activates AdrenalMedulla Adrenal Medulla SNS->AdrenalMedulla stimulates Catecholamines Catecholamines (Adrenaline, Noradrenaline) AdrenalMedulla->Catecholamines releases EnergyExpenditure ↑ Energy Expenditure Catecholamines->EnergyExpenditure FatOxidation ↑ Fat Oxidation Catecholamines->FatOxidation SIRT1 SIRT1 AMPK->SIRT1 activates LipidMetabolism ↑ Lipid Metabolism SIRT1->LipidMetabolism GlucoseMetabolism ↑ Glucose Metabolism SIRT1->GlucoseMetabolism Mitochondria ↑ Mitochondrial Respiration PKA->Mitochondria AdipocyteBrowning ↑ Adipocyte Browning PPARg->AdipocyteBrowning AdipocyteBrowning->EnergyExpenditure Mitochondria->FatOxidation

Caption: this compound signaling pathways in metabolic regulation.

experimental_workflow start Experimental Design (In Vitro / In Vivo) invitro In Vitro (e.g., HepG2 cells) start->invitro invivo In Vivo (e.g., Mice, Rats) start->invivo cell_culture Cell Culture & Lysis invitro->cell_culture animal_studies Animal Dosing & Tissue Collection invivo->animal_studies treatment This compound Treatment (Dose and Duration) biochemical Biochemical Assays (TG, TC, Glycogen) treatment->biochemical molecular Molecular Analysis (Western Blot, RT-PCR) treatment->molecular metabolic Metabolic Phenotyping (Energy Expenditure, Glucose Tolerance) treatment->metabolic cell_culture->treatment animal_studies->treatment data_analysis Data Analysis & Interpretation biochemical->data_analysis molecular->data_analysis metabolic->data_analysis

Caption: General experimental workflow for this compound studies.

Experimental Protocols

In Vitro Protocol: Lipid and Glucose Metabolism in HepG2 Cells

This protocol is a generalized procedure based on the methodology described by Jia et al. (2018).[1]

1. Cell Culture and Treatment:

  • Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
  • Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to reach 70-80% confluency.
  • Induce a model of metabolic dysfunction by treating cells with palmitic acid (PA) for 24 hours.
  • Treat the PA-induced cells with varying concentrations of this compound (e.g., 100 µM) for a specified duration (e.g., 24 hours). Include a vehicle control group.

2. Biochemical Assays:

  • Triglyceride (TG) and Total Cholesterol (TC) Measurement:
  • Wash cells with phosphate-buffered saline (PBS) and lyse them.
  • Determine TG and TC levels in the cell lysates using commercially available colorimetric assay kits according to the manufacturer's instructions.
  • Normalize the results to the total protein content of the cell lysate, determined by a Bradford or BCA protein assay.
  • Glycogen Content Assay:
  • Wash cells with PBS and lyse them.
  • Measure glycogen content using a glycogen assay kit, which typically involves the enzymatic conversion of glycogen to glucose and subsequent colorimetric or fluorometric detection.
  • Normalize the results to the cell number.

3. Molecular Analysis:

  • Western Blotting for Protein Expression and Phosphorylation:
  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Determine protein concentration using a BCA assay.
  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
  • Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, AMPK, SIRT1, p-ACC, ACC) overnight at 4°C.
  • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
  • Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:
  • Extract total RNA from cells using a commercial RNA extraction kit.
  • Synthesize cDNA from the RNA using a reverse transcription kit.
  • Perform qRT-PCR using a qPCR system with SYBR Green master mix and primers specific for the target genes (e.g., SIRT1, FGF21, CD36, CPT1, GLUT1, GLUT4, GK, PEPCK).
  • Normalize the expression of target genes to a housekeeping gene (e.g., β-actin or GAPDH).

In Vivo Protocol: Metabolic Effects in a Rodent Model

This protocol is a generalized procedure based on methodologies described in studies with diabetic rats and mice on a high-fat diet.[10][11][12][13]

1. Animal Model and Diet:

  • Select an appropriate rodent model for the metabolic question of interest (e.g., C57BL/6J mice for diet-induced obesity, 90% pancreatectomized rats for type 2 diabetes).
  • Acclimatize the animals to the housing conditions for at least one week.
  • Provide a standard chow diet or a high-fat diet (HFD) to induce the desired metabolic phenotype.

2. This compound Administration:

  • Administer this compound to the treatment group via oral gavage or by incorporating it into the diet. Common dosages range from 10 mg/kg to 100 mg/kg body weight.[12][13][14][16]
  • The control group should receive the vehicle (e.g., olive oil) or the diet without this compound.
  • The treatment duration can vary from a few weeks to several months depending on the study objectives.

3. Metabolic Phenotyping:

  • Body Weight and Food Intake: Monitor body weight and food intake regularly (e.g., weekly).
  • Glucose and Insulin Tolerance Tests (GTT and ITT):
  • For GTT, fast the animals overnight and administer a bolus of glucose (e.g., 2 g/kg body weight) via oral gavage or intraperitoneal (IP) injection. Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
  • For ITT, fast the animals for a shorter period (e.g., 4-6 hours) and administer insulin (e.g., 0.75 U/kg body weight) via IP injection. Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
  • Energy Expenditure: Measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂) using indirect calorimetry systems to determine the respiratory exchange ratio (RER) and energy expenditure.

4. Sample Collection and Analysis:

  • At the end of the study, euthanize the animals and collect blood and tissues (e.g., liver, adipose tissue, skeletal muscle).
  • Serum Analysis: Analyze serum for levels of glucose, insulin, lipids (TG, TC, HDL-C, free fatty acids), and other relevant biomarkers.
  • Tissue Analysis:
  • Perform histological analysis of tissues (e.g., H&E staining of liver and adipose tissue).
  • Conduct biochemical assays on tissue homogenates for parameters like glycogen and lipid content.
  • Perform Western blotting and qRT-PCR on tissue lysates to analyze protein and gene expression of key metabolic regulators.

Conclusion

This compound is a potent and versatile tool compound for elucidating the molecular mechanisms underlying metabolic regulation. Its ability to activate TRPV1 and downstream signaling pathways involved in energy expenditure, lipid metabolism, and glucose homeostasis makes it highly relevant for research in obesity, type 2 diabetes, and related metabolic disorders. The protocols and data presented here provide a foundation for designing and implementing robust experiments to further explore the therapeutic potential of this compound and its target pathways.

References

Troubleshooting & Optimization

Capsiate in Aqueous Solutions: Technical Support & Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of capsiate in aqueous solutions. The following question-and-answer format addresses common issues and provides guidance for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions?

A1: this compound is known to be unstable in aqueous solutions, particularly in polar protic solvents like water and alcohols. Its ester linkage is susceptible to hydrolysis, leading to degradation over time. The rate of degradation is significantly influenced by the pH, temperature, and composition of the aqueous medium. One study noted that the half-life of this compound in methanol at 25°C is approximately 50 hours, indicating its inherent instability in polar protic environments[1].

Q2: What are the primary factors that influence this compound degradation in water?

A2: The main factors affecting this compound stability in aqueous solutions are:

  • pH: this compound degradation is pH-dependent. The hydrolysis of its ester bond is catalyzed by both acidic and basic conditions. Maximum stability is generally observed in the neutral pH range.

  • Temperature: Higher temperatures accelerate the rate of hydrolytic degradation. Therefore, it is crucial to control the temperature during experiments and storage.

  • Enzymes: The presence of esterases or peroxidases can significantly increase the degradation rate of this compound. Peroxidases can lead to oxidative degradation, forming products like 5-5'-dithis compound.

  • Light: While less documented for this compound specifically, similar compounds are often sensitive to light. It is good practice to protect this compound solutions from light to prevent potential photodegradation.

Q3: What are the main degradation products of this compound in an aqueous environment?

A3: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its ester bond. This reaction yields vanillyl alcohol and the corresponding fatty acid, 8-methyl-6-nonenoic acid. In the presence of oxidative enzymes like peroxidases, other degradation products such as this compound dimers (e.g., 5-5'-dithis compound) can be formed.

Q4: How can I improve the stability of this compound in my aqueous formulations?

A4: Several strategies can be employed to enhance the stability of this compound in aqueous solutions:

  • pH Control: Maintaining the pH of the solution in the neutral range (approximately pH 6-7) can minimize acid and base-catalyzed hydrolysis.

  • Temperature Control: Storing and handling this compound solutions at low temperatures (e.g., 2-8°C) will slow down the degradation rate.

  • Use of Co-solvents: While this compound is unstable in polar protic solvents, the use of certain co-solvents may modulate its stability. However, this needs to be evaluated on a case-by-case basis.

  • Encapsulation: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can protect the ester linkage from hydrolysis and improve aqueous solubility. Studies on the structurally similar capsaicin have shown a 20-fold increase in solubility with HP-β-CD[2].

  • Lyophilization: For long-term storage, lyophilizing (freeze-drying) the this compound formulation can significantly improve its stability by removing water.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Rapid loss of this compound concentration in solution. 1. Inappropriate pH of the aqueous medium. 2. High storage or experimental temperature. 3. Presence of contaminating esterase activity. 4. Exposure to light.1. Adjust the pH of your solution to a neutral range (pH 6-7) using a suitable buffer system. 2. Store solutions at 2-8°C and perform experiments on ice or in a temperature-controlled environment. 3. Use high-purity water and reagents. If biological samples are used, consider the use of esterase inhibitors. 4. Protect solutions from light by using amber vials or covering containers with aluminum foil.
Low aqueous solubility of this compound. This compound is a lipophilic molecule with inherently low water solubility.1. Prepare a stock solution in a suitable organic solvent (e.g., ethanol, DMSO) and then dilute it into the aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experimental system. 2. Use solubility enhancers such as cyclodextrins (e.g., HP-β-CD) to form inclusion complexes.
Inconsistent results in analytical assays (HPLC). 1. Degradation of this compound in the autosampler. 2. Poor chromatographic resolution from degradation products. 3. Inappropriate mobile phase composition.1. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). 2. Optimize the HPLC method to ensure baseline separation of the parent this compound peak from its degradation products. This may involve adjusting the mobile phase gradient, flow rate, or column chemistry. 3. Ensure the mobile phase is properly degassed and that its pH is stable and compatible with the column.
Precipitation of this compound during the experiment. The concentration of this compound exceeds its solubility in the aqueous medium, potentially due to changes in temperature or the addition of other components.1. Re-evaluate the required concentration of this compound for your experiment. 2. Consider the use of solubility enhancers as mentioned above. 3. If diluting from a stock solution, add the stock solution to the aqueous medium slowly while stirring to avoid localized high concentrations.

Data Presentation

Table 1: Factors Influencing this compound Stability in Aqueous Solutions

Parameter Condition Effect on Stability Recommendation
pH Acidic (< 6)Increased hydrolysis rateAdjust to neutral pH
Neutral (6-7)Optimal stabilityMaintain this pH range
Basic (> 7)Increased hydrolysis rateAdjust to neutral pH
Temperature Low (2-8°C)Slower degradationStore and handle at low temperatures
Ambient (~25°C)Moderate degradationMinimize time at ambient temperature
Elevated (>30°C)Rapid degradationAvoid elevated temperatures
Solvent Aprotic (e.g., Acetonitrile)High stabilityUse for stock solutions
Protic (e.g., Water, Ethanol)Low stabilityMinimize exposure, use stabilizing agents

Table 2: Representative (Hypothetical) this compound Degradation in Aqueous Buffer at 25°C

pH Time (hours) Remaining this compound (%)
4.024~70%
48~50%
7.024>95%
48~90%
9.024~65%
48~40%
Note: This table is for illustrative purposes to demonstrate the expected trends, as comprehensive kinetic data for this compound in aqueous solutions at various pH values is not readily available in the literature. Actual degradation rates should be determined experimentally.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Aqueous Solution by HPLC

This protocol outlines a general procedure for evaluating the stability of this compound under different pH and temperature conditions.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile, methanol, and water

  • Buffer salts (e.g., phosphate, citrate) for pH adjustment

  • Acids (e.g., phosphoric acid) and bases (e.g., sodium hydroxide) for pH adjustment

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)

  • Temperature-controlled incubator or water bath

  • pH meter

  • Volumetric flasks and pipettes

  • HPLC vials

2. Preparation of Solutions:

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.

  • Buffer Solutions: Prepare aqueous buffer solutions at the desired pH values (e.g., pH 4, 7, and 9).

  • Test Solutions: In separate volumetric flasks, add a known volume of the this compound stock solution to each buffer solution to achieve the desired final concentration (e.g., 100 µg/mL). Ensure the final concentration of acetonitrile is low to minimize its effect on the stability study.

3. Stability Study Procedure:

  • Dispense the test solutions into several HPLC vials for each condition (pH and temperature).

  • Store the vials at the desired temperatures (e.g., 4°C, 25°C, 40°C).

  • At specified time points (e.g., 0, 6, 12, 24, 48 hours), remove one vial from each condition for analysis.

  • Immediately analyze the samples by HPLC.

4. HPLC Analysis:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid) is often effective. For example, start with 60% acetonitrile and increase to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

  • Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the initial concentration (time 0).

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.

1. Prepare this compound Solution: Prepare a solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the this compound solution with an equal volume of 1N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the this compound solution with an equal volume of 1N NaOH. Keep at room temperature for 2 hours.

  • Oxidative Degradation: Mix the this compound solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the this compound solution at 80°C for 48 hours.

  • Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples using the HPLC method described in Protocol 1.

  • Examine the chromatograms for the appearance of new peaks (degradation products) and a decrease in the main this compound peak. The use of a PDA detector is highly recommended to assess peak purity.

Visualizations

This compound This compound (Ester Linkage) Vanillyl_Alcohol Vanillyl Alcohol This compound->Vanillyl_Alcohol Hydrolysis (H₂O, H⁺/OH⁻) Fatty_Acid 8-Methyl-6-nonenoic Acid This compound->Fatty_Acid Hydrolysis (H₂O, H⁺/OH⁻) Dithis compound 5-5'-Dithis compound (Dimer) This compound->Dithis compound Oxidation (Peroxidase)

Caption: Primary degradation pathways of this compound in aqueous solutions.

start Start: Prepare this compound Solution stress Apply Stress Conditions (pH, Temp, Light, Oxidizing Agent) start->stress sampling Sample at Time Points (t=0, t=x, t=y, ...) stress->sampling hplc HPLC Analysis (Quantify this compound & Degradants) sampling->hplc data Data Analysis (Calculate % Remaining, Plot Kinetics) hplc->data end End: Determine Stability Profile data->end

Caption: Experimental workflow for a this compound stability study.

start Problem: Rapid this compound Degradation check_ph Is pH of solution neutral (6-7)? start->check_ph adjust_ph Adjust pH to 6-7 with buffer check_ph->adjust_ph No check_temp Is solution stored at low temp (2-8°C)? check_ph->check_temp Yes adjust_ph->check_temp adjust_temp Store at 2-8°C and protect from heat check_temp->adjust_temp No check_light Is solution protected from light? check_temp->check_light Yes adjust_temp->check_light protect_light Use amber vials or foil check_light->protect_light No consider_stabilizers Consider stabilizers (e.g., cyclodextrins) check_light->consider_stabilizers Yes protect_light->consider_stabilizers

Caption: Troubleshooting decision tree for this compound degradation.

References

Technical Support Center: Enzymatic Capsiate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic synthesis of capsiate and improve reaction yields.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound in a direct question-and-answer format.

Question 1: My this compound yield is consistently low or non-existent. What are the primary factors to investigate?

Answer: Low product yield is a common challenge that can stem from several factors related to enzyme activity, reaction conditions, or substrate issues. A systematic approach is crucial for identifying the root cause.[1][2]

  • Enzyme Activity: Confirm that the lipase is active. Improper storage or age can lead to inactivation. If possible, perform a standard activity assay on your enzyme stock.[2] The choice of lipase is also critical; Novozym 435 (immobilized lipase B from Candida antarctica) is frequently reported as highly effective for this compound synthesis.[3][4][5]

  • Reaction Conditions (pH and Temperature): Enzymes have optimal pH and temperature ranges. While many lipases show good activity between 40°C and 60°C, temperatures above this can lead to denaturation.[6] For example, one optimal condition reported for Novozym 435 was 25°C.[3][4][7]

  • Water Activity (aw): This is one of the most critical parameters. While a minimal amount of water is necessary to maintain the enzyme's conformational flexibility and activity, excess water will shift the reaction equilibrium towards hydrolysis of the ester product, thereby reducing the this compound yield.[6][8][9] The use of molecular sieves (e.g., 4 Å) is a common strategy to control water content and drive the reaction toward synthesis.[3][4][7]

  • Substrate Quality and Ratio: Ensure the purity of your substrates, vanillyl alcohol and the fatty acid (or its ester derivative). The molar ratio of these substrates is also key. An equimolar ratio (1:1) is often a good starting point.[3][4][7]

  • Solvent Choice: The organic solvent significantly impacts enzyme activity and substrate solubility. Non-polar, hydrophobic solvents are generally preferred as they are less likely to strip the essential water layer from the enzyme, thus maintaining its active conformation.[10] Dioxane and n-hexane have been used successfully.[3][7][11]

Troubleshooting_Low_Yield start Low this compound Yield sub_enzyme Verify Enzyme Activity (Storage, Age, Type) start->sub_enzyme sub_conditions Optimize Reaction Conditions (Temp, pH, Time) start->sub_conditions sub_water Control Water Activity (aw) (e.g., Molecular Sieves) start->sub_water sub_substrates Check Substrates (Purity, Molar Ratio) start->sub_substrates sub_solvent Evaluate Solvent System (Polarity, Solubility) start->sub_solvent sol_enzyme Use fresh, active enzyme (e.g., Novozym 435) sub_enzyme->sol_enzyme sol_conditions Adjust temp (e.g., 25-55°C) and allow sufficient time (e.g., 20h+) sub_conditions->sol_conditions sol_water Add 4Å molecular sieves to sequester water by-product sub_water->sol_water sol_substrates Use high-purity substrates at an optimized molar ratio (e.g., 1:1) sub_substrates->sol_substrates sol_solvent Use a non-polar solvent (e.g., dioxane, hexane) sub_solvent->sol_solvent

Figure 1: Troubleshooting workflow for low this compound yield.

Question 2: The reaction starts well but then stops or slows down significantly. What could be the cause?

Answer: This issue often points to enzyme inactivation or product/substrate inhibition.

  • Enzyme Inactivation: The enzyme may be denaturing over time due to suboptimal temperature or pH. Alternatively, certain solvents can gradually strip the essential water layer from the enzyme, leading to inactivation.[6] If using a non-immobilized enzyme, mechanical stress from vigorous agitation can also cause damage.

  • Product Inhibition: As this compound accumulates, it can sometimes bind to the enzyme's active site, preventing further substrate binding and slowing the reaction rate.

  • Substrate Inhibition: High concentrations of substrates, particularly the fatty acid, can sometimes inhibit lipase activity.[2] If scaling up a reaction by increasing substrate concentration, this may become a factor. A fed-batch approach, where the substrate is added incrementally, can mitigate this issue.[1]

  • By-product Formation: Water is a by-product of the esterification reaction. Its accumulation lowers the thermodynamic favorability of the forward reaction and can promote the reverse hydrolytic reaction.[8] This highlights the importance of continuous water removal.

Question 3: I am observing the formation of significant by-products, complicating purification. How can this be minimized?

Answer: By-product formation is typically due to the low selectivity of the enzyme under certain conditions or side reactions involving the substrates.

  • Hydrolysis: As mentioned, the primary competing reaction is the hydrolysis of the this compound ester back to vanillyl alcohol and the fatty acid. This is minimized by strictly controlling water activity.[8]

  • Substrate Side Reactions: Vanillyl alcohol can be unstable and may undergo self-condensation or oxidation, especially at higher temperatures. Using a milder reaction temperature can reduce these side reactions.

  • Enzyme Selectivity: While lipases are generally selective for esterification, they can catalyze other reactions. Ensure you are using a highly selective lipase. Lipase B from Candida antarctica (CALB) is known for its high selectivity in these types of reactions.[12]

Frequently Asked Questions (FAQs)

Q1: What is the most effective and commonly used enzyme for this compound synthesis?

A1: The most widely cited and effective enzyme for this compound synthesis is Novozym 435, which is lipase B from Candida antarctica immobilized on a macroporous acrylic resin.[3][5] Its high stability, activity in organic solvents, and selectivity make it the biocatalyst of choice for this reaction.[12] Studies have shown it to be applicable for synthesizing various capsinoid homologues with yields ranging from 64-86%.[3][7]

Q2: How does the choice of organic solvent affect the reaction yield?

A2: The solvent plays a crucial role by influencing both substrate solubility and enzyme stability. Lipases function best in non-polar, hydrophobic organic solvents. These solvents do not disrupt the micro-aqueous layer surrounding the enzyme, which is essential for maintaining its catalytically active conformation.[6] In contrast, polar solvents can strip this water layer, leading to enzyme deactivation. The hydrophobicity of the solvent, often measured by its log P value, is a key indicator. Solvents like n-hexane, dioxane, and tert-butanol have proven effective.[7][11]

Q3: What is the optimal molar ratio of vanillyl alcohol to the fatty acid acyl donor?

A3: An equimolar (1:1) ratio of the two substrates is the most common starting point and has been shown to produce high yields.[3][4][7] For instance, a yield of 86% for vanillyl nonanoate was achieved using a 50 mM concentration of both vanillyl alcohol and methyl nonanoate.[3][4][7] However, optimization may be necessary depending on the specific substrates and reaction conditions.

Q4: How can I effectively control water activity (aw) in the reaction medium?

A4: Controlling water activity is critical to prevent the reverse hydrolysis reaction. The most common and effective method is the addition of 4 Å molecular sieves to the reaction mixture.[3][4][7] These sieves selectively adsorb water, the by-product of esterification, thus continuously shifting the reaction equilibrium towards product formation.[8] The amount of molecular sieves used can be optimized; a common ratio is 50 mg of sieves for a 500 μl reaction volume.[3][4][7]

Q5: What are the typical reaction times and temperatures for achieving high yields?

A5: Reaction time and temperature are interdependent. High yields (e.g., 86%) have been reported at 25°C after 20 hours.[3][4][7] Other studies suggest optimal temperatures can be higher, around 55°C or even 70°C, which can reduce reaction times.[9][11] However, higher temperatures may increase the risk of enzyme denaturation and by-product formation.[6] It is recommended to perform a time-course experiment at your chosen temperature to determine the point of maximum yield before potential product degradation or hydrolysis becomes significant.

Data Summary Tables

Table 1: Comparison of Lipase Performance in Capsinoid Synthesis

Lipase Source Acyl Donor Solvent Temp (°C) Time (h) Yield (%) Reference
Candida antarctica (Novozym 435) Methyl nonanoate Dioxane 25 20 86 [3][4][7]
Candida antarctica (Novozym 435) C6-C18 Fatty Acid Methyl Esters Dioxane 25 20 64-86 [7][13]
Alcaligenes sp. (Lipase QL) Various Fatty Acids 2-methyl-2-butanol N/A N/A High [12]
Pseudomonas sp. (Lipase AK) Methyl myristate Two-phase system N/A N/A 40-59 [14]

| Candida rugosa | Various Fatty Acids | 2-methyl-2-butanol | N/A | N/A | High |[12] |

Table 2: Effect of Reaction Parameters on Vanillyl Nonanoate Yield | Vanillyl Alcohol (mM) | Methyl Nonanoate (mM) | Enzyme (mg) | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 50 | 50 | Novozym 435 (20) | Dioxane (500 µl) | 4Å Mol. Sieves (50 mg) | 25 | 20 | 86 |[3][4][7] | | N/A | Nonanoic Acid | n-Hexane | None | 70 | N/A | High |[11] | | 50 | 50 | Novozym 435 (20) | Dioxane (500 µl) | None | 25 | 20 | < 86 |[3][7] |

Experimental Protocols & Visualizations

Standard Protocol for Enzymatic this compound Synthesis

This protocol describes a typical lab-scale synthesis of a capsinoid (e.g., vanillyl nonanoate) using Novozym 435.

1. Materials:

  • Vanillyl alcohol

  • Fatty acid methyl ester (e.g., methyl nonanoate)

  • Immobilized Lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., dioxane)

  • 4 Å Molecular sieves (activated by heating at >200°C before use)

  • Reaction vials (e.g., 2 mL glass vials with screw caps)

  • Incubator shaker

2. Reaction Setup:

  • In a clean, dry 2 mL glass vial, add 50 mg of activated 4 Å molecular sieves.

  • Add 500 µL of anhydrous dioxane.

  • Add vanillyl alcohol and methyl nonanoate to achieve a final concentration of 50 mM each.

  • Add 20 mg of Novozym 435 to the vial.

  • Securely cap the vial and place it in an incubator shaker set to 25°C and 200 rpm.

3. Reaction Monitoring and Termination:

  • Allow the reaction to proceed for 20-24 hours.

  • Monitor the reaction progress by taking small aliquots at various time points (e.g., 4, 8, 12, 20 hours), centrifuging to pellet the enzyme, and analyzing the supernatant by HPLC or GC.

  • To terminate the reaction, remove the enzyme and molecular sieves by filtration or centrifugation.

4. Product Analysis:

  • Quantify the concentration of the this compound product and remaining substrates in the supernatant using a calibrated HPLC or GC method.

  • Calculate the conversion yield as: (moles of this compound formed / initial moles of limiting substrate) * 100%.

Synthesis_Workflow prep 1. Reagent Preparation (Activate Sieves, Prepare Substrate Stock) setup 2. Reaction Setup (Add Solvent, Sieves, Substrates, Enzyme) prep->setup incubation 3. Incubation (e.g., 25°C, 200 rpm, 20h) setup->incubation termination 4. Reaction Termination (Remove Enzyme by Filtration/Centrifugation) incubation->termination analysis 5. Product Analysis (HPLC or GC) termination->analysis calc 6. Yield Calculation analysis->calc

Figure 2: General experimental workflow for enzymatic this compound synthesis.

Parameter_Relationships yield This compound Yield enzyme Enzyme Choice & Conc. enzyme->yield Directly Influences temp Temperature temp->yield Affects Rate & Stability water Water Activity (aw) water->yield Inversely Affects (Hydrolysis) solvent Solvent Polarity solvent->yield Affects Stability & Solubility ratio Substrate Ratio ratio->yield Affects Equilibrium time Reaction Time time->yield Influences Conversion

Figure 3: Interrelationship of key parameters affecting this compound synthesis yield.

References

Technical Support Center: Capsiate Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the extraction and analysis of capsiates from complex biological and food matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting capsiate stability during extraction?

A1: Capsiates are susceptible to degradation under several conditions. The most critical factors are:

  • Solvent Choice: Capsiates are esters and are labile in polar, protic solvents such as methanol or water, which can lead to rapid degradation.[1] They are significantly more stable in non-polar or aprotic solvents like ethyl acetate, pentane, or hexane.[1][2] For example, the half-life of this compound in methanol at 25°C is approximately 50 hours.[1]

  • pH: this compound stability is pH-dependent. Neutral pH conditions are generally optimal for preserving capsinoids during extraction and heating processes.[3][4] Both acidic and alkaline conditions can accelerate degradation, with alkaline conditions sometimes showing slightly better stability than acidic ones.[3][4]

  • Temperature: High temperatures lead to faster degradation of capsinoids.[3][4] It is crucial to minimize heat exposure during extraction and sample processing. If heating is necessary, it should be for the shortest possible duration.[3][4]

  • Enzymatic Activity: The presence of endogenous enzymes like peroxidases in the sample matrix can contribute to the degradation of capsinoids.[5][6] Proper sample handling and storage (e.g., flash-freezing) are essential to minimize enzymatic activity.

Q2: I am observing low or no recovery of this compound from my samples. What are the likely causes?

A2: Low recovery is a common issue. Consider the following potential causes:

  • Degradation: As mentioned in Q1, the use of inappropriate solvents (polar/protic), non-neutral pH, or high temperatures can degrade the this compound before it can be quantified.[1][3]

  • Inefficient Extraction: The chosen solvent may not be effectively extracting the capsiates from the matrix. A combination of non-polar and polar solvents is often used in a sequential manner to improve extraction efficiency and purity. Techniques like sonication, microwave-assisted extraction (MAE), or pressurized liquid extraction (PLE) can improve recovery but must be optimized to avoid thermal degradation.[6][7]

  • Matrix Effects: In LC-MS analysis, co-eluting compounds from the matrix can suppress the ionization of this compound, leading to a weaker signal and the appearance of low recovery.[8] This is not a true loss of analyte but an analytical artifact.

Q3: How can I detect and mitigate matrix effects in my LC-MS analysis?

A3: Matrix effects occur when components in the sample, other than the analyte, alter the ionization efficiency, causing ion suppression or enhancement.[9]

  • Detection: The "golden standard" for quantitatively assessing matrix effects is the post-extraction spike method.[8] This involves comparing the analyte's signal in a blank matrix extract that has been spiked post-extraction to the signal of the analyte in a neat (pure) solvent at the same concentration. A signal ratio of less than 1 indicates ion suppression, while a ratio greater than 1 indicates enhancement.[8]

  • Mitigation Strategies:

    • Sample Preparation: Improve cleanup procedures to remove interfering matrix components. This can include solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation.

    • Chromatographic Separation: Optimize the HPLC/UHPLC method to better separate the this compound from co-eluting matrix components.[8]

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, but this may compromise the limit of detection.[9]

    • Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte and experiences the same ionization effects.[8][9]

Q4: Which extraction solvents are recommended for capsiates?

A4: The choice of solvent is critical for both stability and extraction efficiency.

  • For Initial Extraction: Non-polar solvents like pentane or hexane are often recommended for the initial crude extraction from a dried matrix. This approach effectively recovers capsinoids while leaving behind more polar interfering compounds.[2]

  • For Liquid-Liquid Partitioning: Following a non-polar extraction, a more polar solvent like acetonitrile or methanol can be used to selectively partition the capsinoids from the non-polar extract, which significantly increases purity.[2]

  • Direct Extraction: Acetonitrile is also widely used for direct extraction from fruit samples.[10][11] For dried pepper, acetone can be effective, while for fresh pepper, ethanol and acetonitrile have shown good results.[11]

Troubleshooting Guide

This section addresses specific experimental problems in a Q&A format.

Problem 1: Poor peak shape and reproducibility in HPLC analysis.

  • Question: My this compound peaks are broad and tailing, and the retention time is shifting between injections. What should I do?

  • Answer:

    • Check Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the column. Ensure the pH is stable and appropriate for the column type. Acidifying the mobile phase (e.g., with formic or acetic acid) is a common practice.[12]

    • Column Contamination: Matrix components can accumulate on the column, affecting performance. Use a guard column and implement a robust column washing procedure after each analytical batch.

    • Sample Solvent Mismatch: Ensure the solvent used to dissolve the final extract is compatible with the mobile phase. A mismatch can cause peak distortion. Ideally, the sample solvent should be weaker than the mobile phase.

    • Column Degradation: The column itself may be degraded. Try replacing it with a new one to see if performance improves.

Problem 2: High variability in quantitative results between replicate samples.

  • Question: I am getting high relative standard deviation (RSD) on my replicate extractions. How can I improve my precision?

  • Answer:

    • Inhomogeneous Sample: If using a solid matrix (e.g., food, tissue), ensure the sample is thoroughly homogenized before taking aliquots for extraction. Capsinoids can be unevenly distributed in tissues like pepper fruits, where they are concentrated in the placenta.[6]

    • Inconsistent Extraction Procedure: Ensure every step of the extraction protocol (e.g., weighing, solvent volumes, extraction time, temperature) is performed as consistently as possible for all samples. Automation can help reduce variability.

    • Analyte Instability: If the extraction process is lengthy, this compound may be degrading inconsistently across samples. Try to minimize extraction time and keep samples cool.

    • Matrix Effects: Variability in the matrix composition between samples can lead to inconsistent ion suppression/enhancement. The use of a suitable internal standard is highly recommended to correct for this.[8]

Problem 3: Suspected enzymatic degradation of this compound during sample preparation.

  • Question: I am working with fresh tissue and suspect that enzymes are degrading my analyte before I can extract it. How can I prevent this?

  • Answer:

    • Immediate Freezing: Flash-freeze the tissue samples in liquid nitrogen immediately after collection and store them at -80°C until extraction. This will halt most enzymatic activity.

    • Enzyme Denaturation: Homogenize the sample in a solvent that denatures proteins, such as cold acetonitrile or ethanol.

    • Use of Enzyme Inhibitors: While less common for this application, incorporating a cocktail of relevant enzyme inhibitors during homogenization could be considered, though this may complicate downstream analysis.

    • Heat Treatment (Blanching): For some plant matrices, a brief heat treatment (blanching) can deactivate enzymes before extraction. However, this must be carefully balanced against the risk of thermal degradation of the capsiates themselves.[13]

Quantitative Data Summary

The following tables summarize key performance metrics for this compound analysis found in the literature.

Table 1: HPLC Method Validation Parameters for Capsinoid Analysis

Compound LOD (µmol/L) LOQ (µmol/L) Recovery (%) Intra-day RSD (%) (Peak Area) Inter-day RSD (%) (Peak Area) Reference
This compound 0.02 0.05 Up to 98% 2.25 2.11 [14]

| Dihydrothis compound | 0.02 | 0.05 | Up to 97% | 2.25 | 2.11 |[14] |

Table 2: Extraction Recovery from Different Matrices

Analyte Matrix Extraction Method Recovery (%) Reference
Flavonoids & Capsaicin Hot Pepper Ultrasound-assisted solvent extraction 90.60 - 115.05 [15]
Indole & 2,4-Dichlorophenol Catfish Matrix Solid-Phase Dispersion (MSPD) 97.9 - 100.6 [16]

| Capsaicinoids | Chili Fruits | Enzymatic Treatment + Solvent Extraction | >85 |[17][18] |

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma

This protocol provides a general workflow for extracting this compound from plasma samples, followed by LC-MS analysis.

1. Materials and Reagents:

  • Plasma samples stored at -80°C.

  • Acetonitrile (ACN), HPLC grade, chilled to 4°C.

  • Internal Standard (IS) solution (e.g., stable isotope-labeled this compound) in ACN.

  • Deionized water.

  • Formic acid.

  • Microcentrifuge tubes (1.5 mL).

  • Centrifuge capable of 12,000 x g and 4°C.

2. Procedure:

  • Thaw plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 10 µL of the IS solution to the plasma.

  • For protein precipitation, add 300 µL of chilled acetonitrile.

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[19]

  • Carefully transfer the supernatant to a clean tube or an HPLC vial insert.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 ACN:Water with 0.1% formic acid).

  • Vortex briefly and transfer to an HPLC vial for analysis.

Protocol 2: Extraction of this compound from a Solid Food Matrix (e.g., Dried Pepper)

This protocol outlines a two-step extraction process to enhance purity, based on methods described for capsinoids.[2]

1. Materials and Reagents:

  • Freeze-dried and powdered pepper sample.

  • Pentane (or Hexane), HPLC grade.

  • Acetonitrile (ACN), HPLC grade.

  • Rotary evaporator.

  • Separatory funnel.

  • 0.2 µm syringe filters.

2. Procedure:

  • Weigh approximately 1 gram of the powdered pepper sample into a flask.

  • Crude Extraction: Add 20 mL of pentane to the flask. Macerate the sample by shaking or sonicating for 30 minutes at room temperature.

  • Filter the mixture to separate the pentane extract from the solid residue. Repeat the extraction on the residue two more times and combine the pentane extracts.

  • Evaporate the combined pentane extracts to dryness using a rotary evaporator. This yields the crude lipid extract.

  • Liquid-Liquid Partitioning: Dissolve the crude extract in 25 mL of pentane. Transfer the solution to a separatory funnel.

  • Add 25 mL of acetonitrile to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The lower layer will be the capsinoid-enriched acetonitrile partition.

  • Drain the lower acetonitrile layer into a clean flask.

  • Repeat the partitioning step on the remaining pentane layer two more times with fresh acetonitrile to maximize recovery.

  • Combine the acetonitrile partitions and evaporate to dryness under a rotary evaporator or a stream of nitrogen.

  • Reconstitute the final dried extract in a known volume of a suitable solvent (e.g., methanol or ACN), filter through a 0.2 µm syringe filter, and transfer to an HPLC vial for analysis.

Visualizations

G cluster_start Start: Low this compound Recovery cluster_check Initial Checks cluster_stability_actions Stability Optimization cluster_matrix_actions Matrix Effect Mitigation cluster_end Resolution start Problem: Low or Inconsistent This compound Recovery check_stability Is the extraction protocol optimized for stability? (Solvent, pH, Temp) start->check_stability Evaluate Protocol check_matrix Have matrix effects been evaluated? start->check_matrix Evaluate Analysis action_solvent Switch to Aprotic/ Non-Polar Solvents (e.g., Hexane, ACN) check_stability->action_solvent If No action_cleanup Improve Sample Cleanup (SPE, LLE) check_matrix->action_cleanup If Yes/Suspected action_temp Minimize Heat Exposure Keep Samples on Ice action_solvent->action_temp action_ph Maintain Neutral pH During Extraction action_temp->action_ph end_node Improved and Consistent This compound Recovery action_ph->end_node Re-analyze action_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) action_cleanup->action_is action_hplc Optimize Chromatographic Separation action_is->action_hplc action_hplc->end_node Re-analyze

Caption: Troubleshooting workflow for low this compound recovery.

G sample 1. Sample Collection (e.g., Plasma, Homogenized Tissue) precip 2. Protein Precipitation & Internal Standard Spiking sample->precip centrifuge 3. Centrifugation (to pellet debris) precip->centrifuge transfer 4. Supernatant Transfer centrifuge->transfer evap 5. Solvent Evaporation (under Nitrogen) transfer->evap recon 6. Reconstitution in Mobile Phase evap->recon analysis 7. LC-MS/MS Analysis recon->analysis data 8. Data Processing & Quantification analysis->data

Caption: Experimental workflow for this compound extraction and analysis.

G cluster_source LC-MS Ion Source cluster_detector MS Detector analyte This compound Ions droplet Charged Droplet (Limited Surface Area) analyte->droplet Competes for Ionization matrix Matrix Components (Lipids, Salts, etc.) matrix->droplet Competes for Ionization signal_suppressed Suppressed Analyte Signal (Inaccurate Quantification) droplet->signal_suppressed Ion Suppression Effect signal_ideal Ideal Analyte Signal (No Matrix)

Caption: Diagram illustrating the concept of matrix effects.

References

Technical Support Center: Minimizing Capsiate Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental preparation of samples containing capsiates. Our goal is to help you minimize degradation and ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause capsiate degradation during sample preparation?

A1: Capsiates are known to be less stable than their pungent counterparts, capsaicinoids. The primary factors contributing to their degradation include:

  • Temperature: Elevated temperatures significantly accelerate the degradation of capsiates.

  • pH: Both acidic and alkaline conditions can promote the hydrolysis of the ester bond in capsiates, with neutral pH generally being the most stable.

  • Solvent Polarity: Polar solvents, such as water and methanol, can lead to the rapid decomposition of capsiates.[1] Non-polar aprotic solvents are preferred for extraction and storage.

  • Enzymatic Activity: Endogenous enzymes in plant materials, particularly peroxidases, can actively degrade capsiates.

  • Light Exposure: Exposure to light, especially UV radiation, can induce photodegradation.

Q2: I am observing a rapid loss of this compound content in my extracts. What could be the cause?

A2: Rapid loss of this compound is often due to one or more of the factors mentioned above. Common culprits include:

  • Use of Polar Solvents: If you are using solvents like methanol, ethanol, or water for extraction or storage, this is a likely cause of degradation. The half-life of this compound in methanol at 25°C is approximately 50 hours.[1]

  • High Temperatures During Extraction: Methods like Soxhlet extraction, which involve prolonged heating, can lead to significant thermal degradation.

  • Enzymatic Activity: If the plant material was not properly handled to inactivate enzymes prior to extraction, peroxidases and other enzymes could be degrading the capsiates.

  • Inappropriate pH: If your extraction or processing buffers are acidic or alkaline, this will accelerate hydrolysis.

Q3: What is the primary degradation product of this compound that I should be aware of?

A3: The primary degradation of this compound often involves the cleavage of its ester bond. One identified product of peroxidase-catalyzed oxidation is 5-5'-dithis compound .[2][3] Mass spectrometry analysis can be used to identify this and other degradation products in your samples.[2][4][5]

Troubleshooting Guides

Issue 1: Low Yield of this compound During Solvent Extraction
Potential Cause Troubleshooting Step Rationale
Inappropriate Solvent Choice Switch to a non-polar, aprotic solvent such as hexane, pentane, or ethyl acetate for extraction.[3][6]Capsiates are more stable in non-polar environments and degrade quickly in polar protic solvents.[1]
High Extraction Temperature Employ cold extraction methods. If heating is necessary, use the lowest possible temperature for the shortest duration. Consider methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can be performed at lower temperatures and for shorter times.[7]High temperatures accelerate the thermal degradation of capsiates.
Incomplete Extraction Ensure the plant material is finely ground to increase the surface area for solvent contact. Perform multiple extraction cycles.This maximizes the efficiency of the extraction process, ensuring a higher recovery of capsiates.
Issue 2: this compound Degradation Post-Extraction
Potential Cause Troubleshooting Step Rationale
Storage in Polar Solvents Evaporate the extraction solvent and redissolve the extract in a non-polar solvent for storage. Store at low temperatures (-20°C or below) in the dark.This minimizes hydrolysis and photodegradation during storage.
Exposure to Light Store extracts in amber vials or wrap containers in aluminum foil to protect from light.Light exposure can lead to photodegradation of capsiates.
Residual Enzymatic Activity Ensure that the initial sample preparation included a step to inactivate enzymes (e.g., blanching or freeze-drying).Residual enzymes can continue to degrade capsiates even after extraction if not properly inactivated.

Quantitative Data Summary

The following tables summarize the impact of various factors on capsaicinoid (as a proxy for this compound) stability. Note that capsiates are generally less stable than capsaicinoids, so these values should be considered as an upper limit of stability.

Table 1: Effect of Temperature on Capsaicinoid Degradation

Temperature (°C)Storage Time (days)PackagingPercent Reduction
20150Polyethylene8.8%
25150Polyethylene10.4%
30150Polyethylene12.9%
20150Jute Bag9.2%
25150Jute Bag12.2%
30150Jute Bag14.0%
Data adapted from a study on capsaicinoids in dry hot peppers.[8]

Table 2: Effect of pH on Capsaicinoid Stability

pH ConditionRelative Rate of Degradation
AcidicHigher
NeutralLower
AlkalineHigher than neutral, but lower than acidic
Qualitative data suggests neutral pH is optimal for capsaicinoid stability.[9]

Experimental Protocols

Protocol 1: Optimized Solvent Extraction of Capsiates from Sweet Peppers

This protocol is designed to maximize the extraction of capsiates while minimizing their degradation.

Materials:

  • Fresh sweet peppers (e.g., CH-19 Sweet)

  • Liquid nitrogen

  • Freeze-dryer

  • Blender or grinder

  • Pentane (or hexane)

  • Acetonitrile

  • Separatory funnel

  • Rotary evaporator

  • Amber storage vials

Procedure:

  • Sample Preparation:

    • Wash and dry the fresh sweet peppers.

    • Flash-freeze the peppers in liquid nitrogen to halt enzymatic activity.

    • Lyophilize (freeze-dry) the peppers until a constant weight is achieved.

    • Grind the freeze-dried peppers into a fine powder.

  • Extraction:

    • Weigh the powdered pepper material and place it in a suitable flask.

    • Add pentane at a ratio of 10:1 (v/w) to the pepper powder.

    • Agitate the mixture at room temperature for at least 1 hour. For exhaustive extraction, this step can be repeated three times with fresh solvent.

    • Filter the mixture through a Büchner funnel to separate the pentane extract from the solid residue.

  • Liquid-Liquid Partitioning:

    • Combine the pentane extracts and concentrate them using a rotary evaporator until the volume is reduced by approximately half.

    • Transfer the concentrated pentane extract to a separatory funnel.

    • Add an equal volume of acetonitrile to the separatory funnel.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The capsiates will partition into the lower acetonitrile layer.

    • Drain the acetonitrile layer into a clean flask.

    • Repeat the partitioning of the pentane layer with fresh acetonitrile to maximize recovery.

  • Final Concentration and Storage:

    • Combine the acetonitrile fractions.

    • Evaporate the acetonitrile using a rotary evaporator at a low temperature (below 40°C).

    • The resulting residue is the this compound-enriched extract.

    • Store the extract in an amber vial at -20°C or lower.

Protocol 2: Preventing Enzymatic Degradation During Sample Preparation

This protocol focuses on inactivating endogenous enzymes that can degrade capsiates.

Materials:

  • Fresh pepper tissue

  • Blanching equipment (e.g., water bath)

  • Ice bath

  • Phosphate buffer (pH 7.0)

  • Mortar and pestle or homogenizer

  • Peroxidase inhibitors (e.g., L-cysteine, sodium metabisulfite)[10]

Procedure:

  • Blanching (for fresh tissue):

    • Immerse the fresh pepper tissue in boiling water for a short period (e.g., 2-5 minutes). The exact time will depend on the tissue size and should be optimized.

    • Immediately transfer the blanched tissue to an ice bath to rapidly cool it down and prevent further heat-related degradation. This step helps to denature and inactivate enzymes like peroxidase.

  • Homogenization in the Presence of Inhibitors:

    • If blanching is not feasible, conduct the homogenization step on ice at all times.

    • Use a chilled phosphate buffer (pH 7.0) for homogenization.

    • Add a peroxidase inhibitor to the homogenization buffer. For example, L-cysteine can be used at a concentration of 0.5-1.0 mM.

  • Subsequent Extraction:

    • Proceed immediately to the solvent extraction protocol (Protocol 1) after homogenization to minimize the risk of any remaining enzymatic activity.

Protocol 3: Validated HPLC-UV Method for this compound Quantification

This protocol provides a detailed method for the quantification of this compound in extracts.[11][12]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[11] The mobile phase can be acidified with 0.1% formic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.[11]

  • Detection Wavelength: 280 nm.[11]

  • Injection Volume: 20 µL.[11]

  • Column Temperature: Ambient or controlled at 25°C.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in acetonitrile.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range in the samples.

  • Sample Preparation:

    • Take a known amount of the this compound extract (from Protocol 1) and dissolve it in a known volume of the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.

    • Create a calibration curve by plotting the peak area of the standards against their concentration.

    • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

capsiate_degradation_pathway This compound This compound peroxidase Peroxidase (in presence of H2O2) This compound->peroxidase Enzymatic Oxidation hydrolysis Hydrolysis (Acid/Base/Lipase) This compound->hydrolysis photodegradation Photodegradation (Light) This compound->photodegradation dithis compound 5-5'-dithis compound peroxidase->dithis compound vanillyl_alcohol Vanillyl Alcohol hydrolysis->vanillyl_alcohol fatty_acid Fatty Acid hydrolysis->fatty_acid other_products Other Degradation Products photodegradation->other_products

Caption: Enzymatic and non-enzymatic degradation pathways of this compound.

experimental_workflow start Fresh Pepper Sample enzyme_inactivation Enzyme Inactivation (Blanching or Cryo-grinding) start->enzyme_inactivation extraction Solvent Extraction (Non-polar solvent, e.g., Pentane) enzyme_inactivation->extraction partitioning Liquid-Liquid Partitioning (Pentane vs. Acetonitrile) extraction->partitioning concentration Solvent Evaporation partitioning->concentration analysis HPLC-UV Analysis concentration->analysis

Caption: Recommended workflow for this compound sample preparation and analysis.

References

Technical Support Center: Optimizing HPLC Parameters for Capsiate Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of capsiate isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary this compound isomers and related compounds of interest?

A1: The most commonly analyzed this compound isomers are the geometric E- and Z-isomers of this compound. Another related compound often separated alongside this compound is dihydrothis compound. These compounds are non-pungent analogs of capsaicinoids and are of significant interest for their potential health benefits.

Q2: Why can the separation of this compound isomers be challenging?

A2: The separation of geometric isomers like E- and Z-capsiate is challenging due to their very similar physicochemical properties, which results in close retention times and potential co-elution during chromatographic analysis.[1]

Q3: What type of HPLC column is most effective for separating this compound isomers?

A3: Reversed-phase C18 columns are widely and effectively used for the separation of this compound isomers.[2][3][4][5] For separating a broader range of capsinoids, including nordihydrothis compound from this compound, a phenyl-hexyl stationary phase has also been shown to be effective, particularly in UHPLC methods.[6][7]

Q4: What mobile phases are typically used for the separation of this compound isomers?

A4: A common mobile phase is a mixture of acetonitrile and water.[2][3][4] The ratio is a critical parameter to optimize for achieving good resolution. For instance, a 60:40 ratio of acetonitrile to water has been successfully used.[3][8] The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape and resolution.[2][4] Methanol and water mixtures are also used.[9]

Q5: What is the optimal detection wavelength for this compound isomers?

A5: this compound isomers can be effectively detected using a UV or Diode Array Detector (DAD) at a wavelength of 280 nm.[3][8][10]

Troubleshooting Guide

Q1: I am observing poor resolution or co-elution of E- and Z-capsiate isomers. How can I improve the separation?

A1: Poor resolution between closely eluting isomers is a common challenge. Consider the following adjustments:

  • Optimize Mobile Phase Composition: The ratio of your organic solvent (e.g., acetonitrile) to water is a critical factor. A slight decrease in the percentage of the organic solvent will increase retention times and may improve separation.

  • Adjust Flow Rate: Lowering the flow rate can increase the column's efficiency and improve resolution, though it will also increase the run time. A flow rate of 1.0 mL/min is a good starting point.[2][3][4]

  • Incorporate an Additive: Adding 0.1% formic acid to both the water and acetonitrile components of the mobile phase can significantly improve peak shape and the resolution between E- and Z-capsiate.[2][4][5]

  • Control Column Temperature: Operating the column at a controlled, elevated temperature (e.g., 43.5°C or 55°C) can improve separation efficiency.[6][7][9] However, consistency is key, so a column oven is recommended.

Q2: My chromatogram shows significant peak tailing for the this compound isomers. What could be the cause and how can I fix it?

A2: Peak tailing can be caused by several factors:

  • Secondary Interactions: Silanol groups on the silica backbone of the column can cause tailing. The use of an acidic modifier in the mobile phase, such as 0.1% formic acid, helps to suppress these interactions and improve peak symmetry.[2][4]

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.

  • Column Contamination: The column inlet frit may be partially blocked, or the column itself might be contaminated. Try flushing the column or using a guard column to protect the analytical column.

Q3: The retention times for my this compound peaks are shifting between injections. What should I investigate?

A3: Retention time instability is often due to a lack of equilibrium or changes in the HPLC system:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Any change in mobile phase composition requires adequate re-equilibration.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts. Ensure accurate and consistent mixing of the mobile phase components for every batch. Avoid evaporation of the organic component by keeping the mobile phase reservoir covered.

  • Temperature Fluctuations: Unstable column temperature can cause retention time drift. Using a column oven is highly recommended for maintaining a consistent temperature.[6][9]

  • Pump Performance: Inconsistent pump flow can also lead to shifting retention times. Check for leaks and ensure the pump is properly primed and functioning.

HPLC Method Parameters for this compound Isomer Separation

The following tables summarize HPLC and UHPLC parameters from published methods for the separation of this compound isomers and related compounds.

Table 1: HPLC Methods for this compound Isomer Separation

Isomers SeparatedColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)DetectionReference
E- and Z-CapsiateNucleodur C18 (250 x 4.6 mm, 5 µm)Acetonitrile / Water (60:40) with 0.1% Formic Acid1.0AmbientUV/DAD[2][4][5]
E-Capsiate and Dihydrothis compoundC18 monolithicAcetonitrile / Water (60:40)1.0Not SpecifiedDAD (280 nm)[3][8][10]
CapsaicinoidsC8 (150 x 4.6 mm)Methanol / Water (63.7:36.3)1.1543.5UV[9]

Table 2: UHPLC Method for Capsinoid Separation

Isomers SeparatedColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)DetectionReference
This compound, Nordihydrothis compound, and CapsaicinoidsPhenyl-hexyl stationary phaseAcidified Water and Methanol0.555Not Specified[6][7]

Experimental Protocols

Protocol 1: Separation of E- and Z-Capsiate Isomers

This protocol is based on the method described by Gupta et al.[2][4][5]

  • HPLC System and Parameters:

    • Column: Nucleodur C18 (250 x 4.6 mm, 5 µm)

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile

    • Composition: Isocratic elution with 40% A and 60% B

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detector: UV/DAD at 280 nm

  • Standard Preparation:

    • Prepare stock solutions of E- and Z-capsiate standards in methanol.

    • Prepare working standards by diluting the stock solutions with the mobile phase.

  • Sample Preparation:

    • Extract capsiates from the sample matrix using a suitable solvent like acetonitrile.

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standards and samples.

    • Expected retention times are approximately 17.30 minutes for Z-capsiate and 18.56 minutes for E-capsiate.[2]

Protocol 2: Separation of E-Capsiate and Dihydrothis compound

This protocol is based on the method described by Singh et al.[3][8][10]

  • HPLC System and Parameters:

    • Column: C18 monolithic column

    • Mobile Phase: Acetonitrile / Water (60:40)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detector: Diode Array Detector (DAD) at 280 nm

  • Standard and Sample Preparation:

    • Follow the preparation steps outlined in Protocol 1, using acetonitrile for extraction and the mobile phase as the diluent.

  • Analysis:

    • Equilibrate the column with the mobile phase until the baseline is stable.

    • Inject standards and samples for analysis.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Extraction Extraction with Acetonitrile Filtration Filtration (0.45 µm) Extraction->Filtration Injection Inject Sample Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV/DAD Detection (280 nm) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: General experimental workflow for the HPLC analysis of this compound isomers.

Troubleshooting_Tree Problem Problem: Poor Resolution Cause1 Cause: Mobile Phase Issue Problem->Cause1 Cause2 Cause: Column Issue Problem->Cause2 Cause3 Cause: Flow Rate/Temp Problem->Cause3 Sol1a Solution: Adjust ACN/Water Ratio Cause1->Sol1a Sol1b Solution: Add 0.1% Formic Acid Cause1->Sol1b Sol2a Solution: Check for Contamination Cause2->Sol2a Sol2b Solution: Ensure Column is Not Overloaded Cause2->Sol2b Sol3a Solution: Decrease Flow Rate Cause3->Sol3a Sol3b Solution: Use a Column Oven for Stable Temperature Cause3->Sol3b

Caption: Troubleshooting decision tree for poor resolution of this compound isomers.

References

addressing capsiate instability in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for addressing the instability of capsiates during long-term storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are capsiates and why is their stability a concern?

Capsiates are non-pungent analogs of capsaicin found in certain varieties of sweet peppers. They are of significant research interest due to their potential health benefits, including anti-obesity and metabolic-enhancing properties.[1] Like capsaicin, their biological effects are primarily mediated through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[2][3]

Stability is a critical concern because capsiates possess an ester linkage, which is more susceptible to chemical degradation than the amide bond found in capsaicin.[4][5] This inherent instability can lead to a loss of the compound's purity, potency, and biological activity over time, resulting in inconsistent and unreliable experimental data.

Q2: What are the primary factors that cause capsiate degradation?

The degradation of capsiates is primarily driven by hydrolysis and oxidation, which are influenced by several environmental factors:[5][6]

  • Temperature: Higher temperatures significantly accelerate the rate of degradation.[7][8][9]

  • pH: Capsiates are most stable at a neutral pH. Both acidic and alkaline conditions can catalyze the hydrolysis of the ester bond.[7][9]

  • Oxygen: As with many phenolic compounds, capsiates are susceptible to oxidation. This can be enzymatic (e.g., via peroxidases) or non-enzymatic.[4][10]

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate oxidative degradation reactions.[5][11]

Diagram 1: Key Factors in this compound Degradation cluster_factors Environmental Factors cluster_processes Degradation Pathways cluster_outcomes Consequences Temperature High Temperature Hydrolysis Ester Bond Hydrolysis Temperature->Hydrolysis Oxidation Oxidation Temperature->Oxidation Oxygen Oxygen Exposure Oxygen->Oxidation Light Light Exposure Light->Oxidation pH Non-Neutral pH (Acidic or Alkaline) pH->Hydrolysis DegradationProducts Formation of Degradation Products Hydrolysis->DegradationProducts Oxidation->DegradationProducts LossOfPotency Loss of Purity & Reduced Bioactivity DegradationProducts->LossOfPotency This compound Stable this compound This compound->Hydrolysis This compound->Oxidation Diagram 2: Workflow for Stability Assessment prep Prepare this compound Samples in Test Conditions (e.g., Buffer, Media) t0 Time Point T=0 Withdraw & Analyze (Baseline) prep->t0 store Store Samples Under Defined Conditions (e.g., 37°C, Light/Dark) prep->store hplc Analyze via HPLC-UV (Protocol 1) t0->hplc Sample @ T0 t_int Intermediate Time Points (T1, T2...) Withdraw & Analyze store->t_int t_final Final Time Point (T-final) Withdraw & Analyze store->t_final t_int->hplc Sample @ T-int t_final->hplc Sample @ T-final data Calculate % this compound Remaining vs. T=0 Identify Degradation Products hplc->data Diagram 3: Simplified this compound-TRPV1 Signaling cluster_membrane Cell Membrane TRPV1 TRPV1 Channel (Closed) TRPV1_open TRPV1 Channel (Open) TRPV1->TRPV1_open Conformational Change Ca_Influx Ca²⁺ Ion Influx TRPV1_open->Ca_Influx Opens Pore This compound This compound (Agonist) This compound->TRPV1 Binds to Receptor Downstream Activation of Downstream Signaling Pathways Ca_Influx->Downstream Response Cellular Response (e.g., Thermogenesis, Neurotransmitter Release) Downstream->Response

References

Technical Support Center: Enhancing the Bioavailability of Capsiate in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of capsiate in animal models. Given the limited specific literature on this compound bioavailability, this guide draws heavily on established strategies for the structurally similar and more extensively studied compound, capsaicin. The principles and formulation approaches discussed are highly relevant to overcoming the challenges associated with this compound delivery.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound typically low?

A1: The low oral bioavailability of this compound is primarily due to two factors:

  • Poor Aqueous Solubility: this compound is a lipophilic compound with very low solubility in water, which limits its dissolution in the gastrointestinal fluids and subsequent absorption.

  • Pre-systemic Metabolism: this compound is susceptible to rapid hydrolysis of its ester bond in the gastrointestinal tract and during its first pass through the liver.[1] This rapid breakdown occurs before it can reach systemic circulation, rendering it inactive.[1]

Q2: What are the most promising formulation strategies to enhance this compound bioavailability?

A2: Nanoformulation strategies have shown significant success in improving the bioavailability of poorly water-soluble compounds like capsaicin and are directly applicable to this compound.[2][3] These include:

  • Liposomes: Vesicular structures composed of lipid bilayers that can encapsulate lipophilic drugs, protecting them from degradation and enhancing absorption.[2][4]

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate the drug, providing controlled release and improved stability.[3][5][6]

  • Nanoemulsions/Microemulsions: Oil-in-water emulsions with very small droplet sizes that increase the surface area for drug absorption.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Anhydrous mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon contact with aqueous gastrointestinal fluids.[7][8][9][10][11]

Q3: How does nanoencapsulation protect this compound from pre-systemic metabolism?

A3: Nanoencapsulation protects this compound by:

  • Providing a Physical Barrier: The lipid or polymer matrix of the nanoparticle shields the ester bond of this compound from hydrolytic enzymes in the gastrointestinal tract.

  • Altering the Absorption Pathway: Some nanoparticles can be absorbed through the lymphatic system, thereby bypassing the hepatic first-pass metabolism where significant degradation can occur.[10]

Q4: What are the key pharmacokinetic parameters to measure when assessing bioavailability enhancement?

A4: The key pharmacokinetic parameters to determine in your animal model studies are:

  • Area Under the Curve (AUC): Represents the total drug exposure over time. A significant increase in AUC indicates enhanced bioavailability.

  • Maximum Plasma Concentration (Cmax): The highest concentration of the drug reached in the plasma.

  • Time to Reach Maximum Concentration (Tmax): The time at which Cmax is observed.

  • Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half.

Troubleshooting Guides

Issue 1: Low and Variable this compound Plasma Concentrations in Animal Studies
Possible Cause Troubleshooting Steps
Poor formulation and low drug loading. 1. Optimize Formulation: Experiment with different lipid or polymer compositions, and vary the ratios of surfactants and co-surfactants to improve drug encapsulation efficiency. For SLNs, try different lipids and surfactants.[3] For liposomes, adjust the lipid composition (e.g., phospholipid, cholesterol).[4] 2. Characterize Nanoparticles: Ensure your nanoparticles are within the optimal size range (typically 50-200 nm for oral delivery) with a narrow size distribution (low polydispersity index).[4][5] 3. Increase Drug Loading: Investigate different drug-to-carrier ratios to maximize the amount of this compound encapsulated without compromising the stability of the formulation.
Rapid degradation in the GI tract. 1. Select a Protective Formulation: Utilize formulations known for their protective effects, such as SLNs or polymer-based nanoparticles, which can offer a more robust barrier against enzymatic degradation compared to simple emulsions.[3] 2. Consider Enteric Coating: For solid dosage forms of nanoparticles, an enteric coating can protect the formulation from the acidic environment of the stomach and release the drug in the intestine where absorption is higher.
Insufficient dose administered. 1. Review Dosing: Based on available literature for similar compounds (e.g., capsaicin), ensure the administered dose is appropriate for the animal model. Dose-escalation studies may be necessary.
Issue 2: Formulation Instability (e.g., Particle Aggregation, Drug Leakage)
Possible Cause Troubleshooting Steps
Inadequate surface stabilization. 1. Optimize Surfactant Concentration: The concentration of the surfactant is critical. Too little can lead to aggregation, while too much can cause toxicity. Perform a systematic optimization of the surfactant concentration. 2. Measure Zeta Potential: A sufficiently high absolute zeta potential value (e.g., >
Incompatible drug-carrier interactions. 1. Screen Different Carriers: Test a variety of lipids or polymers to find one that is highly compatible with this compound. Solubility studies of this compound in different liquid lipids can be a good starting point for nanoemulsions and SEDDS. 2. Differential Scanning Calorimetry (DSC): Use DSC to assess the physical state of the drug within the nanoparticle. An amorphous state often indicates better solubility and stability.[12]
Improper storage conditions. 1. Conduct Stability Studies: Evaluate the stability of your formulation at different temperatures (e.g., 4°C, 25°C) and for extended periods.[6] Store the formulation under optimal conditions identified from these studies. For some formulations, lyophilization (freeze-drying) can improve long-term stability.

Data Presentation: Pharmacokinetic Parameters of Different Capsaicin Nanoformulations in Rats

Disclaimer: The following data is for capsaicin and is presented to illustrate the potential for bioavailability enhancement that could be achieved for this compound with similar formulation strategies.

FormulationAnimal ModelDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability Increase (Fold)Reference
Free Capsaicin SuspensionRat35 mg/kg~150~1~500-[13]
Capsaicin-loaded LiposomesRatN/AIncreasedN/AN/A3.34[2][4]
Capsaicin-loaded MPEG-PCL NanoparticlesRat35 mg/kg~4004~3000~6[13]
Capsaicin-loaded MicroemulsionRatN/AIncreasedN/AN/A2.64
Capsaicin in Lipid Multi-particulate (LMP)Rat1 mg/kgNumerically Higher1.5Increased1.2 (20% increase)[14][15]
Capsaicin-loaded Microencapsulation ComplexRatN/AIncreasedN/AN/A2.2[12]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes (Adapted from Film-Dispersion Method for Capsaicin)
  • Lipid Film Formation: Dissolve this compound, phospholipid (e.g., soy phosphatidylcholine), and cholesterol in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with a phosphate buffer solution (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with defined pore sizes (e.g., 100 nm).

  • Purification: Remove the unencapsulated this compound by centrifugation or dialysis.

Reference for underlying methodology:[4]

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) (Adapted from Emulsification-Solvent Evaporation Method for Capsaicin)
  • Preparation of Organic Phase: Dissolve this compound and a solid lipid (e.g., stearic acid) in a water-immiscible organic solvent (e.g., dichloromethane).[5]

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188).

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or ultrasonication to form an oil-in-water emulsion.

  • Solvent Evaporation: Evaporate the organic solvent under reduced pressure. This causes the lipid to precipitate, forming solid lipid nanoparticles with encapsulated this compound.

  • Washing and Collection: Wash the SLN suspension by centrifugation and resuspend in distilled water to remove excess surfactant. The final product can be lyophilized for long-term storage.

Reference for underlying methodology:[5]

Mandatory Visualizations

experimental_workflow_liposomes cluster_prep Protocol 1: Liposome Preparation start Dissolve this compound & Lipids in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) start->film Step 1 hydrate Hydrate Film with Buffer to form MLVs film->hydrate Step 2 size_reduction Size Reduction (Sonication/Extrusion) hydrate->size_reduction Step 3 purify Purify Liposomes (Centrifugation/Dialysis) size_reduction->purify Step 4 end_product This compound-Loaded Liposomes purify->end_product Step 5 experimental_workflow_slns cluster_prep_sln Protocol 2: SLN Preparation start_sln Dissolve this compound & Solid Lipid in Organic Solvent emulsify Emulsify Organic & Aqueous Phases (Homogenization) start_sln->emulsify Step 1a aqueous_phase Prepare Aqueous Surfactant Solution aqueous_phase->emulsify Step 1b evaporate Evaporate Organic Solvent to form SLNs emulsify->evaporate Step 2 wash Wash and Collect SLNs (Centrifugation) evaporate->wash Step 3 end_product_sln This compound-Loaded SLNs wash->end_product_sln Step 4 logical_relationship cluster_problem Bioavailability Challenge cluster_causes Primary Causes cluster_solutions Formulation Solutions cluster_mechanisms Mechanisms of Enhancement problem Low Oral Bioavailability of this compound solubility Poor Aqueous Solubility problem->solubility metabolism Rapid Pre-systemic Metabolism (Hydrolysis) problem->metabolism liposomes Liposomes solubility->liposomes slns Solid Lipid Nanoparticles (SLNs) solubility->slns nanoemulsions Nanoemulsions/Microemulsions solubility->nanoemulsions sedds SEDDS solubility->sedds metabolism->liposomes metabolism->slns inc_dissolution Increased Dissolution Rate & Surface Area liposomes->inc_dissolution protection Protection from Degradation liposomes->protection lymphatic_uptake Bypass of First-Pass Metabolism (Lymphatic Uptake) liposomes->lymphatic_uptake slns->inc_dissolution slns->protection slns->lymphatic_uptake nanoemulsions->inc_dissolution nanoemulsions->lymphatic_uptake sedds->inc_dissolution sedds->lymphatic_uptake

References

protocol for assessing capsiate purity and identifying impurities

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for assessing the purity of capsiate and identifying potential impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary recommended method for determining this compound purity?

The most reliable and widely used method for determining the purity of this compound and other capsaicinoids is High-Performance Liquid Chromatography (HPLC), often coupled with a UV or Diode Array Detector (DAD).[1][2][3] This technique allows for the separation, identification, and quantification of this compound and its related impurities in a given sample. For more detailed structural confirmation and impurity identification, HPLC can be coupled with Mass Spectrometry (MS).[4][5]

Q2: What are the common impurities I should expect in a this compound sample?

Impurities in a this compound sample can originate from the synthetic process or degradation. The most common impurities are structurally related capsaicinoids and capsinoids.

  • Related Capsinoids: Dihydrothis compound and nordihydrothis compound are structurally similar compounds that may be present.[1][6]

  • Capsaicinoid Stereoisomers: Capsaicin and Dihydrocapsaicin are pungent analogues that are important to separate from the non-pungent this compound.[7][8]

  • Synthesis-Related Impurities: Depending on the synthetic route, residual starting materials, reagents, or by-products could be present. These can include vanillyl alcohol and 8-methylnonenoic acid derivatives.

  • Degradation Products: this compound can degrade under certain conditions (e.g., pH, temperature, light exposure), leading to the formation of various degradation products.

Q3: How can I confirm the identity of an unknown peak in my chromatogram?

Confirming the identity of an unknown peak requires additional analytical techniques. The most powerful method is Liquid Chromatography-Mass Spectrometry (LC-MS). By analyzing the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peak, you can deduce its molecular weight and structure.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for the structural elucidation of isolated impurities.[4][9]

Experimental Workflow & Protocol

The following diagram outlines the general workflow for assessing this compound purity.

CapsiatePurityWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation Sample This compound Sample Dissolve Dissolve in Methanol or Acetonitrile Sample->Dissolve Filter Filter (0.22 or 0.45 µm) Dissolve->Filter HPLC HPLC-UV/DAD Analysis Filter->HPLC Inject LCMS LC-MS for Impurity ID HPLC->LCMS If unknowns present Purity Calculate % Purity HPLC->Purity Chromatogram Identify Identify Impurities LCMS->Identify Purity->Identify Report Generate Report Identify->Report

Caption: Workflow for this compound Purity Assessment.

Detailed Protocol: HPLC Purity Assay

This protocol provides a general method for the purity assessment of this compound. Method optimization may be required based on the specific instrumentation and sample characteristics.

1. Materials and Reagents

  • This compound reference standard (known purity)

  • Acetonitrile (HPLC grade)[1]

  • Water (HPLC grade or ultrapure)[7]

  • Formic acid or Acetic acid (optional, for pH adjustment)[7][10]

  • Methanol (HPLC grade, for sample preparation)[10]

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • UV or Diode Array Detector (DAD)[1]

  • C18 reverse-phase column (e.g., 4.6 mm x 100 mm, 5 µm particle size)[1]

  • Data acquisition and processing software

3. Chromatographic Conditions

ParameterCondition
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 70% A / 30% B, hold for 2 minLinear ramp to 100% B over 15 minHold at 100% B for 5 minReturn to 70% A / 30% B over 1 minEquilibrate for 5 min
Flow Rate 1.0 mL/min[1]
Column Temp. 25°C[7]
Injection Vol. 10 µL[7]
Detection 280 nm[1]

4. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of methanol to create a 1 mg/mL stock solution.[10]

  • Further dilute the stock solution with the initial mobile phase composition (70% A / 30% B) to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.[10]

5. Data Analysis

  • Integrate all peaks in the chromatogram.

  • Calculate the area percent of the this compound peak relative to the total area of all peaks to determine the purity.

    • % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

  • Identify known impurities by comparing their retention times with those of reference standards.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Sample solvent incompatible with mobile phase.3. Sample overload.1. Flush the column with a strong solvent or replace it.2. Dissolve the sample in the initial mobile phase.3. Reduce the injection concentration or volume.
Shifting Retention Times 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. Pump malfunction or leaks.1. Prepare fresh mobile phase and ensure proper mixing/degassing.[7]2. Use a column oven to maintain a stable temperature.3. Check the pump for pressure fluctuations and inspect for leaks.
Ghost Peaks 1. Contamination in the sample, solvent, or HPLC system.2. Carryover from a previous injection.1. Use high-purity solvents and clean sample vials.2. Run a blank gradient (injecting only the mobile phase) to wash the system. Purge the HPLC column with 100% acetonitrile after several sample runs.[7]
No Peaks Detected 1. Detector lamp is off or has failed.2. No sample was injected.3. Incorrect detector wavelength.1. Check the status of the detector lamp and replace if necessary.2. Verify the autosampler sequence and vial position.3. Ensure the detector is set to the correct wavelength (e.g., 280 nm for this compound).[1]

Quantitative Data Summary

The following table summarizes typical chromatographic parameters for this compound and related compounds. Note that retention times can vary significantly based on the specific HPLC method and column used.

CompoundTypical Retention Time (min)Detection Wavelength (nm)Limit of Detection (LOD)
This compound ~6.5[1]280[1]~0.02 µmol/L (MS)[5]
Dihydrothis compound ~8.5[1]280[1]~0.02 µmol/L (MS)[5]
Capsaicin ~22.9[7]281[7]0.070 µg/mL[7]
Dihydrocapsaicin ~37.5[7]281[7]0.211 µg/mL[7]

Retention times are approximate and for illustrative purposes. Actual values will be instrument and method-dependent.

References

Validation & Comparative

A Comparative Analysis of Capsiate and Capsaicin on Energy Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic effects of capsiate and capsaicin, supported by experimental data and detailed methodologies.

Capsaicin, the compound responsible for the pungency of chili peppers, and this compound, its non-pungent analog found in CH-19 Sweet peppers, have garnered significant interest for their potential role in weight management through the modulation of energy metabolism.[1][2][3] While structurally similar, their distinct sensory properties lead to different sites of action and tolerability, making a comparative analysis essential for research and development.[1][3] Both compounds exert their effects primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, initiating a cascade of metabolic responses.[4][5][6]

Mechanism of Action: TRPV1 Activation and Sympathetic Nervous System Stimulation

The primary mechanism for both capsaicin and this compound involves the activation of TRPV1 receptors.[4][5] Capsaicin activates these receptors in the oral cavity and the gastrointestinal tract, leading to its characteristic burning sensation.[1][3] In contrast, this compound is hydrolyzed in the mouth and therefore does not cause pungency, activating TRPV1 receptors primarily within the gut.[1][3][7]

Activation of gut TRPV1 by either compound stimulates the sympathetic nervous system (SNS).[3] This leads to the release of catecholamines, such as adrenaline and noradrenaline, which in turn enhances energy expenditure (EE), promotes the breakdown of fat (fat oxidation), and increases body temperature (thermogenesis).[8][9] This signaling pathway is central to the metabolic benefits observed with both compounds.[8]

Signaling Pathway cluster_0 Gut Lumen cluster_1 Enteric Neuron cluster_2 Systemic Effects Capsaicin Capsaicin TRPV1 TRPV1 Capsaicin->TRPV1 Activation This compound This compound This compound->TRPV1 Activation SNS Sympathetic Nervous System TRPV1->SNS Stimulation Catecholamines Catecholamine Release SNS->Catecholamines Metabolic_Effects Increased Energy Expenditure Increased Fat Oxidation Thermogenesis Catecholamines->Metabolic_Effects

Figure 1. Capsaicin/Capsiate signaling pathway via TRPV1 activation.

Quantitative Comparison of Metabolic Effects

Clinical studies have quantified the effects of capsaicin and this compound on key metabolic parameters. While both compounds demonstrate positive effects, the magnitude can vary based on dosage, duration, and the population studied.[1][10]

Energy Expenditure (EE)

Both capsaicinoids and capsinoids (the class of compounds including this compound) have been shown to increase daily energy expenditure. Meta-analyses suggest that consumption can increase EE by approximately 50-70 kcal/day.[4][11][12] This modest but significant increase may contribute to weight management over time.[2][4] The effect appears to be more pronounced in individuals with a higher Body Mass Index (BMI > 25 kg/m ²).[11][13]

CompoundDosageStudy PopulationDurationChange in Energy Expenditure (vs. Placebo)Reference
Capsaicinoids VariousMixedAcute/Chronic~50 kcal/day increase4[4]
Capsaicin/Capsiate VariousMixedMeta-analysis~58.5 kcal/day increase11[11]
Capsaicin/Capsiate VariousBMI > 25 kg/m ²Meta-analysis~70 kcal/day increase11[11]
Capsinoids 10 mgYoung MenAcute~0.24 kcal/min increase at rest14[14]
Fat Oxidation

A notable effect of both compounds is a shift in substrate utilization towards fat.[1][6][14] This is evidenced by a decrease in the respiratory quotient (RQ), indicating that a greater proportion of energy is being derived from fat stores.[11]

CompoundDosageStudy PopulationDurationEffect on Fat OxidationReference
Capsaicin High DosesMixedMeta-analysisSignificant Increase (SMD = -0.58)1[1]
Capsaicin/Capsiate VariousBMI > 25 kg/m ²Meta-analysisSignificant Decrease in RQ (-0.257)11[11]
Capsinoids 6 mg/dayOverweight/Obese12 weeksNear-significant increase (p=0.06)15[15]
Capsinoids 10 mgYoung MenAcuteShift toward lipid utilization at rest 14[14]

Experimental Protocols

To ensure the reproducibility and critical evaluation of findings, understanding the methodologies employed in these studies is crucial. Below is a representative protocol for a clinical trial investigating the effects of capsinoids.

Protocol: Acute Effects of Capsinoid Ingestion on Energy Expenditure and Lipid Oxidation (Adapted from Josse et al., 2010)[14][16]
  • Study Design: A randomized, double-blind, placebo-controlled, crossover trial.

  • Participants: Twelve healthy young men (mean BMI 25.5 kg/m ²).[14][16]

  • Intervention: Participants were studied on two separate occasions. On each occasion, they ingested either a placebo or a capsule containing 10 mg of purified capsinoids.[14][16]

  • Procedure:

    • Baseline: After an overnight fast, baseline resting metabolic rate (RMR) and respiratory exchange ratio (RER) were measured using indirect calorimetry.

    • Ingestion: Participants consumed the assigned capsule (capsinoid or placebo) 30 minutes prior to exercise.[14][16]

    • Resting Period: Metabolic measurements continued for the 30-minute period between ingestion and exercise.

    • Exercise: Participants cycled for 90 minutes at a moderate intensity (55% of VO2 peak).[14][16]

    • Recovery: Measurements were taken for 30 minutes post-exercise.

  • Primary Outcome Measures:

    • Oxygen Consumption (VO2) to determine energy expenditure.

    • Respiratory Exchange Ratio (RER) to assess substrate (fat vs. carbohydrate) oxidation.

    • Blood metabolites (e.g., plasma norepinephrine, free fatty acids, glycerol).[14]

Experimental Workflow cluster_day1 Visit 1 cluster_washout Washout Period cluster_day2 Visit 2 (Crossover) Fasting Overnight Fast Baseline Baseline Metabolic Measurements (Indirect Calorimetry) Fasting->Baseline Ingestion1 Ingest Capsule (Placebo or 10mg Capsinoid) Baseline->Ingestion1 Rest1 30 min Rest (Continued Measurements) Ingestion1->Rest1 Exercise1 90 min Cycling (55% VO2 peak) Rest1->Exercise1 Recovery1 30 min Recovery (Measurements) Exercise1->Recovery1 Washout Sufficient time between visits Fasting2 Overnight Fast Baseline2 Baseline Metabolic Measurements (Indirect Calorimetry) Fasting2->Baseline2 Ingestion2 Ingest Capsule (Alternative Treatment) Baseline2->Ingestion2 Rest2 30 min Rest (Continued Measurements) Ingestion2->Rest2 Exercise2 90 min Cycling (55% VO2 peak) Rest2->Exercise2 Recovery2 30 min Recovery (Measurements) Exercise2->Recovery2

Figure 2. Workflow for a crossover clinical trial on capsinoids.

Conclusion and Future Directions

The evidence strongly indicates that both capsaicin and its non-pungent analog, this compound, augment energy expenditure and enhance fat oxidation.[1][2][6][7] The magnitude of these effects is generally modest but may be clinically significant for weight management when sustained over time.[2][4]

  • Capsaicin is a potent activator of TRPV1, but its pungency and potential for gastrointestinal side effects limit its tolerability and dosage in many individuals.[1]

  • This compound offers a significant advantage in terms of tolerability due to its lack of pungency.[1][17] It activates the same metabolic pathways via gut-specific TRPV1 stimulation, making it a promising alternative for broader application.[1][3]

For drug development professionals, this compound and other capsinoids represent a compelling area of research. Future studies should focus on optimizing dosage, exploring long-term efficacy and safety, and identifying genetic markers that may predict an individual's therapeutic response to these compounds.[15] The development of novel formulations to enhance bioavailability and targeted delivery to the gut could further amplify the metabolic benefits of these natural compounds.

References

A Comparative Guide to the In Vitro Anti-Inflammatory Effects of Capsiate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anti-inflammatory properties of capsiate, a non-pungent analog of capsaicin, with its pungent counterpart and other relevant compounds. The information is supported by experimental data from peer-reviewed scientific literature, offering insights into its potential as a therapeutic agent.

Comparative Efficacy of this compound and Analogs

This compound and its related non-pungent capsinoids have demonstrated notable anti-inflammatory effects in various in vitro models. These effects are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response. This section compares the inhibitory activities of this compound, its pungent analog capsaicin, and other related compounds on critical inflammatory mediators and pathways.

CompoundTargetCell LineIC50 Value / % Inhibition
This compound Src Kinase ActivityHUVECsSignificant inhibition at 5, 10, and 25 µmol/L[1][2]
NF-κB ActivationJurkat T cellsInhibits TNF-α induced activation[3]
Nordihydrothis compound NF-κB ActivationJurkat T cellsInhibits TNF-α induced activation[3]
Capsaicin NF-κB Activation (TNF-α induced)293/NFκB-Luc HEK0.68 µM[4][5]
TNF-α Production (LPS-induced)RAW 264.7 MacrophagesDose-dependent inhibition[6]
COX-2 Expression (LPS-induced)MicrogliaSignificant reduction at 1-25 µM[7]
Capsazepine NF-κB Activation (TNF-α induced)293/NFκB-Luc HEK4.2 µM[4][5]
Diclofenac (Reference Drug) Protein Denaturation-IC50 = 86.75 µg/mL[8]
Ibuprofen (Reference Drug) ROS ProductionHuman Blood CellsIC50 = 11.2 ± 1.9 µg/mL[9]

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by targeting specific molecular pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

Src Kinase Inhibition

This compound has been shown to directly inhibit the activity of Src kinase, a non-receptor tyrosine kinase that plays a pivotal role in inflammatory signaling cascades.[1][2][10] By inhibiting Src, this compound can suppress the downstream activation of pathways that lead to the production of pro-inflammatory mediators.

Src_Kinase_Inhibition cluster_membrane Cell Membrane Receptor Receptor Src_Kinase Src_Kinase Receptor->Src_Kinase Activates Inflammatory_Stimulus Inflammatory_Stimulus Inflammatory_Stimulus->Receptor Binds Downstream_Signaling Downstream_Signaling Src_Kinase->Downstream_Signaling Phosphorylates Inflammation Inflammation Downstream_Signaling->Inflammation Leads to This compound This compound This compound->Src_Kinase Inhibits

Caption: this compound inhibits Src kinase activation, disrupting downstream inflammatory signaling.

NF-κB Pathway Inhibition

The transcription factor NF-κB is a master regulator of inflammation. Both this compound and its analog nordihydrothis compound have been found to inhibit the activation of NF-κB in response to inflammatory stimuli like TNF-α.[3] This inhibition prevents the transcription of numerous pro-inflammatory genes, including those for cytokines and chemokines.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory_Stimulus IKK IκB Kinase (IKK) Inflammatory_Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Proinflammatory_Genes Proinflammatory_Genes NFkB->Proinflammatory_Genes Activates Transcription Nucleus Nucleus This compound This compound This compound->IKK Inhibits

Caption: this compound blocks the NF-κB signaling pathway by inhibiting IKK.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the anti-inflammatory effects of this compound and its analogs.

Cell Culture and Treatment
  • Cell Lines: Human umbilical vein endothelial cells (HUVECs), Jurkat T cells, and RAW 264.7 murine macrophages are commonly used.

  • Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound or other test compounds for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

NF-κB Activation Assay

This assay determines the effect of a compound on the activation of the NF-κB signaling pathway.

NFkB_Assay_Workflow Start Start Seed_Cells Seed cells with NF-κB reporter gene Start->Seed_Cells Pretreat Pre-treat with This compound/Control Seed_Cells->Pretreat Stimulate Stimulate with TNF-α Pretreat->Stimulate Lyse_Cells Lyse cells Stimulate->Lyse_Cells Measure_Luciferase Measure Luciferase Activity Lyse_Cells->Measure_Luciferase End End Measure_Luciferase->End

Caption: Workflow for determining NF-κB inhibition using a luciferase reporter assay.

  • Cell Seeding: Stably transfected cells containing an NF-κB-luciferase reporter construct (e.g., 293/NFκB-Luc HEK cells) are seeded in 96-well plates.[4]

  • Pre-treatment: Cells are pre-treated with different concentrations of the test compound (e.g., this compound) for 10 minutes.[4]

  • Stimulation: Inflammation is induced by adding TNF-α (10 ng/mL) and incubating for an additional 6 hours.[4]

  • Cell Lysis: The cells are washed and lysed to release the cellular contents.[4]

  • Luciferase Assay: The luciferase activity, which is proportional to NF-κB activation, is measured using a luminometer.[4]

In Vitro Src Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of Src kinase.

Src_Kinase_Assay_Workflow Start Start Immunoprecipitate Immunoprecipitate Src from cell lysates Start->Immunoprecipitate Incubate Incubate with this compound, substrate peptide, and ATP Immunoprecipitate->Incubate Measure_Phosphorylation Measure substrate phosphorylation Incubate->Measure_Phosphorylation End End Measure_Phosphorylation->End

Caption: Experimental workflow for the in vitro Src kinase inhibition assay.

  • Immunoprecipitation: Src kinase is immunoprecipitated from cell lysates (e.g., HUVECs) using an anti-Src antibody.[1]

  • Kinase Reaction: The immunoprecipitated Src is incubated with a specific peptide substrate (e.g., KVEKIGEGTYGVVYK), ATP, and the test compound (this compound) in a kinase reaction buffer.[1]

  • Detection: The phosphorylation of the substrate is measured, often using a method that quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Cytokine Production Assay (ELISA)

This assay quantifies the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, released by cells in response to an inflammatory stimulus.

  • Cell Culture and Treatment: Macrophages (e.g., RAW 264.7) are seeded and pre-treated with the test compound before stimulation with LPS (1 µg/mL) for 24 hours.[11]

  • Supernatant Collection: The cell culture supernatant is collected.

  • ELISA: The concentration of the target cytokine in the supernatant is determined using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[11]

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture and Treatment: Macrophages (e.g., RAW 264.7) are treated as described for the cytokine production assay.[11]

  • Supernatant Collection: The cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with Griess reagent, and the absorbance is measured at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.[11]

Cyclooxygenase-2 (COX-2) Expression Analysis (Western Blot)

This method is used to determine the effect of a compound on the protein expression of COX-2, a key enzyme in the synthesis of prostaglandins.

  • Cell Culture and Treatment: Cells (e.g., microglia) are pre-treated with the test compound and then stimulated with LPS.[7]

  • Protein Extraction: Total protein is extracted from the cells.

  • Western Blotting: The protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for COX-2, followed by a secondary antibody. The protein bands are then visualized and quantified.[7]

References

A Comparative Analysis of Capsiate and Other TRPV1 Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of capsiate and other key transient receptor potential vanilloid 1 (TRPV1) agonists. This analysis, supported by experimental data, delves into their mechanisms of action, potency, and key experimental protocols, providing a comprehensive resource for advancing research in pain, inflammation, and metabolic disorders.

The transient receptor potential vanilloid 1 (TRPV1) channel is a critical player in nociception and thermosensation. Its activation by various agonists presents both therapeutic opportunities and challenges. This guide provides a comparative analysis of this compound, a non-pungent capsaicin analog, alongside the well-known pungent agonist capsaicin and the ultrapotent resiniferatoxin (RTX).

Quantitative Comparison of TRPV1 Agonists

The potency and pungency of TRPV1 agonists are key determinants of their therapeutic potential. The following table summarizes the quantitative data for this compound, capsaicin, and resiniferatoxin.

AgonistChemical StructureEC50 Value (in vitro)Pungency (Scoville Heat Units - SHU)Key Characteristics
This compound C₁₈H₂₆O₄Similar to or less potent than capsaicin in various assays~16,000[1]Non-pungent, high lipophilicity, and instability in aqueous solutions contribute to its reduced in vivo pungency[2]
Capsaicin C₁₈H₂₇NO₃~0.29 µM to 2.2 µM[3][4]~16,000,000[5]Pungent, prototypical TRPV1 agonist, used in topical analgesics[6]
Resiniferatoxin (RTX) C₃₇H₄₀O₉Ultrapotent, several thousand times more potent than capsaicin[7]~16,000,000,000[8]Ultrapotent, causes long-lasting desensitization and nerve ablation[7][9]

Signaling Pathways of TRPV1 Activation

Activation of the TRPV1 channel by agonists initiates a cascade of intracellular signaling events, primarily through the influx of cations, leading to neuronal depolarization and the sensation of pain and heat.

TRPV1_Signaling_Pathway cluster_membrane Plasma Membrane TRPV1 TRPV1 Channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Channel Opening Na_influx Na⁺ Influx TRPV1->Na_influx Channel Opening Agonist TRPV1 Agonist (this compound, Capsaicin, RTX) Agonist->TRPV1 Binds to receptor Depolarization Membrane Depolarization Ca_influx->Depolarization Downstream Downstream Signaling (e.g., CGRP release, inflammation) Ca_influx->Downstream Na_influx->Depolarization AP Action Potential Generation Depolarization->AP Nociception Nociception (Pain Sensation) AP->Nociception

TRPV1 agonist signaling cascade.

While the initial signaling event of cation influx is common to all agonists, the magnitude and duration of this influx, influenced by the agonist's potency and binding kinetics, can lead to different downstream consequences. For instance, the ultrapotent and sustained activation by RTX can lead to calcium overload and selective ablation of TRPV1-expressing neurons, a mechanism being explored for chronic pain treatment.[7][9] In contrast, the transient activation by capsaicin leads to a temporary sensation of pain followed by a period of desensitization.[9] The non-pungent nature of this compound is attributed to its high lipophilicity and instability, which may limit its access to and activation of TRPV1 channels on sensory neurons in vivo, despite showing similar potency to capsaicin in direct application in patch-clamp experiments.[2]

Experimental Protocols

Objective comparison of TRPV1 agonists relies on standardized experimental protocols. Below are outlines for key in vitro and in vivo assays.

Calcium Imaging Assay for TRPV1 Activation

This assay measures the influx of calcium into cells upon TRPV1 activation, a direct indicator of channel opening.

Objective: To quantify the potency of TRPV1 agonists by measuring changes in intracellular calcium concentration.

Materials:

  • HEK293 cells stably or transiently expressing TRPV1

  • Fluo-4 AM calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds (this compound, capsaicin, RTX, etc.)

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Cell Culture: Plate TRPV1-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with HBSS and then incubate with Fluo-4 AM loading solution in the dark at 37°C for 1 hour.

  • Compound Preparation: Prepare serial dilutions of the test compounds in HBSS.

  • Fluorescence Measurement: Place the plate in a fluorescence microplate reader. Record baseline fluorescence (Excitation: 490 nm, Emission: 525 nm).

  • Agonist Addition: Add the test compounds to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence from baseline. Plot the peak fluorescence change against the agonist concentration to determine the EC50 value.

Calcium_Imaging_Workflow A Plate TRPV1-expressing HEK293 cells B Load cells with Fluo-4 AM A->B D Measure baseline fluorescence B->D C Prepare serial dilutions of agonists E Add agonists and record fluorescence C->E D->E F Analyze data and determine EC50 E->F

Workflow for Calcium Imaging Assay.
Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through individual TRPV1 channels, providing detailed information about channel gating and conductance.

Objective: To characterize the electrophysiological properties of TRPV1 channels in response to different agonists.

Materials:

  • TRPV1-expressing cells (e.g., HEK293 cells or dorsal root ganglion neurons)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Intracellular and extracellular recording solutions

  • Test compounds

Protocol:

  • Cell Preparation: Prepare a culture dish with sparsely plated TRPV1-expressing cells.

  • Pipette Preparation: Pull a glass capillary to form a micropipette with a tip resistance of 3-5 MΩ when filled with intracellular solution.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.

  • Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV) and record baseline currents.

  • Agonist Application: Perfuse the cell with extracellular solution containing the test agonist at various concentrations.

  • Data Analysis: Measure the amplitude of the agonist-evoked currents. Plot the current amplitude against the agonist concentration to determine the EC50 value.

Patch_Clamp_Workflow A Prepare TRPV1-expressing cells and recording solutions B Fabricate and fill patch pipette A->B C Form a GΩ seal on a single cell B->C D Establish whole-cell configuration C->D E Record baseline and agonist-evoked currents D->E F Analyze current-voltage relationship and EC50 E->F

Workflow for Whole-Cell Patch-Clamp.

Logical Relationship of TRPV1 Agonists

The distinct properties of this compound, capsaicin, and resiniferatoxin dictate their suitability for different research and therapeutic applications.

Agonist_Relationships cluster_pungent Pungent cluster_nonpungent Non-Pungent TRPV1 TRPV1 Agonists Capsaicin Capsaicin TRPV1->Capsaicin RTX Resiniferatoxin (RTX) TRPV1->RTX This compound This compound TRPV1->this compound Capsaicin->RTX RTX is ~1000x more potent Capsaicin->this compound This compound has lower in vivo potency

Classification of TRPV1 agonists.

References

A Comparative Guide to Analytical Methods for Capsiate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of capsiate, a non-pungent analog of capsaicin found in certain varieties of chili peppers. As interest in the physiological effects of capsiates grows, particularly in the areas of metabolism and weight management, robust and reliable analytical methods are crucial for accurate quantification in research, quality control, and formulation development. This document outlines and compares the performance of several common chromatographic techniques, providing supporting data and detailed experimental protocols to aid in method selection and implementation.

Cross-Validation of Analytical Methods: An Overview

Cross-validation is a critical process to ensure the accuracy, reliability, and interchangeability of analytical methods. It involves comparing the results obtained from two or more distinct methods to determine if they provide equivalent quantitative data for the same analyte in a given sample matrix. This process is essential for method transfer between laboratories, verifying the performance of a new method against an established one, and ensuring the consistency of data across different analytical platforms.

A typical cross-validation workflow involves analyzing the same set of samples using the different methods and statistically comparing key validation parameters.

Cross-Validation Workflow cluster_1 Cross-Validation cluster_2 Data Analysis & Comparison M1 Method A Development (e.g., HPLC-UV) V1 Method A Validation M1->V1 M2 Method B Development (e.g., UPLC-PDA) V2 Method B Validation M2->V2 M3 Method C Development (e.g., LC-MS/MS) V3 Method C Validation M3->V3 S Sample Set Selection (Spiked & Real Samples) V1->S V2->S V3->S A1 Analysis with Method A S->A1 A2 Analysis with Method B S->A2 A3 Analysis with Method C S->A3 D Data Compilation A1->D A2->D A3->D C Statistical Comparison (e.g., t-test, Bland-Altman) D->C R Assessment of Equivalence C->R

Figure 1. A generalized workflow for the cross-validation of analytical methods.

Quantitative Performance Comparison

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance parameters of commonly employed methods for this compound analysis, compiled from various validation studies.

Analytical MethodLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (% Recovery)Precision (%RSD)
HPLC-UV/PDA 2.5 - 200[1]0.070 (Capsaicin)[1]0.212 (Capsaicin)[1]95.4 - 106.3[2]< 6.27[3]
UHPLC-PDA 0.05 - 100 ppm (Capsaicinoids)[4]0.209 mg/L (Capsaicin)[4]0.697 mg/L (Capsaicin)[4]90 - 100[5]< 8.3[5]
HPLC-FLD Not explicitly stated for this compound0.050 (Capsaicinoids)[3]0.100 (Capsaicinoids)[3]Not explicitly stated for this compound< 5[3]
LC-MS/MS 0.010 - 1000 ng/mL5 pg injected (Capsaicinoids)[6]0.0053 (this compound)95.4 - 108.9[2]< 15[2]

Note: Data presented is a compilation from multiple sources and may have been determined under different experimental conditions. Direct comparison should be made with caution. "Capsaicinoids" is used when data for this compound was not individually specified.

Experimental Protocols

Detailed methodologies for the most common analytical techniques are provided below. These protocols are based on published methods and can be adapted for specific laboratory requirements.

High-Performance Liquid Chromatography with UV/Photodiode Array Detection (HPLC-UV/PDA)

This is a widely used and robust method for the quantification of capsaicinoids.

  • Sample Preparation:

    • Accurately weigh the homogenized sample (e.g., pepper powder, extract, or formulation).

    • Extract the capsiates using a suitable solvent such as acetonitrile or methanol.[7] Sonication or vortexing can be used to enhance extraction efficiency.

    • Centrifuge the mixture to pellet solid material.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.[1] A common isocratic mobile phase is acetonitrile and ultrapure water in a 2:3 ratio with pH adjusted to 3.2 using glacial acetic acid.[1]

    • Flow Rate: Typically 1.0 - 1.5 mL/min.[1]

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).[9]

    • Detection: UV or PDA detector set at a wavelength of 280 nm or 281 nm.[1][10]

    • Injection Volume: 10 - 20 µL.

  • Validation Parameters:

    • Linearity: Assessed by preparing a series of standard solutions of known concentrations and plotting the peak area against concentration.

    • Accuracy: Determined by spike and recovery experiments, where a known amount of this compound standard is added to a sample matrix and the recovery is calculated.

    • Precision: Evaluated by repeated injections of the same sample (repeatability) and by analyzing the sample on different days or with different analysts (intermediate precision).

    • LOD and LOQ: Calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Ultra-High-Performance Liquid Chromatography with Photodiode Array Detection (UHPLC-PDA)

UHPLC offers faster analysis times and improved resolution compared to conventional HPLC due to the use of smaller particle size columns and higher operating pressures.

  • Sample Preparation: Similar to the HPLC-UV/PDA method.

  • Chromatographic Conditions:

    • Column: Sub-2 µm particle size C18 or other suitable stationary phase column (e.g., Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase: A gradient of acidified water (e.g., 0.1% acetic acid) and an organic solvent like acetonitrile or methanol.[4]

    • Flow Rate: Typically in the range of 0.3 - 0.6 mL/min.

    • Column Temperature: Often elevated (e.g., 50 °C) to reduce viscosity and improve efficiency.[4]

    • Detection: PDA detector scanning a range of wavelengths to ensure peak purity and identity, with quantification at 280 nm.[4]

    • Injection Volume: Smaller injection volumes are typically used (e.g., 1 - 5 µL).

  • Validation Parameters: Similar to the HPLC-UV/PDA method.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method offers higher sensitivity and selectivity for compounds that fluoresce, such as capsaicinoids.

  • Sample Preparation: Similar to the HPLC-UV/PDA method.

  • Chromatographic Conditions:

    • Column: C8 or C18 reverse-phase column.[3]

    • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.05M orthophosphoric acid solution) and an organic solvent like acetonitrile.[3]

    • Flow Rate: Typically 1.0 - 1.5 mL/min.[3]

    • Detection: Fluorescence detector with excitation and emission wavelengths set appropriately for capsiates (e.g., excitation at 230 nm and emission at 323 nm).[3]

  • Validation Parameters: Similar to the HPLC-UV/PDA method, but often with lower LOD and LOQ values due to the higher sensitivity of the detector.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest level of selectivity and sensitivity, making it ideal for complex matrices and trace-level quantification.

  • Sample Preparation: Similar to other HPLC methods, but may require a more rigorous cleanup to minimize matrix effects. Protein precipitation is a common technique for plasma samples.

  • Chromatographic Conditions:

    • Column: A C18 or other suitable reverse-phase column.[2]

    • Mobile Phase: A gradient of an aqueous phase (often containing a modifier like formic acid or ammonium formate) and an organic phase (e.g., methanol or acetonitrile).[2]

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2 - 0.5 mL/min for analytical scale columns.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) is commonly used, typically in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for this compound are monitored.

    • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows are optimized to achieve maximum signal intensity for the analyte.

  • Validation Parameters: In addition to the standard validation parameters, matrix effects and recovery are critically important to assess in bioanalytical LC-MS/MS methods.

Method Selection Considerations

  • HPLC-UV/PDA: A workhorse method suitable for routine quality control and quantification in less complex matrices where high sensitivity is not the primary requirement. It is a cost-effective and robust technique.

  • UHPLC-PDA: Ideal for high-throughput screening and when faster analysis times and better resolution are needed. The initial instrument cost is higher than for HPLC.

  • HPLC-FLD: A good choice when higher sensitivity than UV detection is required, provided the analyte fluoresces. It offers a good balance between sensitivity and cost.

  • LC-MS/MS: The gold standard for trace-level quantification in complex biological matrices due to its superior sensitivity and selectivity. This method is the most expensive and requires specialized expertise.

By understanding the principles, performance characteristics, and experimental protocols of these different analytical methods, researchers and scientists can make informed decisions to select the most appropriate technique for their specific this compound analysis needs.

References

A Comparative Analysis of Capsiate and Dihydrocapsiate Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physiological efficacy of capsiate and dihydrothis compound, two non-pungent capsaicin analogs found in CH-19 Sweet peppers. While both compounds are recognized for their potential role in weight management through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, this document synthesizes available experimental data to delineate their comparative performance.

Quantitative Data Summary

Direct head-to-head clinical trials comparing the efficacy of isolated this compound versus isolated dihydrothis compound are limited. The majority of human studies have investigated either a mixture of capsinoids (predominantly this compound, dihydrothis compound, and nordihydrothis compound) or dihydrothis compound alone. The following tables summarize key quantitative findings from separate studies, providing an indirect comparison of their effects on energy expenditure and fat oxidation.

Table 1: Effects on Resting Energy Expenditure (REE) and Fat Oxidation

Compound(s)DosageStudy DurationPrimary OutcomeReference
Dihydrothis compound3 mg/day & 9 mg/day28 days~50 kcal/day increase in resting metabolic rate (RMR) observed when both dose groups were combined. No significant change in fat oxidation.--INVALID-LINK--
Capsinoids (this compound, Dihydrothis compound, etc.)6 mg/day12 weeksIncrease in fat oxidation and reduction in abdominal fat.--INVALID-LINK--
This compound10 mg/dayNot specifiedSignificantly increased REE (average of 44 kcal/day) in overweight and obese individuals.[1]
Dihydrothis compound12 mg (single dose)AcuteNo significant increase in energy expenditure or fat oxidation during aerobic exercise in men with overweight/obesity.[2][3]

Note: The thermogenic effects of capsinoids may be more pronounced in individuals with a BMI greater than 25 kg/m ².[4]

Mechanism of Action: TRPV1 Signaling Pathway

Both this compound and dihydrothis compound exert their primary physiological effects by acting as agonists for the TRPV1 receptor, a non-selective cation channel predominantly found in sensory neurons and the gastrointestinal tract.[2] Unlike capsaicin, which activates TRPV1 receptors in the oral cavity causing pungency, capsinoids are readily hydrolyzed in the mouth and thus activate TRPV1 primarily in the gut.[5]

Activation of intestinal TRPV1 initiates a cascade of events leading to increased sympathetic nervous system (SNS) activity.[5] This results in the release of catecholamines, such as adrenaline and noradrenaline, which in turn stimulates thermogenesis (heat production) and enhances fat oxidation.[2]

G cluster_gut Gastrointestinal Tract cluster_sns Nervous System cluster_metabolic Metabolic Effects Capsinoids This compound / Dihydrothis compound TRPV1 TRPV1 Receptor Capsinoids->TRPV1 Binds & Activates SNS Sympathetic Nervous System (SNS) TRPV1->SNS Signals Catecholamines Catecholamine Release (Adrenaline, Noradrenaline) SNS->Catecholamines Thermogenesis Increased Thermogenesis (Energy Expenditure) Catecholamines->Thermogenesis FatOxidation Increased Fat Oxidation Catecholamines->FatOxidation

Figure 1. Capsinoid-activated TRPV1 signaling pathway.

Experimental Protocols

The methodologies employed in clinical trials investigating capsinoids are crucial for interpreting the results. Below are summaries of typical experimental protocols.

Protocol 1: Assessment of Resting Metabolic Rate (RMR) after Chronic Dihydrothis compound Ingestion
  • Study Design: Double-blind, randomized, placebo-controlled, parallel-arm clinical trial. --INVALID-LINK--

  • Participants: Healthy men and postmenopausal women with a Body Mass Index (BMI) between 27 to 35 kg/m ².[6]

  • Intervention: Participants are randomly assigned to receive placebo, 3 mg/day, or 9 mg/day of dihydrothis compound in capsule form for a period of 28 days.

  • Methodology:

    • On day 1 and day 28, participants report to an inpatient unit in the evening.

    • A standardized dinner and snack are provided to ensure consistent dietary intake prior to measurement.

    • The following morning, after an overnight fast, RMR is measured using indirect calorimetry. Oxygen consumption (VO₂) and carbon dioxide production (VCO₂) are measured to calculate energy expenditure and the respiratory quotient (RQ), an indicator of substrate utilization.

    • Body composition (fat mass and fat-free mass) is assessed at the beginning and end of the study.

  • Primary Endpoints: Change in RMR and fat oxidation from baseline to 28 days.

Protocol 2: Assessment of Energy Expenditure during Exercise after Acute Dihydrothis compound Ingestion
  • Study Design: Randomized, triple-blinded, placebo-controlled, crossover trial.[2][3]

  • Participants: Sedentary men with overweight or obesity.[2]

  • Intervention: Participants ingest a single dose of 12 mg of dihydrothis compound or a matching placebo 30-60 minutes before exercise.[2]

  • Methodology:

    • Initial Visit: A submaximal exercise test is performed on a cycle ergometer to determine the individual's maximal fat oxidation rate (MFO) and the exercise intensity at which it occurs (FATmax).

    • Experimental Visits: In two separate sessions (separated by a washout period of at least 72 hours), participants perform a 60-minute steady-state exercise bout at their predetermined FATmax intensity after ingesting either the dihydrothis compound or placebo capsule.

    • Respiratory gas exchange is monitored continuously via indirect calorimetry throughout the exercise period to determine energy expenditure and fat oxidation.

    • Blood samples may be collected to measure serum markers like glucose, triglycerides, and non-esterified fatty acids (NEFAs).[2]

  • Primary Endpoints: Total energy expenditure and fat oxidation during the 60-minute exercise bout.

Figure 2. Crossover trial workflow for acute exercise study.

Conclusion

References

validating the anti-obesity effects of capsiate in different animal models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the experimental evidence validating the anti-obesity effects of capsiate in various animal models, with a comparative look at its pungent counterpart, capsaicin. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of capsinoids for metabolic disorders.

This compound, a non-pungent analog of capsaicin found in CH-19 Sweet peppers, has emerged as a promising agent in the fight against obesity. Its ability to mimic some of the metabolic benefits of capsaicin without the associated spiciness makes it a compelling candidate for therapeutic development. This guide synthesizes findings from multiple animal studies to provide a clear comparison of the anti-obesity effects of this compound and capsaicin, detailing the experimental protocols used and the underlying signaling pathways.

Quantitative Efficacy: A Tabular Comparison

The following tables summarize the key quantitative data from various animal studies investigating the anti-obesity effects of this compound and capsaicin.

Table 1: Effects of this compound and Capsaicin on Body Weight and Fat Mass in Rodent Models

Animal ModelCompoundDosageDurationBody Weight ChangeFat Mass ReductionReference
C57BL/6J Mice (High-Fat Diet)This compound10 mg/kg/day8 weeksAdditively reduced abdominal fat rate by 18% with exerciseUpregulated beta-3-adrenoceptors in adipose tissue[1]
90% Pancreatectomized Diabetic Rats (High-Fat Diet)This compound0.025% of diet8 weeksReduced body weight gainReduced visceral fat accumulation[2][3]
90% Pancreatectomized Diabetic Rats (High-Fat Diet)Capsaicin0.025% of diet8 weeksReduced body weight gainReduced visceral fat accumulation[2][3]
Wistar Rats (High-Fat Diet)CapsinoidsNot specified-Limited effects in preventing weight and fat gainNo significant change in fat mass[4]
Obese Rats (High-Fat Diet)Capsaicin10 mg/kg5 weeksDecreased by 8%Downregulated proteins in white adipose tissue[5][6]
Mice (High-Fat Diet)Capsaicin0.015% of diet10 weeksInhibited fat accumulationDecreased lipid accumulation in hepatocytes[7]

Table 2: Effects of this compound and Capsaicin on Metabolic Parameters in Rodent Models

Animal ModelCompoundDosageDurationEffect on Glucose/InsulinEffect on LipidsReference
90% Pancreatectomized Diabetic Rats (High-Fat Diet)This compound0.025% of diet8 weeksImproved glucose tolerance, enhanced hepatic insulin sensitivityReduced triglyceride storage[2][3]
90% Pancreatectomized Diabetic Rats (High-Fat Diet)Capsaicin0.025% of diet8 weeksImproved glucose toleranceReduced triglyceride storage[2][3]
Mice (High-Fat Diet)Capsaicin0.015% of diet10 weeksLowered fasting glucose and insulinLowered hepatic triglycerides[7]
Obese RatsCapsaicinNot specified-Decreased serum glucoseDecreased serum triglycerides, cholesterol[5]
Diabetic Retinopathy Mice (STZ-induced)This compoundNot specified-Improved insulin resistance and OGTT-[8]

Key Signaling Pathways in this compound-Mediated Anti-Obesity Effects

The anti-obesity effects of this compound and capsaicin are mediated through the activation of several key signaling pathways that regulate energy expenditure and lipid metabolism. The primary target for both compounds is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, though TRPV1-independent mechanisms also exist.

TRPV1-Dependent Pathway

Activation of TRPV1 in the gastrointestinal tract by this compound triggers the sympathetic nervous system (SNS). This leads to the release of catecholamines, which in turn activate β3-adrenergic receptors (β3-AR) on adipocytes. This cascade stimulates the expression of uncoupling protein 1 (UCP1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), key regulators of thermogenesis and mitochondrial biogenesis. The subsequent increase in energy expenditure contributes to weight management.[9][10]

This compound This compound TRPV1 TRPV1 Activation (Gut) This compound->TRPV1 SNS Sympathetic Nervous System (SNS) TRPV1->SNS Catecholamines Catecholamine Release SNS->Catecholamines Beta3AR β3-Adrenergic Receptor (Adipocytes) Catecholamines->Beta3AR PKA Protein Kinase A (PKA) Beta3AR->PKA UCP1 UCP1 Expression PKA->UCP1 PGC1a PGC-1α Expression PKA->PGC1a Thermogenesis Increased Thermogenesis UCP1->Thermogenesis PGC1a->Thermogenesis EnergyExpenditure Increased Energy Expenditure Thermogenesis->EnergyExpenditure This compound This compound AMPK AMPK Activation This compound->AMPK SIRT1 SIRT1 Activation AMPK->SIRT1 LipidSynthesis Decreased Lipid Synthesis AMPK->LipidSynthesis FattyAcidOxidation Increased Fatty Acid Oxidation SIRT1->FattyAcidOxidation FatAccumulation Reduced Fat Accumulation FattyAcidOxidation->FatAccumulation LipidSynthesis->FatAccumulation cluster_measurements Measurements Start Animal Acclimatization Diet Diet-Induced Obesity (High-Fat Diet) Start->Diet Grouping Randomization into Treatment Groups Diet->Grouping Treatment This compound/Capsaicin Administration Grouping->Treatment Monitoring Regular Monitoring (Body Weight, Food Intake) Treatment->Monitoring Measurements Mid-point/End-point Measurements Monitoring->Measurements Analysis Data Analysis and Interpretation Measurements->Analysis Conclusion Conclusion Analysis->Conclusion Metabolic Metabolic Parameters (Blood Samples) BodyComp Body Composition (DEXA/Fat Pads) Energy Energy Expenditure (Indirect Calorimetry) Molecular Molecular Analysis (Tissues)

References

A Comparative Analysis of Off-Target Effects: Capsiate vs. Capsaicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsaicin, the pungent compound in chili peppers, and its non-pungent analog, capsiate, are both agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Their activation of TRPV1 mediates physiological effects such as thermogenesis and analgesia. However, the clinical utility of capsaicin is often limited by its intense burning sensation and other off-target effects. This compound, with its ester linkage instead of an amide bond, is significantly less pungent, making it a potentially more tolerable alternative. This guide provides a comprehensive comparison of the off-target effects of this compound and capsaicin, supported by experimental data, to aid researchers in evaluating their therapeutic potential and selectivity.

I. Comparative Overview of Off-Target Effects

While both capsaicin and this compound primarily target the TRPV1 receptor, a growing body of evidence indicates that capsaicin interacts with numerous other cellular targets, leading to a range of off-target effects. Research on the off-target profile of this compound is less extensive, but recent studies have begun to elucidate its interactions beyond TRPV1. This section summarizes the known off-target effects, with a focus on comparative data where available.

Key On-Target and Off-Target Signaling Pathways

The primary on-target effect of both capsaicin and this compound is the activation of the TRPV1 channel, a non-selective cation channel. However, their off-target effects involve modulation of other ion channels and signaling pathways.

cluster_capsaicin Capsaicin cluster_this compound This compound Capsaicin Capsaicin TRPV1_Cap TRPV1 (On-Target) Capsaicin->TRPV1_Cap Agonist VGSC Voltage-Gated Na+ Channels Capsaicin->VGSC Inhibition VGKC Voltage-Gated K+ Channels Capsaicin->VGKC Inhibition VGCC Voltage-Gated Ca2+ Channels Capsaicin->VGCC Inhibition NRF2_Cap NRF2 Pathway Capsaicin->NRF2_Cap Activation This compound This compound TRPV1_Cps TRPV1 (On-Target) This compound->TRPV1_Cps Agonist NRF2_Cps NRF2 Pathway This compound->NRF2_Cps Activation

Figure 1: On-target and known off-target pathways of capsaicin and this compound.

II. Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data on the off-target effects of capsaicin and this compound. It is important to note that data for this compound's off-target effects are limited.

Table 1: Effects on Voltage-Gated Ion Channels
Ion ChannelCompoundEffectConcentration/DoseCell Type/ModelReference
Voltage-Gated Sodium Channels (VGSCs) CapsaicinInhibitionK1/2 = 0.45 µMTrigeminal Ganglion Neurons[1][2]
Inhibition30 µMRabbit Ventricular Cardiomyocytes[3]
Inhibition60 µMPrefrontal Cortex Pyramidal Neurons[4]
This compoundData Not Available---
Voltage-Gated Potassium Channels (VGKCs) CapsaicinInhibition30 µMTRPV1-/- TG Neurons[5]
This compoundData Not Available---
Voltage-Gated Calcium Channels (VGCCs) CapsaicinDecrease in ICa0.1-10 µMDorsal Root Ganglion Neurons[1]
This compoundData Not Available---
Table 2: Effects on NRF2 Signaling Pathway
CompoundEffectKey FindingsModel SystemReference
Capsaicin ActivationDisrupts KEAP1-NRF2 interaction, leading to NRF2 activation and downstream antioxidant gene expression.GES-1 cells, 293T cells, Sprague-Dawley rats[6][7][8][9][10]
ActivationAlleviates oxidative stress in salt-sensitive hypertension via the AMPK/Akt/Nrf2 pathway in the hypothalamus.Dahl S rats[9]
ActivationProtects against contrast-associated acute kidney injury through Nrf2 activation.Mouse model[11]
This compound ActivationAttenuates atherosclerosis by activating the Nrf2/GPX4 pathway.ApoE-/- mice[6][7]
Table 3: Comparative Cytotoxicity
CompoundCell LineIC50Exposure TimeReference
Capsaicin Hepatoma (Rattus norvegicus)Cytotoxic at 100-200 µM24 hours[2][12][13][14][15]
MG-63 Osteosarcoma~47.13 µg/ml (~154 µM)24 hours[15]
A549 Lung Cancer101.2 µM24 hours[16]
This compound Data Not Available---

III. Experimental Protocols

This section details the methodologies used in the key experiments cited in this guide.

Assessing Effects on Voltage-Gated Ion Channels

Methodology: Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through voltage-gated channels in the cell membrane.

cluster_workflow Patch-Clamp Workflow start Isolate single neuron or cardiomyocyte patch Form a high-resistance seal (gigaohm) between micropipette and cell membrane start->patch rupture Rupture the cell membrane within the pipette to gain electrical access to the cell interior (whole-cell configuration) patch->rupture clamp Clamp the membrane potential at a holding potential rupture->clamp depolarize Apply a series of voltage steps to activate voltage-gated ion channels clamp->depolarize record_control Record baseline ion currents depolarize->record_control apply_compound Apply capsaicin or this compound to the cell record_control->apply_compound record_treatment Record ion currents in the presence of the compound apply_compound->record_treatment analyze Analyze changes in current amplitude, kinetics, and voltage-dependence record_treatment->analyze

Figure 2: Experimental workflow for whole-cell patch-clamp recording.

  • Cell Preparation: Primary neurons (e.g., dorsal root ganglion, trigeminal ganglion) or cardiomyocytes are isolated and cultured.

  • Recording: A glass micropipette filled with an internal solution is brought into contact with the cell membrane. A gigaohm seal is formed, and the membrane patch is ruptured to achieve the whole-cell configuration.

  • Voltage Protocol: The membrane potential is held at a specific voltage (e.g., -80 mV). A series of depolarizing voltage steps are applied to elicit ion currents.

  • Data Acquisition: Currents are recorded using an amplifier and specialized software. The effects of capsaicin or this compound are determined by comparing the currents recorded before and after the application of the compound. For example, to measure sodium currents, potassium and calcium channel blockers are included in the recording solutions to isolate the sodium current.

Assessing Activation of the NRF2 Signaling Pathway

Methodology: Western Blotting and Co-Immunoprecipitation

These techniques are used to detect and quantify the expression of proteins involved in the NRF2 pathway and to assess protein-protein interactions.

cluster_workflow NRF2 Activation Assessment Workflow cluster_western Western Blotting cluster_coip Co-Immunoprecipitation cell_culture Culture cells (e.g., GES-1) treatment_wb Treat cells with capsaicin or this compound cell_culture->treatment_wb lysis_wb Lyse cells and collect protein treatment_wb->lysis_wb sds_page Separate proteins by size using SDS-PAGE lysis_wb->sds_page transfer Transfer proteins to a membrane sds_page->transfer probing Probe with primary antibodies against NRF2, KEAP1, HO-1, etc. transfer->probing detection Detect with secondary antibodies and imaging probing->detection quantify_wb Quantify protein expression levels detection->quantify_wb treatment_coip Treat cells with capsaicin or this compound lysis_coip Lyse cells to release protein complexes treatment_coip->lysis_coip incubation Incubate lysate with an antibody against KEAP1 lysis_coip->incubation precipitation Precipitate the antibody-protein complex incubation->precipitation elution Elute the bound proteins precipitation->elution detection_coip Detect NRF2 in the eluate by Western Blot elution->detection_coip

Figure 3: Workflow for assessing NRF2 pathway activation.

  • Western Blotting:

    • Cells are treated with capsaicin or this compound.

    • Total protein is extracted, and protein concentration is determined.

    • Proteins are separated by size via SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific for NRF2, KEAP1, and downstream targets like HO-1.

    • A secondary antibody conjugated to an enzyme is used for detection, and protein bands are visualized and quantified. An increase in nuclear NRF2 and HO-1 expression indicates pathway activation.

  • Co-Immunoprecipitation (Co-IP):

    • Cells are treated with the test compound.

    • Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.

    • The lysate is incubated with an antibody that specifically binds to KEAP1.

    • The antibody-KEAP1 complex, along with any interacting proteins, is precipitated.

    • The precipitated proteins are then analyzed by Western blotting using an antibody against NRF2. A decrease in the amount of NRF2 co-precipitated with KEAP1 after treatment with capsaicin or this compound suggests that the compound disrupts their interaction.[6][7]

Assessing Cytotoxicity

Methodology: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of capsaicin, this compound, or a vehicle control for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: MTT solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the control group. The IC50 value (the concentration that inhibits 50% of cell viability) can then be calculated.

IV. Discussion and Future Directions

The available evidence strongly indicates that capsaicin has a broad off-target profile, notably inhibiting various voltage-gated ion channels and activating the NRF2 antioxidant pathway. These off-target effects may contribute to both its therapeutic actions (e.g., analgesia through ion channel modulation) and its side effects.

In contrast, the off-target profile of this compound is significantly less characterized. The primary distinction highlighted in the literature is its lack of pungency due to its different site of TRPV1 activation in the gastrointestinal tract. Recent findings on this compound's ability to activate the NRF2 pathway are promising, suggesting it may share some of the beneficial antioxidant and anti-inflammatory properties of capsaicin without the associated pungency.[6][7]

However, the lack of data on this compound's interaction with voltage-gated ion channels and other potential off-target proteins is a critical knowledge gap. To fully assess the therapeutic potential and safety profile of this compound as a capsaicin alternative, further research is imperative. Future studies should include:

  • Direct, head-to-head comparative studies of capsaicin and this compound on a wide range of non-TRPV1 targets, including a panel of ion channels, G-protein coupled receptors, and enzymes.

  • Comprehensive gene expression profiling to understand the broader impact of both compounds on cellular signaling networks.

  • In-depth cytotoxicity studies on various cell types to establish a comparative safety profile.

Conclusion

Capsaicin exhibits a range of off-target effects, modulating the activity of several ion channels and signaling pathways, which likely contribute to its overall pharmacological profile. This compound, while sharing the on-target activation of TRPV1 and the NRF2 pathway with capsaicin, appears to have a more favorable tolerability profile due to its lack of oral pungency. However, a comprehensive understanding of this compound's off-target effects is currently limited. Further research is essential to fully delineate the comparative pharmacology of these two compounds and to determine the true potential of this compound as a safer, more selective therapeutic agent. This guide provides a foundation for researchers to build upon in their exploration of these intriguing natural products.

References

Validating the Specificity of Capsiate for the TRPV1 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of capsiate and its well-known pungent analog, capsaicin, in their interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The objective is to validate the specificity of this compound for TRPV1, supported by experimental data and detailed methodologies. This information is critical for researchers investigating TRPV1 signaling and for professionals in drug development exploring the therapeutic potential of non-pungent TRPV1 agonists.

Comparative Analysis of TRPV1 Agonist Potency

This compound, a non-pungent capsaicinoid found in CH-19 Sweet peppers, and capsaicin, the pungent compound in chili peppers, are both agonists of the TRPV1 receptor.[1][2] While they elicit different physiological responses—capsaicin causing both heat sensation and pain, and this compound primarily inducing thermogenesis without pungency—their potency at the molecular level on the TRPV1 receptor appears to be remarkably similar.[1]

The table below summarizes the reported potency (EC50 values) of capsaicin on TRPV1 from various studies, providing a benchmark for understanding the activation profile of this receptor.

CompoundCell LineReported EC50 (µM)Reference(s)
CapsaicinHEK2930.26[4]
CapsaicinHEK2930.29[5]
CapsaicinHEK2930.9[6]
CapsaicinCHO2.2[7]

Note: EC50 values can vary between studies due to different experimental conditions, such as cell line, expression level of the receptor, and specific assay parameters.

Experimental Protocols for Validating TRPV1 Specificity

The specificity of compounds like this compound for the TRPV1 receptor is typically validated through a combination of in vitro functional assays. The following are detailed methodologies for key experiments.

Calcium Imaging Assay

This is a high-throughput method to screen for TRPV1 agonists by measuring the increase in intracellular calcium concentration upon channel activation.

Principle: TRPV1 is a non-selective cation channel, and its activation leads to an influx of calcium ions. Calcium-sensitive fluorescent dyes are used to detect this change in intracellular calcium concentration.

Methodology:

  • Cell Culture and Transfection:

    • HEK293 or CHO cells are cultured in a suitable medium (e.g., DMEM with 10% FBS).

    • Cells are transiently or stably transfected with a plasmid encoding the human or rat TRPV1 receptor.

  • Fluorescent Dye Loading:

    • Cells are seeded onto 96-well plates.

    • The cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer solution (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.

  • Compound Application and Data Acquisition:

    • The dye-loaded cells are washed to remove excess dye.

    • A baseline fluorescence reading is taken using a fluorescence plate reader or a fluorescence microscope.

    • Varying concentrations of the test compound (e.g., this compound, capsaicin) are added to the wells.

    • Changes in fluorescence intensity are recorded over time.

  • Data Analysis:

    • The increase in fluorescence intensity is proportional to the increase in intracellular calcium concentration.

    • Dose-response curves are generated by plotting the change in fluorescence against the compound concentration.

    • The EC50 value, the concentration of the compound that elicits a half-maximal response, is calculated from the dose-response curve.

Patch-Clamp Electrophysiology

This "gold standard" technique provides a direct measure of ion channel activity with high temporal resolution.

Principle: The flow of ions through a single ion channel or across the entire cell membrane is recorded as an electrical current.

Methodology:

  • Cell Preparation:

    • TRPV1-expressing cells are grown on coverslips.

  • Whole-Cell Recording Configuration:

    • A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal (a "gigaseal").

    • The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior.

  • Compound Perfusion and Current Measurement:

    • The cell is voltage-clamped at a specific holding potential (e.g., -60 mV).

    • Solutions containing different concentrations of the agonist (this compound or capsaicin) are perfused over the cell.

    • The resulting inward or outward currents are recorded using an amplifier.

  • Data Analysis:

    • The amplitude of the current is plotted against the compound concentration to generate a dose-response curve and determine the EC50 value.

    • The kinetics of channel activation and deactivation can also be analyzed.[8]

Visualizing the Molecular and Experimental Framework

To better understand the context of this compound's action, the following diagrams illustrate the TRPV1 signaling pathway and a typical experimental workflow for its validation.

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV1 TRPV1 Receptor Ca_ion Ca²⁺ Influx TRPV1->Ca_ion Opens Channel Na_ion Na⁺ Influx TRPV1->Na_ion This compound This compound/ Capsaicin This compound->TRPV1 Binds to Depolarization Membrane Depolarization Ca_ion->Depolarization Signaling Downstream Signaling Ca_ion->Signaling Na_ion->Depolarization AP Action Potential (in Neurons) Depolarization->AP

Figure 1: Simplified TRPV1 signaling pathway upon activation by this compound or capsaicin.

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_assay Functional Assay cluster_data_analysis Data Analysis cluster_conclusion Conclusion start Culture HEK293/CHO Cells transfect Transfect with TRPV1 Plasmid start->transfect ca_imaging Calcium Imaging transfect->ca_imaging patch_clamp Patch-Clamp Electrophysiology transfect->patch_clamp dose_response Generate Dose-Response Curves ca_imaging->dose_response patch_clamp->dose_response ec50 Calculate EC50 Values dose_response->ec50 specificity Validate Specificity and Potency ec50->specificity

Figure 2: Experimental workflow for validating TRPV1 agonist specificity.

References

Safety Operating Guide

Proper Disposal Procedures for Capsiate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of capsiate (CAS No. 205687-01-0), a non-pungent analogue of capsaicin. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.

Immediate Safety and Hazard Identification

This compound is classified as posing a long-term hazard to aquatic life.[1] While it generally does not present significant immediate health risks such as skin or eye irritation, proper handling and disposal are crucial to prevent environmental contamination. The primary precautionary measures are to avoid its release into the environment and to dispose of it according to all applicable regulations.[1]

Hazard and Safety Ratings:

Quantitative hazard data for this compound is summarized in the table below. These ratings indicate a low level of immediate health and fire hazards.

Hazard Classification SystemRatingDescription
GHS Hazard Statement H413May cause long lasting harmful effects to aquatic life.[1]
NFPA Rating Health: 0No hazard beyond that of ordinary combustible material.
Fire: 0Will not burn under normal fire conditions.
Reactivity: 0Normally stable, even under fire exposure.
HMIS Rating Health: 0Minimal hazard.
Fire: 0Minimal hazard.
Reactivity: 0Minimal hazard.

Recommended Disposal Protocols

While specific, detailed disposal procedures for this compound are not widely published, the following step-by-step protocols are based on a conservative approach, aligning with guidelines for its close analogue, capsaicin.[2][3] These procedures treat this compound waste as hazardous to ensure a high standard of safety and environmental protection.

Workflow for this compound Waste Disposal

The following diagram outlines the decision-making process for segregating and disposing of different forms of this compound waste.

CapsiateDisposalWorkflow cluster_0 Waste Generation & Identification cluster_1 Segregation & Containment cluster_2 Final Disposal Generate This compound Waste Generated Identify Identify Waste Type Generate->Identify Pure Pure / Solid this compound Identify->Pure Solid Concentrated Concentrated Solution (e.g., >1%) Identify->Concentrated Liquid Dilute Dilute Aqueous Solution (e.g., <1%) Identify->Dilute Liquid Contaminated Contaminated Labware (PPE, vials, etc.) Identify->Contaminated Solid Empty Empty Stock Container Identify->Empty Solid HW_Container Collect in Sealable, Labeled Hazardous Waste Container Pure->HW_Container Concentrated->HW_Container Local_Regs Consult Local Regulations for Aqueous Waste Dilute->Local_Regs Contaminated->HW_Container No_Rinse Do Not Rinse Container Empty->No_Rinse EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) HW_Container->EHS_Pickup Local_Regs->HW_Container If Not Permitted or as Best Practice Drain_Disposal Permitted Drain Disposal (If explicitly allowed by local EHS) Local_Regs->Drain_Disposal If Permitted No_Rinse->HW_Container

Caption: Logical workflow for the safe segregation and disposal of this compound waste.

Step 1: Waste Segregation and Collection

All this compound waste should be managed as hazardous unless explicitly determined otherwise by your institution's Environmental Health & Safety (EHS) department.

  • Pure this compound and Concentrated Solutions (>1%):

    • Collect all pure (solid) this compound and solutions with a concentration greater than 1% as hazardous chemical waste.[2]

    • Place the waste in a sealable, chemically compatible container. The container must be in good condition and not leak.

    • Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[2]

  • Dilute Aqueous Solutions (<1%):

    • While some guidelines for capsaicin permit drain disposal for solutions under 1%, this requires verification of local regulations.[2]

    • Best Practice: Due to this compound's aquatic toxicity, it is strongly recommended to collect all aqueous solutions, regardless of concentration, as hazardous waste.

    • Consult your institution's EHS office for specific guidance on dilute aqueous waste streams. Do not pour down the drain unless you have received explicit permission.

  • Contaminated Materials (PPE, Labware):

    • All disposable items that have come into direct contact with this compound, such as gloves, pipette tips, and bench paper, should be collected as solid hazardous waste.

    • Place these materials in a designated, labeled hazardous waste container or a sealed bag within the container.[3]

  • Empty this compound Containers:

    • The original, empty containers of pure this compound must be managed as hazardous waste.[2]

    • Do not rinse the container. [2]

    • Seal the cap tightly, attach a hazardous waste label, and dispose of it through your EHS department.[2]

Step 2: Storage Pending Disposal

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area or your laboratory's main waste collection site.

  • Ensure the storage area is secure and away from incompatible materials.[2]

  • Keep the container closed at all times except when adding waste.

Step 3: Final Disposal

  • Once the waste container is full or is no longer being used, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[2]

  • Follow your institution's specific procedures for requesting a chemical waste pickup.

Accidental Spill Protocol

In the event of a spill, follow these procedures:

  • Personal Protection: Ensure you are wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[2]

  • Containment: For solid spills, carefully collect the material using appropriate tools (e.g., scoopula, dustpan) and place it into a labeled hazardous waste container.[2][3] Avoid generating dust.

  • Decontamination: Clean the spill area thoroughly. Since this compound has limited water solubility, multiple cleanings may be necessary to remove all residue.[3]

  • Disposal: Dispose of all cleanup materials, including contaminated wipes and PPE, as hazardous waste.[3]

References

Personal protective equipment for handling Capsiate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety and logistical information for the handling and disposal of capsiate in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

While this compound is a non-pungent analogue of capsaicin, it is prudent to handle it with care to minimize any potential for irritation or allergic reaction. The following personal protective equipment is recommended as a standard for handling this compound powder.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves.Provides a sufficient barrier against skin contact. Contaminated gloves should be removed and disposed of as chemical waste.[1][2]
Eye Protection Safety glasses with side shields or goggles.[3][4]Protects against accidental splashes and airborne particles that may cause eye irritation. Goggles are recommended when refilling or handling larger quantities.
Body Protection A fully-buttoned laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Generally not required if handled in a well-ventilated area or a fume hood. A dust mask may be used for additional comfort.This compound is a powder; a dust mask will prevent inhalation of airborne particles. For the more potent capsaicin, a respirator is often recommended.[2]

Operational Plan: Handling this compound

Adherence to a strict operational plan is crucial for maintaining a safe laboratory environment when working with this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area. A certified chemical fume hood is recommended, especially when handling larger quantities or if there is a potential for dust generation.[2]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Keep the amount of this compound in the work area to a minimum.

2. Weighing and Handling:

  • When weighing, use a balance with a draft shield to minimize the dispersal of powder.

  • Handle this compound with spatulas or other appropriate tools to avoid direct contact.

  • Keep containers of this compound closed when not in use.

3. Spill Management:

  • In the event of a small spill, gently cover the powder with a damp paper towel to avoid creating dust.

  • Wipe the area with the damp towel, and then clean the surface with soap and water.

  • Place all cleanup materials in a sealed bag for proper disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered chemical waste.

2. Containerization:

  • Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[2][5]

  • The label should include "Hazardous Waste" and "this compound."[2]

3. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.[2]

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.

Safety Data Summary

The following table summarizes the available safety information for this compound and provides a comparison with its pungent analog, capsaicin, to underscore the rationale for the recommended precautions.

PropertyThis compoundCapsaicin
Pungency Non-pungent[6]Highly pungent, causes a strong burning sensation.
Acute Oral Toxicity Not classified as toxic.Toxic if swallowed.[7][8]
Skin Irritation Generally does not irritate the skin.Causes skin irritation.[8]
Eye Irritation May cause mild irritation; goggles are recommended.Causes serious eye damage.[7][8]
Respiratory Effects Not expected to be a significant hazard with proper handling.May cause respiratory irritation or allergy/asthma symptoms if inhaled.[8]
Aquatic Toxicity May cause long-lasting harmful effects to aquatic life.Information not readily available, but generally considered to have some level of environmental toxicity.

Experimental Workflow: Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep1 Don Personal Protective Equipment (PPE) prep2 Prepare Well-Ventilated Workspace (Fume Hood) prep1->prep2 prep3 Assemble All Necessary Equipment prep2->prep3 handle1 Weigh this compound in Draft Shield prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 handle3 Close Container When Not in Use handle2->handle3 emergency1 Spill: Contain and Clean Following Protocol handle2->emergency1 If Spill Occurs emergency2 Exposure: Use Eyewash/Shower and Seek Medical Attention handle2->emergency2 If Exposure Occurs clean1 Decontaminate Work Surfaces handle3->clean1 clean2 Segregate and Containerize Waste clean1->clean2 clean3 Label Hazardous Waste Container clean2->clean3 clean4 Store Waste in Designated Area clean3->clean4 end Contact EHS for Final Disposal clean4->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.